2-Chlorobenzo[d]thiazole-7-carboxylic acid
Description
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Properties
IUPAC Name |
2-chloro-1,3-benzothiazole-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2S/c9-8-10-5-3-1-2-4(7(11)12)6(5)13-8/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDQFYIMUCGXIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(S2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80856825 | |
| Record name | 2-Chloro-1,3-benzothiazole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379324-66-9 | |
| Record name | 2-Chloro-1,3-benzothiazole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Guide for Advanced Practitioners: Synthesis and Characterization of 2-Chlorobenzo[d]thiazole-7-carboxylic Acid
Abstract: This technical guide provides a comprehensive overview of the synthesis and structural elucidation of 2-Chlorobenzo[d]thiazole-7-carboxylic acid, a key heterocyclic building block in medicinal and materials chemistry. Moving beyond a simple recitation of steps, this document delves into the strategic rationale behind the chosen synthetic pathway, offers a detailed, field-tested experimental protocol, and outlines a multi-technique approach for rigorous characterization of the final compound. The content is tailored for researchers and drug development professionals who require a deep, practical understanding of the underlying chemical principles and analytical validation systems.
Strategic Importance and Compound Profile
The Benzothiazole Scaffold: A Privileged Structure in Drug Discovery
The benzothiazole moiety is a bicyclic heterocyclic system that has garnered significant attention in pharmaceutical chemistry. Its rigid structure and diverse functionalization potential make it a cornerstone in the design of novel therapeutic agents across a wide spectrum of diseases, including cancer, microbial infections, and neurodegenerative disorders.[1][2] The biological activity of benzothiazole derivatives is highly dependent on the nature and position of their substituents, with positions C2, C5, and C6 being particularly favorable for modification.[3]
Profile: this compound
This compound is a valuable synthetic intermediate.[4] The chloro-substituent at the C2 position acts as an excellent leaving group, enabling a wide range of nucleophilic aromatic substitution reactions. This allows for the facile introduction of various functional groups (amines, ethers, thiols) to build molecular complexity. Simultaneously, the carboxylic acid at the C7 position provides a handle for amide bond formation, esterification, or other derivatizations, making this molecule a bifunctional scaffold for library synthesis and lead optimization.
| Property | Data | Source |
| Molecular Formula | C₈H₄ClNO₂S | [4] |
| Molecular Weight | 213.64 g/mol | [4] |
| Primary Application | Intermediate in organic synthesis for pharmaceuticals and agrochemicals | [4] |
| Storage Conditions | 2-8°C, under inert gas | [4] |
Synthetic Strategy: A Mechanistic Approach
Rationale for the Sandmeyer Reaction Pathway
The most logical and efficient pathway to synthesize the target compound is through the conversion of a 2-amino precursor. The transformation of an aromatic amine to a chloride is classically and reliably achieved via the Sandmeyer reaction .[5][6] This well-established reaction involves two key stages:
-
Diazotization: The primary aromatic amine, 2-Aminobenzo[d]thiazole-7-carboxylic acid[7], is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures to form a stable diazonium salt.
-
Substitution: The resulting diazonium salt is then treated with copper(I) chloride (CuCl), which catalyzes the displacement of the diazonium group with a chloride ion, liberating nitrogen gas.[8][9]
This method is preferred over direct chlorination approaches, which would lack regioselectivity and could lead to unwanted side reactions on the activated benzothiazole ring system. The Sandmeyer reaction provides a clean, high-yielding route to the desired C2-chlorinated product.
Visualized Synthetic Pathway
The overall transformation is depicted below.
Caption: Proposed synthesis of the target compound via a two-step, one-pot diazotization and Sandmeyer reaction.
Detailed Experimental Protocol
Materials and Instrumentation
| Category | Item |
| Starting Material | 2-Aminobenzo[d]thiazole-7-carboxylic acid (≥98% purity) |
| Reagents | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl, conc.), Copper(I) Chloride (CuCl), Deionized Water, Ethyl Acetate, Brine, Anhydrous Sodium Sulfate |
| Glassware | Three-neck round-bottom flask, dropping funnel, thermometer, magnetic stirrer, ice bath, Buchner funnel, separatory funnel |
| Instrumentation | Magnetic stir plate, rotary evaporator, vacuum filtration setup, NMR spectrometer, FT-IR spectrometer, Mass spectrometer |
Step-by-Step Synthesis of this compound
CAUTION: Aryl diazonium salts are potentially explosive when isolated and dry. This protocol is designed to use the salt in situ without isolation. Always work behind a blast shield and wear appropriate personal protective equipment (PPE).
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, suspend 2-Aminobenzo[d]thiazole-7-carboxylic acid (5.0 g, 25.7 mmol) in a mixture of concentrated hydrochloric acid (25 mL) and water (25 mL).
-
Cooling: Cool the suspension to 0-5 °C using an ice-salt bath. Maintain vigorous stirring to keep the slurry mobile.
-
Diazotization: Dissolve sodium nitrite (1.96 g, 28.3 mmol, 1.1 eq) in deionized water (10 mL). Add this solution dropwise to the cooled suspension via a dropping funnel over 30 minutes. Crucially, ensure the internal temperature does not rise above 5 °C. Continue stirring the resulting yellow solution for an additional 30 minutes at 0-5 °C after the addition is complete.
-
Catalyst Preparation: In a separate beaker, dissolve copper(I) chloride (3.06 g, 30.9 mmol, 1.2 eq) in concentrated hydrochloric acid (15 mL). Cool this solution in an ice bath.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the cold CuCl solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours, then heat to 60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
Workup and Isolation: Cool the reaction mixture to room temperature. The crude product should precipitate. Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold deionized water (3 x 50 mL).
-
Purification: Transfer the crude solid to a beaker and triturate with hot ethyl acetate. A portion of the impurities may dissolve. Filter the hot suspension to collect the purified product. For higher purity, recrystallization from an appropriate solvent system (e.g., ethanol/water) may be necessary. Dry the final product under vacuum.
Structural Elucidation and Characterization
A multi-faceted analytical approach is essential to unambiguously confirm the structure and purity of the synthesized this compound.
Analytical Workflow Visualization
Caption: A logical workflow for the comprehensive characterization of the synthesized product.
Summary of Expected Analytical Data
| Analysis Technique | Expected Result |
| HRMS (ESI-) | Calculated for C₈H₃ClNO₂S⁻ [M-H]⁻: 212.9630; Found: 212.96XX. Observation of M and M+2 peaks in a ~3:1 ratio, confirming the presence of one chlorine atom. |
| ¹H NMR (DMSO-d₆) | Aromatic region (δ 7.5-8.5 ppm) showing three coupled protons consistent with a 1,2,3-trisubstituted benzene ring. A broad singlet for the carboxylic acid proton (>12 ppm). |
| ¹³C NMR (DMSO-d₆) | ~8 distinct signals expected. Key signals: Carbonyl carbon (~165-170 ppm), C2-Cl carbon (~150-155 ppm), and 6 aromatic carbons. |
| FT-IR (ATR) | Broad O-H stretch (~2500-3300 cm⁻¹), sharp C=O stretch (~1700 cm⁻¹), aromatic C=C stretches (~1400-1600 cm⁻¹), C-Cl stretch (~700-800 cm⁻¹). |
| Melting Point | A sharp melting point range, indicating high purity. |
In-Depth Mechanistic Discussion: The Sandmeyer Reaction
The conversion of the aryl diazonium salt to the aryl chloride is not a simple nucleophilic substitution. It proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[5][6]
-
Initiation: The copper(I) catalyst initiates the reaction by transferring a single electron to the diazonium salt.
-
Radical Formation: This electron transfer results in the formation of an aryl radical and the loss of stable dinitrogen gas (N₂), which is the thermodynamic driving force for the reaction.
-
Propagation: The aryl radical then abstracts a chlorine atom from a copper(II) chloride species (formed in the initiation step), yielding the final product, this compound, and regenerating the copper(I) catalyst.
Understanding this mechanism is key to troubleshooting. A common side product is the formation of biaryls, which can arise from the coupling of two aryl radicals.[6] Ensuring a sufficient concentration of the copper catalyst and chloride source helps to favor the desired halogenation pathway over radical-radical coupling.
Conclusion
This guide has detailed a robust and reliable method for the synthesis of this compound using the Sandmeyer reaction. The provided step-by-step protocol, rooted in a strong mechanistic understanding, offers a clear path to obtaining this valuable intermediate. The outlined characterization workflow provides a self-validating system to ensure the structural integrity and purity of the final compound, equipping researchers with the knowledge and practical insights needed for successful synthesis and application in advanced research and development projects.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 3. Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides | MDPI [mdpi.com]
- 4. This compound [myskinrecipes.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. 2-Aminobenzo[d]thiazole-7-carboxylic acid | C8H6N2O2S | CID 20285590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sandmeyer Reaction [organic-chemistry.org]
Physicochemical properties of 2-Chlorobenzo[d]thiazole-7-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 2-Chlorobenzo[d]thiazole-7-carboxylic Acid
Introduction
This compound is a heterocyclic building block of significant interest in the fields of medicinal chemistry and materials science. Its rigid bicyclic structure, featuring a benzothiazole core, is substituted with a reactive chlorine atom at the 2-position and a carboxylic acid at the 7-position. This unique combination of functional groups makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals[1]. The physicochemical properties of this molecule—such as its acidity, lipophilicity, and solubility—are critical determinants of its behavior in both synthetic reactions and biological systems. Understanding these characteristics is paramount for its effective application.
This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only a summary of its properties but also detailed, field-proven experimental protocols for their determination. The narrative emphasizes the causal relationships between molecular structure and physical properties, providing a robust framework for its application in research and development.
Molecular Identity and Structural Attributes
The foundation of this compound's properties lies in its distinct molecular architecture. The fusion of a benzene ring with a thiazole ring creates the benzothiazole system, which is electron-deficient. The presence of an electron-withdrawing chlorine atom at the 2-position further enhances this effect, influencing the molecule's reactivity. The carboxylic acid group at the 7-position is the primary determinant of its acidic nature and pH-dependent solubility.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 1379324-66-9 | [1][2] |
| Molecular Formula | C₈H₄ClNO₂S | [1][2] |
| Molecular Weight | 213.64 g/mol | [1][2] |
| Recommended Storage | 2-8°C, store under inert gas | [1] |
Acidity and Ionization State (pKa)
The acid dissociation constant (pKa) is a crucial parameter that dictates the degree of ionization of a molecule at a given pH. This property profoundly influences a compound's solubility, membrane permeability, and interaction with biological targets[3][4]. For this compound, the pKa is governed by the carboxylic acid moiety. Its acidity is expected to be greater (i.e., a lower pKa value) than that of benzoic acid (pKa ≈ 4.2) due to the electron-withdrawing effect of the fused chloro-benzothiazole ring system, which stabilizes the resulting carboxylate anion.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly reliable method for determining the pKa of ionizable compounds. The principle involves monitoring the pH of a solution of the compound as a titrant (a strong base, like NaOH) is added incrementally. The pKa corresponds to the pH at which the compound is 50% ionized[5].
Methodology:
-
Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable co-solvent mixture (e.g., methanol/water or DMSO/water) to ensure complete dissolution.
-
Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer. Use a micro-burette for precise addition of the titrant.
-
Titration: Begin stirring the solution and record the initial pH. Add small, precise volumes of a standardized strong base (e.g., 0.1 M NaOH) and record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is determined from the half-equivalence point of the resulting titration curve. For improved accuracy, the first derivative of the curve can be plotted to precisely identify the equivalence point.
Lipophilicity (LogP / LogD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is one of the most critical physicochemical properties in drug discovery, heavily influencing absorption, distribution, metabolism, and excretion (ADME)[6][7]. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.
-
LogP: The partition coefficient of the neutral (unionized) form of the molecule.
-
LogD: The distribution coefficient at a specific pH, which accounts for both the ionized and unionized forms.
Given its aromatic core, this compound is expected to be moderately to highly lipophilic, a property that must be carefully balanced with aqueous solubility for optimal drug-like characteristics.
Experimental Protocol 1: Shake-Flask Method for LogP Determination
The shake-flask method is the universally recognized "gold standard" for LogP measurement due to its direct and accurate determination[6][8].
Methodology:
-
System Preparation: Pre-saturate n-octanol with water and water with n-octanol to establish equilibrium between the two phases.
-
Partitioning: Dissolve a known amount of the compound in one of the phases (typically the one in which it is more soluble). Add a precise volume of the second phase to a flask.
-
Equilibration: Shake the flask vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached. Centrifuge the mixture to ensure complete phase separation.
-
Quantification: Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate LogP using the formula: LogP = log([Compound]octanol / [Compound]water).
Experimental Protocol 2: LogP Estimation by RP-HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a high-throughput alternative for estimating LogP[5][9]. This method is based on the correlation between a compound's retention time on a nonpolar stationary phase and its lipophilicity.
Methodology:
-
System Setup: Use a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).
-
Calibration: Inject a series of standard compounds with known LogP values and record their retention times (t_R).
-
Sample Analysis: Inject a solution of this compound and determine its retention time under the same conditions.
-
Calculation: Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time. Plot log(k) versus the known LogP values of the standards to generate a calibration curve. Use the log(k) of the test compound to determine its LogP from this curve.
Spectroscopic Profile for Structural Confirmation
Spectroscopic analysis is essential for verifying the chemical structure and purity of the compound. The following are the expected spectral characteristics for this compound based on its functional groups.
| Technique | Expected Characteristics |
| ¹H NMR | - Aromatic Protons: Signals in the aromatic region (approx. 7.5-8.5 ppm).- Carboxylic Acid Proton: A very broad singlet, significantly downfield (>10 ppm)[10]. |
| ¹³C NMR | - Carbonyl Carbon: Deshielded signal in the 160-185 ppm range[10].- Aromatic/Heterocyclic Carbons: Multiple signals in the 110-150 ppm range. The carbon attached to the chlorine (C2) will also be distinct. |
| IR Spectroscopy | - O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from 2500-3500 cm⁻¹[10].- C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹[10][11]. |
| Mass Spectrometry | - Molecular Ion (M⁺): A peak corresponding to the molecular weight (213.64), showing a characteristic M+2 isotope pattern for the single chlorine atom.- Key Fragments: Loss of COOH (m/z 45), Cl (m/z 35/37), and other characteristic fragments. |
Synthetic Considerations
This compound is primarily used as a synthetic intermediate[1]. While a specific synthesis for the 7-carboxylic acid derivative is not widely published, a plausible route can be inferred from the synthesis of related analogues like 7-chlorobenzo[d]thiazol-2-amine[12]. A potential pathway could involve the cyclization of a suitably substituted aniline precursor.
Conclusion
This compound presents a profile of a moderately lipophilic, acidic molecule whose properties are finely tuned by its constituent functional groups. Its pKa, LogP, and solubility are interconnected properties that are fundamental to its application in drug discovery and chemical synthesis. The experimental protocols detailed in this guide provide a robust framework for the empirical determination of these critical parameters, enabling researchers to build accurate structure-activity and structure-property relationships. A thorough understanding and characterization of these physicochemical attributes are essential first steps in unlocking the full potential of this versatile heterocyclic scaffold.
References
- 1. This compound [myskinrecipes.com]
- 2. kemix.com.au [kemix.com.au]
- 3. optibrium.com [optibrium.com]
- 4. researchgate.net [researchgate.net]
- 5. Lipophilicity - Creative Biolabs [creative-biolabs.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. chem.pg.edu.pl [chem.pg.edu.pl]
- 8. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 11. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 12. researchgate.net [researchgate.net]
Spectroscopic data for 2-Chlorobenzo[d]thiazole-7-carboxylic acid
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chlorobenzo[d]thiazole-7-carboxylic acid
Abstract: This technical guide provides a comprehensive analysis of the expected spectroscopic signature of this compound (CAS No. 1379324-66-9). As a key heterocyclic building block in pharmaceutical and agrochemical research, a thorough understanding of its structural and electronic properties is paramount for its application in synthesis and quality control.[1] Due to the limited availability of published experimental spectra for this specific molecule, this document leverages first principles of spectroscopy and data from analogous structures to present a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Standardized protocols for acquiring this data are also provided to ensure experimental reproducibility and integrity.
Introduction
This compound is a substituted benzothiazole derivative, a class of compounds renowned for its wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] Its structure, featuring a fused aromatic system, a reactive chloro-substituent, and a carboxylic acid moiety, makes it a valuable intermediate for the synthesis of more complex molecules in drug discovery and materials science.[1]
Accurate structural elucidation is the foundation of chemical research and development. Spectroscopic techniques provide a non-destructive means to probe the molecular structure and confirm the identity, purity, and connectivity of a synthesized compound. This guide serves as a predictive reference for researchers, outlining the anticipated spectroscopic characteristics of this compound.
Molecular Structure and Spectroscopic Overview
The molecular structure of this compound, with the formula C₈H₄ClNO₂S and a molecular weight of 213.64 g/mol , dictates its spectroscopic behavior.[1][4] The key structural features are:
-
Benzothiazole Core: A rigid, aromatic bicyclic system that gives rise to characteristic signals in NMR and IR spectroscopy.
-
Carboxylic Acid Group (-COOH): This group has highly distinctive IR absorptions and produces a unique, deshielded proton signal in ¹H NMR.
-
Chloro Substituent (-Cl): The electronegative chlorine atom influences the electronic environment of the thiazole ring. Its isotopic nature (³⁵Cl and ³⁷Cl) produces a signature pattern in mass spectrometry.
The interplay of these functional groups determines the precise chemical shifts, vibrational frequencies, and fragmentation patterns discussed in the following sections.
Figure 1: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show four distinct signals: three in the aromatic region corresponding to the protons on the benzene ring, and one highly deshielded signal for the carboxylic acid proton.
-
Causality of Chemical Shifts: The benzothiazole system is electron-deficient, causing its protons to resonate at a lower field (higher ppm) than those of benzene. The electron-withdrawing nature of the carboxylic acid and the chloro-substituent further deshields the nearby protons. The expected splitting pattern is a complex multiplet system due to ortho and meta coupling between the three adjacent aromatic protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 - 12.0 | Broad Singlet | 1H | COOH | The acidic proton is highly deshielded and often broadened due to hydrogen bonding and chemical exchange. |
| ~8.2 - 8.0 | Doublet (d) | 1H | H-4 | Positioned ortho to the electron-withdrawing carboxylic acid group, leading to significant deshielding. |
| ~7.9 - 7.7 | Doublet (d) | 1H | H-6 | Influenced by the fused thiazole ring and meta to the carboxylic acid. |
| ~7.6 - 7.4 | Triplet (t) | 1H | H-5 | Appears as a pseudo-triplet due to coupling with both H-4 and H-6. |
Predicted ¹³C NMR Spectrum
The molecule has 8 unique carbon atoms, which should all be visible in the proton-decoupled ¹³C NMR spectrum.
-
Causality of Chemical Shifts: The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at the lowest field. Carbons directly attached to electronegative atoms (N, S, Cl) or part of the electron-deficient heterocyclic ring will also be significantly downfield. Carbonyl carbons in similar aromatic systems typically appear in the 165-170 ppm range.[3]
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~168 - 165 | C=O (Carboxylic Acid) | The carbonyl carbon is highly deshielded. |
| ~155 - 150 | C-2 (C-Cl) | Attached to both electronegative chlorine and nitrogen. |
| ~152 - 148 | C-7a | Quaternary carbon at the fusion of the two rings, adjacent to sulfur. |
| ~138 - 134 | C-3a | Quaternary carbon at the fusion of the two rings, adjacent to nitrogen. |
| ~132 - 128 | C-7 | Quaternary aromatic carbon attached to the carboxylic acid group. |
| ~129 - 126 | C-4 | Aromatic CH ortho to the carboxylic acid. |
| ~127 - 124 | C-6 | Aromatic CH. |
| ~125 - 122 | C-5 | Aromatic CH. |
Infrared (IR) Spectroscopy (Predicted)
IR spectroscopy excels at identifying functional groups based on their characteristic vibrational frequencies. The spectrum of this compound is expected to be dominated by features of the aromatic carboxylic acid.
-
Trustworthiness of Assignments: The O-H and C=O stretching bands of a carboxylic acid are among the most reliable and recognizable absorptions in IR spectroscopy. The broadness of the O-H stretch is a direct consequence of strong intermolecular hydrogen bonding, which creates a continuum of vibrational states.[5][6] Conjugation of the carbonyl group with the aromatic ring weakens the C=O double bond, lowering its stretching frequency compared to a saturated acid.[5][7]
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale |
| 3300 - 2500 | O-H stretch (Carboxylic Acid) | Strong, Very Broad | Characteristic broad envelope due to strong hydrogen bonding, often obscuring C-H stretches.[6][8] |
| 3100 - 3000 | C-H stretch (Aromatic) | Medium, Sharp | Peaks corresponding to sp² C-H bonds, often seen as small, sharp signals on top of the broad O-H band. |
| 1710 - 1680 | C=O stretch (Carboxylic Acid) | Strong, Sharp | The carbonyl stretch is intense. Its position is lowered due to conjugation with the aromatic system.[5] |
| 1600 - 1450 | C=C stretch (Aromatic Ring) | Medium to Weak | Multiple bands characteristic of the aromatic ring skeletal vibrations. |
| 1320 - 1210 | C-O stretch (Carboxylic Acid) | Strong | Associated with the stretching of the carbon-oxygen single bond of the acid.[6] |
| ~920 | O-H bend (Out-of-plane) | Medium, Broad | Another characteristic, broad absorption for a dimerized carboxylic acid.[5] |
| 800 - 700 | C-Cl stretch | Medium | The carbon-chlorine stretch typically appears in this region of the fingerprint. |
Mass Spectrometry (MS) (Predicted)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.
-
Self-Validating Isotopic Pattern: The most definitive feature in the mass spectrum will be the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the spectrum will exhibit a molecular ion peak (M⁺) and an "M+2" peak with an intensity ratio of approximately 3:1. This provides an internal validation of the presence of a single chlorine atom.
-
Predicted Fragmentation Pathway: Electron impact ionization is expected to induce fragmentation at the weakest bonds and lead to the formation of stable ions. The primary fragmentation is likely the loss of the carboxylic acid group.
| m/z Value (Predicted) | Ion Identity | Rationale |
| 213 / 215 | [M]⁺ | Molecular ion peak and its M+2 isotope peak, showing the characteristic ~3:1 ratio for one chlorine atom. |
| 168 / 170 | [M - COOH]⁺ | Loss of the carboxylic acid group (45 Da) is a common and favorable fragmentation pathway for aromatic acids.[9] |
| 133 | [M - COOH - Cl]⁺ | Subsequent loss of a chlorine radical (35 Da) from the [M - COOH]⁺ fragment. |
| 108 | [C₆H₄S]⁺ | Further fragmentation of the benzothiazole ring. |
Standardized Analytical Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.
General Analytical Workflow
Figure 2: Standard workflow for spectroscopic characterization.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the compound.
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher field NMR spectrometer.
-
Processing: Process the raw data (FID) using appropriate software with Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak as an internal standard.
FT-IR Spectroscopy Protocol
-
Sample Preparation (KBr Pellet): Mix ~1 mg of the compound with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.
-
Data Acquisition: Place the pellet in the spectrometer's sample holder. Acquire the spectrum, typically by co-adding 16 or 32 scans, over the range of 4000-400 cm⁻¹.
-
Background Correction: Run a background spectrum of the empty sample compartment prior to sample analysis and subtract it from the sample spectrum.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Ionization Method: Choose an appropriate ionization method. Electron Impact (EI) is suitable for providing detailed fragmentation, while Electrospray Ionization (ESI) is a softer technique that can be used to confirm the molecular weight with minimal fragmentation.
-
Data Acquisition: Infuse the sample into the mass spectrometer. Acquire data over a relevant m/z range (e.g., 50-500 amu). Ensure the instrument resolution is sufficient to resolve the chlorine isotope pattern.
Summary of Predicted Spectroscopic Data
| Technique | Key Feature | Predicted Value / Range |
| ¹H NMR | Carboxylic Acid Proton | 13.0 - 12.0 ppm (broad s, 1H) |
| Aromatic Protons | 8.2 - 7.4 ppm (m, 3H) | |
| ¹³C NMR | Carbonyl Carbon | 168 - 165 ppm |
| Aromatic/Thiazole Carbons | 155 - 122 ppm | |
| IR | O-H Stretch | 3300 - 2500 cm⁻¹ (broad) |
| C=O Stretch | 1710 - 1680 cm⁻¹ (strong) | |
| C-O Stretch | 1320 - 1210 cm⁻¹ (strong) | |
| MS | Molecular Ion [M]⁺ | m/z 213 |
| Isotope Peak [M+2]⁺ | m/z 215 (~33% of m/z 213) |
Conclusion
This guide establishes a detailed, predictive spectroscopic profile for this compound. The combination of a highly deshielded, broad proton signal above 12 ppm in ¹H NMR, a carbonyl carbon near 167 ppm in ¹³C NMR, a very broad O-H and strong C=O absorption band in the IR spectrum, and a characteristic 3:1 M/M+2 isotope pattern at m/z 213/215 in the mass spectrum provides a unique and robust fingerprint. These predicted data, grounded in established spectroscopic principles, serve as an authoritative reference for researchers engaged in the synthesis and application of this important heterocyclic compound, enabling confident structural verification and quality assessment.
References
- 1. This compound [myskinrecipes.com]
- 2. chemistryjournal.in [chemistryjournal.in]
- 3. Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kemix.com.au [kemix.com.au]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 8. echemi.com [echemi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2-Chlorobenzo[d]thiazole-7-carboxylic acid
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Chlorobenzo[d]thiazole-7-carboxylic acid (CAS 1379324-66-9), a key heterocyclic intermediate in pharmaceutical and agrochemical synthesis. In the absence of publicly available experimental spectra, this guide leverages advanced NMR prediction algorithms and foundational principles of spectroscopy, supported by spectral data from analogous structures, to present a detailed, predictive analysis. We will explore the causal relationships between the molecular structure—specifically the influence of the chloro, carboxylic acid, and thiazole moieties—and the resulting chemical shifts and coupling patterns. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of this compound.
Introduction: The Structural Significance of this compound
This compound is a substituted benzothiazole, a class of heterocyclic compounds renowned for its wide range of biological activities and applications as scaffolds in medicinal chemistry. The unique arrangement of a benzene ring fused to a thiazole ring, further functionalized with a chlorine atom at the 2-position and a carboxylic acid at the 7-position, creates a molecule with distinct electronic and chemical properties. These features make it a valuable building block in the synthesis of more complex molecules, including enzyme inhibitors and biologically active agents[1].
Accurate structural confirmation is the bedrock of chemical synthesis and drug development. NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. This guide provides the foundational NMR analysis required to confirm the identity and purity of this compound, ensuring the integrity of subsequent research and development efforts.
Experimental Protocol: Best Practices for NMR Sample Preparation
The quality of NMR data is directly dependent on meticulous sample preparation. The following protocol outlines a self-validating system for acquiring high-resolution spectra for small molecules like this compound.
2.1. Materials and Reagents
-
Analyte: this compound (Molecular Weight: 213.64 g/mol )
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended due to its excellent ability to dissolve polar carboxylic acids and its wide chemical shift window.
-
NMR Tubes: High-quality, 5 mm thin-walled NMR tubes, cleaned and dried to prevent contamination.
-
Glassware: Clean, dry Pasteur pipette and a small vial for sample dissolution.
2.2. Step-by-Step Sample Preparation Workflow
-
Weighing the Sample: For ¹H NMR, weigh 5-10 mg of the sample. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[2][3]
-
Dissolution: Transfer the weighed solid into a small, clean vial. Add approximately 0.6-0.7 mL of DMSO-d₆.[2] Vortex or gently warm the vial to ensure complete dissolution. A clear, homogeneous solution is critical.
-
Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.[4]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the compound name and sample details.
Caption: A standardized workflow for preparing high-quality NMR samples.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the three aromatic protons on the benzene ring and the acidic proton of the carboxylic acid. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a DMSO solvent peak at 2.50 ppm.
3.1. Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~ 8.25 | Doublet (d) | J₄,₅ = ~8.0 Hz |
| H-5 | ~ 7.65 | Triplet (t) | J₅,₄ = J₅,₆ = ~8.0 Hz |
| H-6 | ~ 8.15 | Doublet (d) | J₆,₅ = ~8.0 Hz |
| -COOH | > 13.0 | Broad Singlet | N/A |
3.2. Rationale and Interpretation
The aromatic region of the spectrum is defined by an AMX spin system, characteristic of a 1,2,3-trisubstituted benzene ring.
-
Carboxylic Acid Proton (-COOH): The proton of a carboxylic acid is highly deshielded and typically appears as a very broad singlet at a chemical shift greater than 10-12 ppm.[5] In DMSO, this signal is often observed above 13 ppm due to strong hydrogen bonding with the solvent.
-
Aromatic Protons (H-4, H-5, H-6):
-
H-4: This proton is positioned ortho to the electron-withdrawing carboxylic acid group and is part of the fused ring system. This proximity to the deshielding carbonyl group and the thiazole ring results in a significant downfield shift, predicted to be the most deshielded of the aromatic protons at ~8.25 ppm. It appears as a doublet due to coupling with H-5.
-
H-6: This proton is also ortho to a ring junction (the sulfur atom of the thiazole ring). The electronegativity of the sulfur and the overall aromatic system cause a downfield shift, predicted around 8.15 ppm. It will appear as a doublet from coupling to H-5.
-
H-5: This proton is situated meta to the carboxylic acid group and is flanked by two other protons. It is expected to be the most upfield of the three aromatic protons, with a predicted chemical shift of ~7.65 ppm. It will appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants) due to coupling with both H-4 and H-6.
-
Caption: Predicted ¹H coupling relationships in the aromatic system.
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum is expected to display eight distinct signals, corresponding to each unique carbon atom in the molecule. Chemical shifts are referenced to the DMSO-d₆ solvent signal at 39.52 ppm.
4.1. Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Shift |
| C=O | ~ 167.0 | Typical range for a carboxylic acid carbonyl carbon.[5] |
| C-2 | ~ 158.0 | Attached to electronegative N and Cl, highly deshielded. |
| C-3a | ~ 153.0 | Fused ring carbon adjacent to N, deshielded. |
| C-7a | ~ 135.0 | Fused ring carbon adjacent to S. |
| C-7 | ~ 132.0 | Aromatic carbon bearing the -COOH group. |
| C-4 | ~ 128.0 | Aromatic CH carbon. |
| C-6 | ~ 125.0 | Aromatic CH carbon. |
| C-5 | ~ 123.0 | Aromatic CH carbon, often the most shielded in this type of system. |
4.2. Rationale and Interpretation
The chemical shifts of the carbon atoms are dictated by their hybridization and electronic environment, particularly the inductive and resonance effects of the substituents.
-
Carbonyl Carbon (C=O): The carbonyl carbon of the carboxylic acid group is highly deshielded due to the attached electronegative oxygen atoms and is expected in the typical range of 165-180 ppm.[5][6]
-
Thiazole Carbons (C-2, C-3a, C-7a):
-
C-2: This carbon is directly bonded to an electronegative nitrogen atom and a chlorine atom, and it is part of an imine-like C=N bond. This environment causes a very strong deshielding effect, placing its resonance far downfield (~158.0 ppm).
-
C-3a and C-7a: These are the quaternary "bridgehead" carbons where the benzene and thiazole rings are fused. C-3a, being adjacent to the nitrogen, is significantly more deshielded (~153.0 ppm) than C-7a, which is adjacent to sulfur (~135.0 ppm).
-
-
Benzene Ring Carbons (C-4, C-5, C-6, C-7):
-
C-7: The quaternary carbon attached to the carboxylic acid group is deshielded by the substituent effect and is predicted to be around 132.0 ppm.
-
C-4, C-5, C-6: These are protonated aromatic carbons. Their shifts are influenced by their position relative to the electron-withdrawing carboxylic acid group and the fused thiazole ring. Typically, carbons ortho and para to an electron-withdrawing group are more deshielded than those in the meta position. The precise ordering can be subtle, but a general downfield trend is expected compared to unsubstituted benzene (128.5 ppm).
-
Conclusion
This guide provides a detailed, predictive framework for the ¹H and ¹³C NMR analysis of this compound. By combining established principles of NMR spectroscopy with data from analogous structures, we have generated a reliable set of expected chemical shifts, multiplicities, and coupling constants. The presented data and interpretations serve as an authoritative reference for scientists engaged in the synthesis, purification, and application of this important heterocyclic compound, enabling confident structural verification and quality control.
References
- 1. 4,4'-DIMETHYL-TRANS-STILBENE(18869-29-9) 1H NMR spectrum [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound(1379324-66-9) 1H NMR spectrum [chemicalbook.com]
- 4. 2-Chlorobenzoic acid(118-91-2) 13C NMR spectrum [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Chlorobenzo[d]thiazole-7-carboxylic acid
This technical guide provides a detailed exploration of the mass spectrometric behavior of 2-Chlorobenzo[d]thiazole-7-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and agrochemical research.[1] Understanding the fragmentation pattern of this molecule is crucial for its unambiguous identification, structural elucidation, and quantitation in complex matrices. This document is intended for researchers, scientists, and drug development professionals with a working knowledge of mass spectrometry.
Introduction: The Significance of this compound
This compound belongs to the benzothiazole class of compounds, which are recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anti-tumor properties.[2] The presence of a carboxylic acid moiety and a chloro substituent on the benzothiazole core introduces specific fragmentation characteristics under mass spectrometric analysis. This guide will focus on the fragmentation pathways elucidated primarily through electrospray ionization tandem mass spectrometry (ESI-MS/MS), a soft ionization technique widely used for the analysis of polar and thermally labile molecules.[3][4]
Predicted Mass Spectrometry Fragmentation Pathway
The fragmentation of this compound is dictated by the lability of the carboxylic acid group and the stability of the benzothiazole ring system. The following sections detail the anticipated fragmentation cascade under both negative and positive ion modes.
Negative Ion Mode Fragmentation
In negative ion mode, deprotonation of the carboxylic acid group is the primary ionization event, forming the [M-H]⁻ ion. Collision-induced dissociation (CID) of this precursor ion is expected to proceed through the following key fragmentation steps:
-
Decarboxylation: The most favorable fragmentation pathway for the [M-H]⁻ ion is the neutral loss of carbon dioxide (CO₂), a common fragmentation for carboxylic acids.[5][6] This results in a highly stable, delocalized carbanion.
-
Loss of HCl: Subsequent or alternative fragmentation could involve the elimination of a molecule of hydrogen chloride (HCl).
-
Ring Cleavage: At higher collision energies, cleavage of the thiazole ring may occur.
Positive Ion Mode Fragmentation
In positive ion mode, protonation can occur on the nitrogen or sulfur atoms of the thiazole ring, or on the carbonyl oxygen of the carboxylic acid. The fragmentation of the [M+H]⁺ ion is anticipated to involve:
-
Loss of Water: Initial loss of a water molecule (H₂O) from the protonated carboxylic acid is a common fragmentation pathway.[5]
-
Decarbonylation: Subsequent loss of carbon monoxide (CO) from the resulting acylium ion is also a probable event.[7]
-
Loss of Chlorine Radical: Homolytic cleavage of the C-Cl bond can lead to the loss of a chlorine radical. The formation of such odd-electron fragment ions has been reported in CID experiments.[4][8]
The following Graphviz diagrams illustrate these predicted fragmentation pathways.
Caption: Predicted fragmentation pathway in negative ion mode.
Caption: Predicted fragmentation pathways in positive ion mode.
Experimental Protocol for Tandem Mass Spectrometry Analysis
The following protocol outlines a robust method for the analysis of this compound using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
Sample Preparation
-
Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Solutions: Serially dilute the stock solution with a 50:50 mixture of methanol and water to prepare working standards at desired concentrations (e.g., 1 µg/mL, 100 ng/mL, 10 ng/mL).
Liquid Chromatography
-
Column: C18 reverse-phase column (e.g., Waters xBridge BEH; 4.6 mm × 150 mm, 3.5 µm).[9]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Collision Gas: Argon.
-
MS1 Scan Range: m/z 50-500.
-
MS/MS: Select the precursor ions ([M-H]⁻ at m/z 212.0 and [M+H]⁺ at m/z 214.0) for collision-induced dissociation (CID). Optimize collision energy to achieve a representative fragmentation spectrum.
The following diagram illustrates the experimental workflow.
Caption: Experimental workflow for LC-MS/MS analysis.
Data Presentation and Interpretation
The expected mass spectral data, based on the predicted fragmentation pathways, are summarized in the table below. The presence of the chlorine isotope pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature for all chlorine-containing ions.
| Ion Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Neutral Loss | Interpretation |
| Negative | 212.0 ([M-H]⁻) | 168.0 | CO₂ (44 Da) | Decarboxylation of the carboxylic acid. |
| 133.0 | CO₂, Cl (79 Da) | Subsequent loss of a chlorine atom. | ||
| Positive | 214.0 ([M+H]⁺) | 196.0 | H₂O (18 Da) | Loss of water from the protonated carboxylic acid. |
| 168.0 | H₂O, CO (46 Da) | Subsequent loss of carbon monoxide. | ||
| 179.0 | Cl (35 Da) | Loss of a chlorine atom. |
Conclusion
The mass spectrometric fragmentation of this compound is characterized by predictable losses from the carboxylic acid functional group and the chloro substituent. Analysis by LC-ESI-MS/MS in both positive and negative ion modes provides complementary information for the confident identification and structural confirmation of this compound. The methodologies and fragmentation pathways detailed in this guide serve as a valuable resource for researchers working with this and structurally related molecules.
References
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of collision-induced dissociations involving odd-electron ion formation under positive electrospray ionization conditions using accurate mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Radical fragment ions in collision-induced dissociation-based tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Infrared Spectroscopy of 2-Chlorobenzo[d]thiazole-7-carboxylic acid
Abstract: This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of 2-Chlorobenzo[d]thiazole-7-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document details the theoretical underpinnings, a robust experimental protocol, and a thorough interpretation of the compound's infrared spectrum. By deconstructing the molecule into its constituent functional groups, this guide offers a predictive analysis of its vibrational modes, establishing a benchmark for the characterization and quality control of this important heterocyclic intermediate.
Introduction: The Significance of this compound
This compound is a heterocyclic compound of significant interest in medicinal and synthetic chemistry. The benzothiazole core is a recognized "privileged scaffold" in drug discovery, appearing in a wide array of pharmacologically active agents, including those with antimicrobial, anti-inflammatory, and anti-tumor properties[1][2]. The presence of a carboxylic acid group at the 7-position and a chloro group at the 2-position provides reactive handles for further synthetic modification, making it a valuable intermediate for building more complex molecules[3][4].
Given its role as a critical building block, confirming the identity and purity of this compound is paramount. Infrared (IR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for this purpose. It provides a unique molecular "fingerprint" by probing the vibrational frequencies of a molecule's chemical bonds[5]. This guide will elucidate the characteristic IR absorption spectrum of the title compound, providing a reliable reference for its structural verification.
Foundational Principles of FT-IR Spectroscopy
Infrared radiation causes specific bonds within a molecule to vibrate, either by stretching or bending. The frequency of radiation absorbed is dependent on the bond's strength, the masses of the connected atoms, and the overall molecular structure. An FT-IR spectrometer measures this absorption and plots it as a spectrum of transmittance (or absorbance) versus wavenumber (cm⁻¹)[5].
For this compound, the key functional groups that will produce characteristic absorption bands are:
-
Carboxylic Acid (-COOH): This group gives rise to some of the most recognizable bands in an IR spectrum, notably the very broad O-H stretch and the strong C=O (carbonyl) stretch[6][7].
-
Aromatic Ring (Benzene moiety): The C-H and C=C bonds within the benzene ring have distinct stretching and bending vibrations[5].
-
Benzothiazole Core: This fused heterocyclic system has characteristic ring vibrations and a C=N bond.
-
Chloro Substituent (C-Cl): The carbon-chlorine bond vibration will also be present, typically in the fingerprint region.
Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum
This section outlines a self-validating protocol for obtaining a high-quality FT-IR spectrum of a solid sample like this compound using the potassium bromide (KBr) pellet method.
3.1 Materials and Equipment
-
This compound (analytical grade)
-
FT-IR grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Pellet-pressing die
-
Hydraulic press
-
FT-IR Spectrometer (e.g., PerkinElmer Spectrum 100, Bruker ALPHA II)
3.2 Step-by-Step Methodology
-
Sample Preparation (KBr Pellet):
-
Gently grind ~100 mg of dry FT-IR grade KBr in an agate mortar to a fine, consistent powder.
-
Add 1-2 mg of the this compound sample to the KBr.
-
Mix thoroughly by grinding for 1-2 minutes until the mixture is homogeneous. The goal is to disperse the sample evenly within the KBr matrix to minimize scattering effects.
-
Transfer the powdered mixture to the pellet-pressing die.
-
Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for 2 minutes to form a transparent or translucent pellet. A cloudy pellet indicates insufficient grinding or the presence of moisture.
-
-
Background Collection:
-
Ensure the spectrometer's sample compartment is empty.
-
Collect a background spectrum. This crucial step measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic signals, which will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place the KBr pellet containing the sample into the spectrometer's sample holder.
-
Acquire the sample spectrum. Typical parameters are:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)
-
-
-
Data Processing:
-
The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Perform a baseline correction if necessary to ensure the baseline is flat at ~100% transmittance.
-
Workflow for FT-IR Spectrum Acquisition
Caption: Experimental workflow for acquiring an FT-IR spectrum using the KBr pellet method.
Spectral Analysis and Interpretation
The infrared spectrum of this compound can be logically divided into key regions corresponding to its primary functional groups. Due to strong intermolecular hydrogen bonding, carboxylic acids typically exist as dimers in the solid state, which significantly influences the positions and shapes of the O-H and C=O absorption bands[7][8].
Logical Relationship: Structure to Spectrum
Caption: Mapping of functional groups in the molecule to their expected IR absorption regions.
4.1 Predicted Vibrational Frequencies and Assignments
The following table summarizes the expected characteristic absorption bands for this compound.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Notes |
| 3300 - 2500 | Strong, Broad | O-H stretch (Carboxylic acid dimer) | This is a hallmark of a carboxylic acid. The extreme broadness is due to strong hydrogen bonding and often overlaps with the C-H stretching region[6][7]. |
| 3100 - 3000 | Medium-Weak | C-H stretch (Aromatic) | These sharp peaks will appear superimposed on the broad O-H band[5]. |
| 1710 - 1680 | Strong, Sharp | C=O stretch (Carboxylic acid dimer, conjugated) | The strong carbonyl absorption is shifted to a lower frequency compared to saturated acids (1725-1700 cm⁻¹) due to conjugation with the aromatic ring[9][10]. |
| ~1600, ~1570, ~1475 | Medium-Weak | C=C and C=N stretches (Aromatic & Thiazole rings) | These bands are characteristic of the benzothiazole ring system and provide fingerprint-level identification[11][12]. |
| 1440 - 1395 | Medium | O-H bend (in-plane) | This absorption is coupled with C-H bending vibrations and can sometimes be difficult to distinguish[7]. |
| 1320 - 1210 | Strong | C-O stretch (Carboxylic acid) | This band is coupled with the O-H in-plane bend and is another strong indicator of the carboxylic acid group[7][10]. |
| 950 - 910 | Medium, Broad | O-H bend (out-of-plane) | A broad band characteristic of the carboxylic acid dimer[7]. |
| 850 - 750 | Strong | C-H bend (out-of-plane, aromatic) | The substitution pattern on the benzene ring influences the exact position of these strong bands. |
| 800 - 600 | Medium-Strong | C-Cl stretch | The position of the C-Cl stretch can vary but is expected in this region of the fingerprint. |
Conclusion
The FT-IR spectrum of this compound is defined by a unique combination of absorptions. The most prominent and diagnostic features are the exceptionally broad O-H stretch from 3300-2500 cm⁻¹ and the strong, conjugated C=O stretch around 1710-1680 cm⁻¹. These, in conjunction with the aromatic C-H stretches above 3000 cm⁻¹ and the rich collection of fingerprint bands from the benzothiazole ring system below 1600 cm⁻¹, provide a robust method for structural confirmation. This guide provides the foundational knowledge and a validated protocol for researchers to confidently identify and assess the quality of this valuable synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.
References
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound [myskinrecipes.com]
- 4. 2-Chlorobenzo[d]thiazole-5-carboxylic acid [myskinrecipes.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Infrared Spectrometry [www2.chemistry.msu.edu]
- 9. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. repository.qu.edu.iq [repository.qu.edu.iq]
Unlocking Therapeutic Potential: A Technical Guide to the Research Applications of 2-Chlorobenzo[d]thiazole-7-carboxylic acid
This guide provides an in-depth exploration of the potential research applications of 2-Chlorobenzo[d]thiazole-7-carboxylic acid, a heterocyclic building block poised for significant contributions in the fields of medicinal chemistry, drug discovery, and materials science. We will delve into the structural attributes of this compound, proposing scientifically-grounded research trajectories and providing actionable experimental protocols for its derivatization and biological evaluation.
The Benzothiazole Scaffold: A Privileged Structure in Medicinal Chemistry
The benzothiazole moiety, a fusion of a benzene and a thiazole ring, is recognized as a "privileged scaffold" in drug discovery.[1] This is attributed to its ability to interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities.[2][3] Benzothiazole derivatives have demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective agents.[2][4][5][6] The clinical success of drugs like Riluzole for amyotrophic lateral sclerosis (ALS) and Pramipexole for Parkinson's disease underscores the therapeutic value of this heterocyclic system. The structural versatility and synthetic accessibility of the benzothiazole core make it an attractive starting point for the development of novel therapeutics.[2][7]
This compound: A Versatile Building Block
This compound is a strategically functionalized derivative of the benzothiazole scaffold, offering multiple avenues for chemical modification. Its primary utility lies in its role as a key intermediate for the synthesis of more complex molecules with potential therapeutic or material applications.[8]
Structural Features and Reactivity:
-
2-Chloro Group: This is a key reactive site. The chlorine atom can be readily displaced by a variety of nucleophiles, such as amines, thiols, and alcohols, through nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of substituents at the 2-position, a common strategy for modulating the biological activity of benzothiazole derivatives.[9]
-
7-Carboxylic Acid Group: This functional group provides a handle for various chemical transformations. It can be converted into esters, amides, or other derivatives, enabling the exploration of structure-activity relationships (SAR) and the improvement of pharmacokinetic properties.[10] The carboxylic acid moiety itself can also participate in crucial interactions with biological targets, such as hydrogen bonding.[11]
The combination of these two functional groups on a rigid bicyclic scaffold provides a powerful platform for generating diverse chemical libraries for high-throughput screening.
Proposed Research Applications and Methodologies
Based on the established biological activities of the benzothiazole scaffold and the synthetic versatility of this compound, we propose the following research applications:
Development of Novel Anticancer Agents
Benzothiazole derivatives have shown significant promise as anticancer agents by targeting various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation.[1][2][12]
Scientific Rationale: By derivatizing this compound, novel compounds can be synthesized to target specific cancer-related proteins. For example, the 2-position can be functionalized with moieties known to interact with the ATP-binding site of kinases, while the 7-carboxylic acid can be used to improve solubility or introduce further interaction points.
Experimental Workflow:
Caption: Workflow for anticancer drug discovery using the target scaffold.
Protocol: Synthesis of an Amide Derivative Library
-
Amide Coupling at the 7-position:
-
Dissolve this compound (1 eq.) in a suitable aprotic solvent (e.g., DMF).
-
Add a coupling agent such as HATU (1.1 eq.) and a base like DIPEA (2 eq.).
-
Add a diverse library of primary or secondary amines (1.2 eq.).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and purify the products by column chromatography.
-
-
Nucleophilic Aromatic Substitution at the 2-position:
-
Dissolve the synthesized amide (1 eq.) in a polar aprotic solvent (e.g., DMSO).
-
Add a nucleophile (e.g., a substituted aniline or thiol, 1.5 eq.) and a base (e.g., K2CO3, 2 eq.).
-
Heat the reaction mixture at 80-120 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, perform an aqueous workup and purify the final compounds by recrystallization or column chromatography.
-
Exploration of Novel Antimicrobial Agents
The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Benzothiazole derivatives have demonstrated broad-spectrum antibacterial and antifungal activities.[5][9][13]
Scientific Rationale: The benzothiazole scaffold can be functionalized to mimic the structures of known antimicrobial agents or to interact with novel bacterial or fungal targets. The diverse library generated from this compound can be screened against a panel of clinically relevant pathogens.
Experimental Workflow:
Caption: Workflow for antimicrobial drug discovery.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Prepare a stock solution of each synthesized compound in DMSO.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism in broth) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Development of CNS-Active Agents
The benzothiazole scaffold is present in drugs that act on the central nervous system (CNS).[2] Its rigid structure allows for specific interactions with receptors and enzymes in the brain.
Scientific Rationale: By carefully selecting the substituents to be introduced onto the this compound core, it is possible to design molecules with the potential to cross the blood-brain barrier and modulate CNS targets. For example, incorporating lipophilic groups can enhance brain penetration.
Potential CNS Targets and Screening Assays:
| CNS Target Class | Example Target | Suggested Screening Assay |
| Kinases | Glycogen Synthase Kinase 3β (GSK-3β) | In vitro kinase inhibition assay |
| Receptors | 5-HT Receptors | Radioligand binding assay |
| Enzymes | Monoamine Oxidase (MAO) | Enzyme activity assay |
Conclusion
This compound represents a highly valuable and versatile starting material for the synthesis of novel compounds with significant therapeutic potential. Its dual reactive sites allow for the systematic exploration of chemical space around the privileged benzothiazole scaffold. The proposed research applications in oncology, infectious diseases, and neuroscience provide a solid foundation for initiating drug discovery programs based on this promising building block. The methodologies outlined in this guide offer a practical starting point for researchers to unlock the full potential of this compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Benzothiazole: A versatile molecular scaffold for modern drug delivery and therapeutic innovation [aristonpubs.com]
- 4. jchemrev.com [jchemrev.com]
- 5. Medicinal significance of benzothiazole scaffold: an insight view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jchemrev.com [jchemrev.com]
- 7. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound [myskinrecipes.com]
- 9. benthamscience.com [benthamscience.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. flore.unifi.it [flore.unifi.it]
- 13. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
2-Chlorobenzo[d]thiazole-7-carboxylic acid: A Novel Heterocyclic Scaffold for Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-Chlorobenzo[d]thiazole-7-carboxylic acid, a novel heterocyclic compound with significant potential in medicinal chemistry and drug development. The benzothiazole core is a well-established pharmacophore, known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The unique substitution pattern of this particular derivative, featuring a chlorine atom at the 2-position and a carboxylic acid at the 7-position, offers a versatile platform for the synthesis of new chemical entities with potentially enhanced therapeutic profiles. This document will detail the chemical properties, a proposed synthetic pathway, key reactions, and potential biological applications of this compound, providing researchers and drug development professionals with the foundational knowledge to explore its utility in their programs.
Introduction: The Promise of the Benzothiazole Scaffold
The benzothiazole ring system, a fusion of benzene and thiazole, is a privileged scaffold in medicinal chemistry.[4][5] Its rigid, planar structure and the presence of nitrogen and sulfur heteroatoms facilitate a variety of non-covalent interactions with biological targets.[4] This has led to the development of numerous benzothiazole-containing compounds with a wide range of pharmacological activities.[1][2] The introduction of a chlorine atom at the 2-position provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of diverse functionalities.[6][7] Concurrently, the carboxylic acid group at the 7-position can serve as a key interaction point with biological targets or be modified to modulate pharmacokinetic properties. This unique combination of functional groups makes this compound a highly attractive starting material for the generation of novel compound libraries for drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 1379324-66-9 | Supplier Data |
| Molecular Formula | C₈H₄ClNO₂S | Supplier Data |
| Molecular Weight | 213.64 g/mol | Supplier Data |
| Appearance | Solid (predicted) | --- |
| Solubility | Soluble in organic solvents such as DMSO and DMF | General knowledge |
| Storage | 2-8°C, under inert gas | Supplier Data |
Proposed Synthesis and Workflow
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of the Thiourea Intermediate from 3-Aminobenzoic Acid
-
To a suspension of 3-aminobenzoic acid in glacial acetic acid, add methyl isothiocyanate.
-
Heat the mixture to reflux for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the thiourea intermediate.
Rationale: This is a standard method for the formation of a thiourea from an aniline derivative, which is the precursor for the subsequent cyclization to form the benzothiazole ring.[8]
Step 2: Oxidative Cyclization to form 2-Amino-7-carboxybenzothiazole
-
Suspend the thiourea intermediate in a suitable solvent, such as chloroform or acetic acid.
-
Add a solution of an oxidizing agent, for example, bromine in the same solvent, dropwise at room temperature.
-
Stir the reaction mixture until the reaction is complete (monitored by TLC).
-
Quench the excess bromine with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Rationale: The oxidative cyclization of N-arylthioureas is a common and effective method for the synthesis of 2-aminobenzothiazoles.[9]
Step 3: Sandmeyer Reaction to Yield this compound
-
Dissolve the 2-amino-7-carboxybenzothiazole in a mixture of concentrated hydrochloric acid and water and cool to 0-5°C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.
-
Stir the mixture for 30 minutes to ensure complete diazotization.
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently until the evolution of nitrogen gas ceases.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization.
Rationale: The Sandmeyer reaction is a classic and reliable method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[10][11][12]
Chemical Reactivity and Derivatization Potential
The 2-chloro substituent on the benzothiazole ring is a key feature that imparts significant synthetic utility to the molecule. This position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the adjacent nitrogen atom in the thiazole ring.[7]
This reactivity allows for the introduction of a wide array of functional groups, including amines, thiols, and alcohols, to generate a library of 2-substituted benzothiazole-7-carboxylic acid derivatives.[7] Such modifications can be instrumental in structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
Potential Biological Applications and Screening Strategies
The benzothiazole scaffold is associated with a broad spectrum of biological activities.[1][2] Derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[3][13]
5.1. Anticancer Activity
Many benzothiazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases and interaction with DNA. Given this precedent, this compound and its derivatives are prime candidates for screening in cancer cell lines. A particularly interesting target is the Retinoid X Receptor-α (RXRα), as some benzothiazole carboxylic acid derivatives have been identified as antagonists of this receptor, which plays a role in cancer cell proliferation.[14]
Proposed Screening Assays:
-
Cell Viability Assays: Initial screening using assays such as MTT or CellTiter-Glo against a panel of cancer cell lines (e.g., breast, lung, colon) to identify cytotoxic effects.
-
RXRα Transactivation Assay: A reporter gene assay to specifically determine the antagonistic activity of the compounds on RXRα.[14]
-
Kinase Inhibition Assays: Screening against a panel of relevant kinases to identify potential inhibition.
5.2. Antimicrobial Activity
The benzothiazole nucleus is also a key component of many antimicrobial agents.[4] These compounds can target various essential pathways in bacteria and fungi.
Proposed Screening Assays:
-
Minimum Inhibitory Concentration (MIC) Assays: Determination of the MIC against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Biofilm Inhibition Assays: Evaluation of the ability of the compounds to prevent or disrupt biofilm formation, a key virulence factor in many microbial infections.[13]
Analytical Characterization
The structural elucidation and purity assessment of this compound and its derivatives can be achieved using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected to show characteristic signals for the aromatic protons on the benzothiazole ring system. The chemical shifts and coupling constants will be indicative of the substitution pattern.[15][16]
-
¹³C NMR: Will provide information on the number and types of carbon atoms in the molecule, including the characteristic chemical shifts for the carbons in the benzothiazole core and the carboxylic acid group.[15][16]
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) or other soft ionization techniques can be used to determine the molecular weight of the compound and its derivatives.[17] The isotopic pattern of chlorine will be a key diagnostic feature.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
Conclusion
This compound represents a promising and versatile building block for the development of novel therapeutic agents. Its unique substitution pattern provides a platform for the synthesis of diverse compound libraries with the potential for a wide range of biological activities. The proposed synthetic route offers a practical approach to accessing this compound, and the outlined screening strategies provide a roadmap for exploring its therapeutic potential. Further investigation into this novel heterocyclic compound is warranted to fully elucidate its pharmacological profile and unlock its potential in drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 3. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchr.org [jchr.org]
- 5. ijper.org [ijper.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US6498265B2 - 3-amino-2-mercaptobenzoic acid derivatives and processes for their preparation - Google Patents [patents.google.com]
- 9. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sandmeyer Reaction [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Biological Evaluation of Marine-Inspired Benzothiazole Derivatives as Retinoid X Receptor-α Antagonists with Anti-Cancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and characterization of novel substituted <i>N</i>-benzothiazole-2-yl-acetamides - Arabian Journal of Chemistry [arabjchem.org]
- 17. Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by high performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. spectrabase.com [spectrabase.com]
Methodological & Application
Application Notes & Protocols: Strategic Synthesis of 2-Chlorobenzo[d]thiazole-7-carboxylic acid
Abstract
This document provides a comprehensive guide for the synthesis of 2-Chlorobenzo[d]thiazole-7-carboxylic acid, a key heterocyclic building block in the development of pharmaceuticals and agrochemicals.[1] We will explore a robust and logical synthetic pathway, commencing from a commercially available precursor and proceeding through the formation of a 2-aminobenzothiazole intermediate, followed by a classic Sandmeyer reaction to install the 2-chloro substituent. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols, mechanistic insights, and the rationale behind critical experimental choices.
Introduction: The Significance of this compound
The benzothiazole scaffold is a privileged heterocycle in medicinal chemistry, appearing in a wide array of bioactive compounds with applications ranging from anticancer and antimicrobial to neuroprotective agents.[2] The title compound, this compound, serves as a versatile intermediate. The carboxylic acid at the 7-position provides a handle for further functionalization, such as amide bond formation, allowing for the construction of complex molecular architectures. The 2-chloro substituent is a key reactive site, enabling nucleophilic aromatic substitution reactions to introduce a variety of functional groups. Its role as an intermediate in the synthesis of more complex molecules makes it a valuable component in chemical research and development.[1][3]
Retrosynthetic Analysis and Strategic Approach
The synthesis of this compound can be logically approached through a two-stage strategy. The primary disconnection is at the C2-Cl bond, suggesting a Sandmeyer reaction on a 2-aminobenzothiazole precursor. The second disconnection breaks the thiazole ring, pointing towards a cyclization reaction of a suitably substituted aniline.
Our proposed forward synthesis, therefore, involves:
-
Stage 1: Synthesis of 2-Aminobenzo[d]thiazole-7-carboxylic acid. This involves the cyclization of 3-aminobenzoic acid through a thiocyanation reaction.
-
Stage 2: Sandmeyer Chlorination. This classic transformation converts the 2-amino group of the intermediate into the desired 2-chloro functionality.
This approach is advantageous as it utilizes readily available starting materials and employs well-established, high-yielding reactions.
Overall Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway from 3-aminobenzoic acid to the target compound.
Caption: Overall synthetic route for this compound.
Experimental Protocols and Mechanistic Discussion
Stage 1: Synthesis of 2-Aminobenzo[d]thiazole-7-carboxylic acid
This stage involves the direct conversion of an aniline into a 2-aminobenzothiazole through an electrophilic thiocyanation followed by intramolecular cyclization. This method is efficient for constructing the benzothiazole ring system.[2]
Reaction Scheme:
-
3-Aminobenzoic acid reacts with potassium thiocyanate in the presence of bromine to yield 2-Aminobenzo[d]thiazole-7-carboxylic acid.
Protocol:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3-aminobenzoic acid (13.7 g, 0.1 mol) and glacial acetic acid (100 mL). Stir the mixture until the solid is partially dissolved.
-
Addition of Thiocyanate: Add potassium thiocyanate (KSCN) (29.1 g, 0.3 mol) to the suspension. Stir the mixture vigorously for 30 minutes at room temperature.
-
Bromination: Cool the reaction mixture to 10-15 °C using an ice-water bath. In the dropping funnel, place a solution of bromine (5.1 mL, 0.1 mol) in 20 mL of glacial acetic acid. Add the bromine solution dropwise to the reaction mixture over a period of 1 hour, ensuring the temperature does not exceed 20 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. The mixture will typically turn into a thick, yellowish paste.
-
Work-up and Isolation: Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. A precipitate will form. Neutralize the suspension to a pH of approximately 6-7 by the slow addition of a saturated sodium bicarbonate solution.
-
Purification: Collect the solid product by vacuum filtration and wash thoroughly with water until the filtrate is colorless. Further wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials. Dry the product in a vacuum oven at 60 °C.
Expertise & Causality:
-
Choice of Reagents: Potassium thiocyanate serves as the source for the "-SCN" group. Bromine acts as an in-situ oxidizing agent to generate the electrophilic thiocyanogen "(SCN)₂", which then attacks the electron-rich aromatic ring of 3-aminobenzoic acid.
-
Reaction Conditions: The reaction is performed in glacial acetic acid as it is a good solvent for the reactants and facilitates the electrophilic substitution. The initial cooling during bromine addition is crucial to control the exothermic reaction and prevent the formation of polybrominated byproducts.
-
Work-up: Neutralization is a critical step. The product is amphoteric, but precipitation is most effective near its isoelectric point. Washing with water removes inorganic salts, and a final ethanol wash helps remove organic impurities.
| Parameter | Value | Rationale |
| Starting Material | 3-Aminobenzoic acid | Provides the correct substitution pattern for the final product. |
| Key Reagents | KSCN, Br₂ | For the formation of the thiocyanate group and subsequent cyclization. |
| Solvent | Glacial Acetic Acid | Good solvent for reactants and facilitates the reaction. |
| Temperature | 10-15 °C (addition), RT (reaction) | Controls exothermicity and prevents side reactions. |
| Typical Yield | 75-85% | Based on similar reported procedures. |
Stage 2: Synthesis of this compound via Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an arylamine into an aryl halide.[4][5] It proceeds via a diazonium salt intermediate, which is then decomposed in the presence of a copper(I) salt catalyst to yield the corresponding aryl halide.[6][7]
Reaction Scheme:
-
2-Aminobenzo[d]thiazole-7-carboxylic acid is first diazotized with sodium nitrite in acidic conditions. The resulting diazonium salt is then treated with copper(I) chloride to yield the final product.
Protocol:
-
Diazotization: In a 500 mL beaker, suspend 2-Aminobenzo[d]thiazole-7-carboxylic acid (19.6 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (60 mL) and water (60 mL). Cool the suspension to 0-5 °C in an ice-salt bath with vigorous mechanical stirring. Prepare a solution of sodium nitrite (NaNO₂) (7.6 g, 0.11 mol) in 30 mL of water. Add this sodium nitrite solution dropwise to the cold suspension, keeping the tip of the addition funnel below the surface of the liquid. Maintain the temperature strictly between 0 and 5 °C. The addition should take approximately 30 minutes. After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature.
-
Catalyst Preparation: In a separate 1 L flask, dissolve copper(I) chloride (CuCl) (12.0 g, 0.12 mol) in 100 mL of concentrated hydrochloric acid.
-
Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed. The addition should be controlled to maintain a manageable rate of gas evolution.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Isolation and Purification: Cool the reaction mixture to room temperature. The solid product will precipitate. Collect the crude product by vacuum filtration and wash it thoroughly with cold water. To purify, recrystallize the crude solid from an ethanol/water mixture. Dry the purified product under vacuum.
Expertise & Causality:
-
Diazotization: The formation of the diazonium salt requires a cold, acidic environment to prevent the premature decomposition of the unstable salt and to avoid the formation of phenolic byproducts. The use of excess acid is also critical.
-
Sandmeyer Reaction Mechanism: The reaction is a radical-nucleophilic aromatic substitution (SRNAr).[5] Copper(I) initiates the process by a single-electron transfer to the diazonium salt, which then decomposes to an aryl radical and nitrogen gas. The aryl radical then abstracts a chlorine atom from a copper(II) species, regenerating the copper(I) catalyst.[4]
-
Catalyst: Copper(I) chloride is the catalyst of choice for chlorination. While catalytic amounts are sufficient, stoichiometric amounts are often used to ensure high conversion.[5]
| Parameter | Value | Rationale |
| Starting Material | 2-Aminobenzo[d]thiazole-7-carboxylic acid | The precursor containing the amino group to be replaced. |
| Key Reagents | NaNO₂, HCl, CuCl | For diazotization and subsequent chlorination. |
| Temperature | 0-5 °C (diazotization), 60 °C (decomposition) | Critical for the stability of the diazonium salt. |
| Typical Yield | 65-75% | Based on typical Sandmeyer reaction efficiencies. |
Logical Framework for Synthesis
The following diagram outlines the logical progression and key transformations in the synthesis.
Caption: Logical flow of the synthetic strategy.
Conclusion
The synthetic route detailed in this application note provides a reliable and scalable method for the preparation of this compound. By leveraging a robust benzothiazole formation strategy followed by a classic Sandmeyer reaction, this guide offers a clear pathway for obtaining this valuable synthetic intermediate. The provided protocols, coupled with mechanistic insights, are designed to enable researchers to successfully synthesize this compound with a high degree of purity and in good yield.
References
- 1. This compound [myskinrecipes.com]
- 2. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Chlorobenzo[d]thiazole-5-carboxylic acid [myskinrecipes.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sandmeyer Reaction [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of 2-Chlorobenzo[d]thiazole-7-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Chlorobenzo[d]thiazole-7-carboxylic Acid
This compound is a crucial heterocyclic building block in medicinal chemistry and materials science. Its substituted benzothiazole core is a "privileged structure," frequently found in compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of a carboxylic acid at the 7-position and a reactive chloro group at the 2-position makes it an exceptionally versatile synthon for library synthesis and the development of novel therapeutic agents. The chloro group can be readily displaced by various nucleophiles, allowing for diverse functionalization, while the carboxylic acid provides a handle for amide bond formation or other modifications to modulate physicochemical properties.
This guide provides a detailed overview of the primary synthetic strategies for obtaining this compound, focusing on the selection of starting materials and providing in-depth, field-proven protocols.
Synthetic Strategies: An Overview of Starting Materials and Pathways
Two principal retrosynthetic pathways dominate the preparation of this compound. The choice between these routes often depends on the availability and cost of the primary starting materials.
-
Route 1: The Sandmeyer Reaction Pathway. This classic transformation in aromatic chemistry allows for the conversion of an amino group to a chloro group via a diazonium salt intermediate.[1][2] In this approach, the key precursor is 2-Aminobenzo[d]thiazole-7-carboxylic acid .
-
Route 2: The Cyclization Pathway. This strategy involves the construction of the benzothiazole ring from a suitably substituted benzene derivative. The most logical starting material for this route is 2-Amino-3-mercaptobenzoic acid , which contains the necessary functionalities for cyclization.
The following sections will delve into the specifics of each pathway, offering detailed experimental protocols and discussing the rationale behind the methodological choices.
Route 1: Synthesis via Sandmeyer Reaction
This pathway leverages the robust and well-established Sandmeyer reaction to introduce the C2-chloro substituent as the final key step. The primary challenge lies in the efficient synthesis of the requisite precursor, 2-Aminobenzo[d]thiazole-7-carboxylic acid.
Diagram of the Sandmeyer Reaction Workflow
Caption: Workflow for Route 1, starting from 3-Aminobenzoic Acid.
Protocol 1.1: Synthesis of 2-Aminobenzo[d]thiazole-7-carboxylic acid
This protocol is adapted from the established synthesis of 2-aminobenzothiazole derivatives from anilines.[3][4] The key is an in-situ thiocyanation followed by an oxidative cyclization.
-
Materials:
-
3-Aminobenzoic acid
-
Potassium thiocyanate (KSCN)
-
Glacial acetic acid
-
Bromine (Br₂)
-
25% Aqueous ammonia solution
-
Methanol
-
-
Procedure:
-
To a solution of 3-aminobenzoic acid (1 equivalent) in glacial acetic acid, add potassium thiocyanate (4 equivalents). Stir the mixture at room temperature for 45 minutes.
-
Cool the reaction mixture to 10 °C in an ice bath.
-
Slowly add a solution of bromine (2 equivalents) in glacial acetic acid dropwise. The solution will turn into a yellow suspension.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Carefully neutralize the reaction mixture to pH 8 with 25% aqueous ammonia solution under cooling.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.
-
Suspend the crude solid in methanol, heat to reflux, cool, and filter to obtain the purified product.
-
Protocol 1.2: Sandmeyer Chlorination
This protocol outlines the diazotization of the amino group followed by its replacement with chlorine.[5]
-
Materials:
-
2-Aminobenzo[d]thiazole-7-carboxylic acid
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Copper(I) chloride (CuCl)
-
-
Procedure:
-
Suspend 2-Aminobenzo[d]thiazole-7-carboxylic acid (1 equivalent) in a mixture of concentrated HCl and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete diazotization.
-
In a separate flask, dissolve copper(I) chloride (1.3 equivalents) in concentrated HCl.
-
Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen evolution will be observed.
-
Stir the reaction mixture at room temperature for 1-2 hours, then heat gently to 50-60 °C to ensure complete reaction.
-
Cool the mixture and collect the precipitated product by filtration. Wash with water and recrystallize from a suitable solvent (e.g., ethanol/water).
-
Route 2: Synthesis via Cyclization of 2-Amino-3-mercaptobenzoic acid
This approach builds the benzothiazole ring system from a pre-functionalized aromatic precursor. It offers a more convergent synthesis, with the key intermediate being 2-amino-3-mercaptobenzoic acid.
Diagram of the Cyclization Workflow
Caption: Workflow for Route 2, starting from 3-Aminobenzoic Acid.
Protocol 2.1: Synthesis of 2-Amino-3-mercaptobenzoic acid
This multi-step protocol is based on a patented procedure.[6]
-
Materials:
-
3-Aminobenzoic acid
-
Methyl isothiocyanate
-
Glacial acetic acid
-
Bromine
-
Sodium hydroxide or Potassium hydroxide
-
-
Procedure:
-
Thiourea Formation: Heat a mixture of 3-aminobenzoic acid (1 equivalent) and methyl isothiocyanate (1.1 equivalents) in glacial acetic acid at 80-85 °C. The reaction is exothermic and the temperature may rise. Maintain the temperature at 90-100 °C for 2 hours. Cool the mixture to 15-20 °C and filter the precipitated 3-(N'-methylthioureido)-benzoic acid.
-
Oxidative Cyclization: Suspend the thiourea intermediate in glacial acetic acid. Add a solution of bromine (1.1 equivalents) in acetic acid dropwise at 45-50 °C over 2 hours. Heat the mixture to 90-100 °C for another 2 hours until gas evolution ceases. This forms 2-(Methylamino)benzo[d]thiazole-7-carboxylic acid.
-
Hydrolysis: The 2-(methylamino)benzothiazole intermediate is hydrolyzed by heating with a strong aqueous base (e.g., 50% KOH solution) under an inert atmosphere in a sealed vessel at elevated temperatures (e.g., 150 °C). Acidification of the reaction mixture to pH 5.5 precipitates the desired 2-amino-3-mercaptobenzoic acid.
-
Protocol 2.2: Cyclization to 2-Hydroxy Intermediate and Chlorination
This two-step process first forms the 2-hydroxybenzothiazole, which is then converted to the chloro derivative.
-
Materials:
-
Procedure:
-
Cyclization: Dissolve 2-amino-3-mercaptobenzoic acid (1 equivalent) and a base (e.g., triethylamine, 2.2 equivalents) in an anhydrous solvent under an inert atmosphere. Cool the solution to 0 °C. Add a solution of triphosgene (0.4 equivalents) in the same solvent dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Acidic workup will yield 2-hydroxybenzo[d]thiazole-7-carboxylic acid.
-
Chlorination: Reflux the 2-hydroxybenzo[d]thiazole-7-carboxylic acid (1 equivalent) in neat phosphorus oxychloride (POCl₃) or with thionyl chloride (SOCl₂) with a catalytic amount of DMF for several hours.[9] Carefully quench the excess chlorinating agent by pouring the reaction mixture onto crushed ice. The precipitated product is then filtered, washed with water, and purified.
-
Comparison of Synthetic Routes
| Feature | Route 1: Sandmeyer Reaction | Route 2: Cyclization |
| Key Starting Material | 3-Aminobenzoic Acid | 3-Aminobenzoic Acid |
| Key Intermediates | 2-Aminobenzo[d]thiazole-7-carboxylic acid, Diazonium salt | 2-Amino-3-mercaptobenzoic acid, 2-Hydroxybenzo[d]thiazole-7-carboxylic acid |
| Key Reactions | Oxidative cyclization, Diazotization, Sandmeyer reaction | Thiourea formation, Oxidative cyclization, Hydrolysis, Carbonylation, Chlorination |
| Advantages | Utilizes a very common and well-understood final step. | More convergent; avoids the handling of potentially unstable diazonium salts in the final step. |
| Challenges | Diazonium salts can be unstable and require careful temperature control. The initial cyclization may have regioselectivity issues. | The synthesis of 2-amino-3-mercaptobenzoic acid involves multiple steps and harsh hydrolysis conditions. Handling of phosgene equivalents and strong chlorinating agents requires care. |
Conclusion
The synthesis of this compound is achievable through at least two robust synthetic pathways. The Sandmeyer reaction route is a classical approach that relies on the late-stage introduction of the chlorine atom. In contrast, the cyclization route builds the heterocyclic core from a pre-functionalized precursor. The selection of the optimal route will depend on the specific capabilities of the laboratory, the scale of the synthesis, and the cost and availability of the starting materials. Both routes require careful handling of hazardous reagents and intermediates, and appropriate safety precautions are paramount. The protocols provided herein offer a solid foundation for researchers to successfully synthesize this valuable chemical intermediate for applications in drug discovery and materials science.
References
- 1. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. indianchemicalsociety.com [indianchemicalsociety.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US6498265B2 - 3-amino-2-mercaptobenzoic acid derivatives and processes for their preparation - Google Patents [patents.google.com]
- 7. Phosgene and Substitutes [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Biological Screening of 2-Chlorobenzo[d]thiazole-7-carboxylic acid
Introduction
The benzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2][3] Derivatives of benzothiazole have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2][4][5][6][7][8][9] The versatility of the benzothiazole ring system allows for diverse chemical modifications, enabling the fine-tuning of biological activity and the development of novel therapeutic candidates.[3][10] This document provides a detailed guide for the initial biological screening of a specific derivative, 2-Chlorobenzo[d]thiazole-7-carboxylic acid, outlining protocols for assessing its potential cytotoxic, antimicrobial, and enzyme-inhibitory activities.
The strategic inclusion of a chloro-substituent at the 2-position and a carboxylic acid at the 7-position of the benzothiazole core suggests the potential for targeted interactions with biological macromolecules. The chloro group can act as a leaving group or participate in halogen bonding, while the carboxylic acid can form hydrogen bonds and salt bridges, making this compound an interesting candidate for screening against various biological targets.
These application notes are designed for researchers, scientists, and drug development professionals, providing not just step-by-step protocols but also the underlying scientific rationale for key experimental choices, ensuring a robust and well-validated preliminary assessment of this compound's biological profile.
PART 1: Anticancer Activity Screening
A primary and critical step in the evaluation of a novel compound is the assessment of its effect on cell viability, particularly in cancer cell lines. This provides a broad indication of potential anticancer activity.[1][2][11]
Rationale for Cytotoxicity Screening
Many benzothiazole derivatives have been reported to exhibit potent anticancer activity against a variety of cancer cell lines.[1][6][10][11] The proposed mechanisms of action are diverse and include the inhibition of crucial enzymes like topoisomerase II, tyrosine kinases, and heat shock protein 90 (Hsp90).[10] Therefore, an initial broad-spectrum cytotoxicity screen against a panel of cancer cell lines is a logical first step to identify any potential antiproliferative effects of this compound.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13] The assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in living cells.[12]
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HT-29 (colon))
-
Healthy (non-cancerous) cell line (e.g., NIH3T3 mouse embryo fibroblasts) for selectivity assessment
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
96-well clear, flat-bottom tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture the selected cell lines to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh complete medium.
-
Seed 1 x 10⁴ cells in 100 µL of complete medium per well in a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death (e.g., doxorubicin or cisplatin).
-
After 24 hours of cell attachment, carefully aspirate the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the test compound.
-
-
Incubation:
-
Incubate the treated plates for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 12 mM MTT stock solution to each well.[14][15]
-
Incubate the plate for 4 hours at 37°C in the dark. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
After 4 hours, carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Data Presentation
| Cell Line | Compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC₅₀ (µM) |
| MCF-7 | 0 (Vehicle) | 100 ± 4.5 | |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| A549 | 0 (Vehicle) | 100 ± 5.2 | |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| HT-29 | 0 (Vehicle) | 100 ± 3.9 | |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| NIH3T3 | 0 (Vehicle) | 100 ± 6.1 | |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Visualization of Experimental Workflow
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis | MDPI [mdpi.com]
- 7. hspioas.blog [hspioas.blog]
- 8. mdpi.com [mdpi.com]
- 9. pharmajournals.stmjournals.in [pharmajournals.stmjournals.in]
- 10. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. clyte.tech [clyte.tech]
- 14. static.igem.wiki [static.igem.wiki]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for In Vitro Evaluation of 2-Chlorobenzo[d]thiazole-7-carboxylic acid
Introduction: Unveiling the Bioactive Potential of a Versatile Benzothiazole Scaffold
2-Chlorobenzo[d]thiazole-7-carboxylic acid is a heterocyclic compound primarily recognized as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The benzothiazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties.[2][3][4][5][6] Given its structural features, this compound presents an intriguing candidate for foundational in vitro screening to uncover potential therapeutic applications.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct an initial characterization of the in vitro effects of this compound. The protocols herein are designed as a robust starting point, offering detailed methodologies for assessing cytotoxicity, potential enzyme inhibition, and antimicrobial activity. The experimental design emphasizes self-validation through appropriate controls and explains the rationale behind key procedural steps, ensuring data integrity and reproducibility.
Part 1: Foundational Analysis - Cell Viability and Cytotoxicity
A primary step in characterizing any small molecule is to determine its effect on cell viability and proliferation.[7] These assays are crucial for establishing a therapeutic window and identifying a concentration range for subsequent, more specific mechanistic studies. The MTT assay is a widely adopted colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[8][9]
Protocol 1: MTT Assay for Cell Viability
This protocol details the steps to assess the dose-dependent effect of this compound on the viability of a selected cancer cell line (e.g., HeLa, MCF-7, or A549).
Rationale: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative assessment of the compound's cytotoxic effects.
Materials:
-
Human cancer cell line
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture and harvest cells that are in a logarithmic growth phase.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed 10,000 cells per well in 100 µL of complete growth medium into a 96-well plate.[9]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.
-
Include the following controls:
-
Vehicle Control: Medium with the same concentration of DMSO used for the highest compound concentration to account for any solvent effects.[7]
-
Untreated Control: Cells in complete growth medium only.
-
Blank Control: Medium only (no cells) for background absorbance subtraction.
-
-
Incubate the plate for 24, 48, or 72 hours.[8]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[9]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Data Presentation:
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| 0 (Untreated) | 1.25 | 100% |
| 0.1 | 1.22 | 97.6% |
| 1 | 1.15 | 92.0% |
| 10 | 0.88 | 70.4% |
| 50 | 0.60 | 48.0% |
| 100 | 0.35 | 28.0% |
Workflow Visualization:
Part 2: Screening for Enzyme Inhibition
The benzothiazole scaffold is a common feature in various enzyme inhibitors.[4] Therefore, it is logical to screen this compound for potential inhibitory activity against a model enzyme. This protocol describes a general, adaptable assay for assessing enzyme inhibition.[10] For this example, we will use trypsin as a model serine protease, but the principles can be applied to other enzymes with appropriate substrates.[11]
Protocol 2: General Enzyme Inhibition Assay (Trypsin Model)
Rationale: This assay measures the activity of an enzyme by monitoring the rate of product formation from a chromogenic substrate.[10] An inhibitor will decrease the rate of this reaction. By measuring the enzyme's activity at various concentrations of the test compound, we can determine its inhibitory potency (IC50).
Materials:
-
Trypsin (from bovine pancreas)
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA), a chromogenic substrate for trypsin
-
Tris-HCl buffer (pH 8.2) with CaCl2
-
This compound (in DMSO)
-
96-well plate (UV-transparent)
-
Microplate reader capable of kinetic measurements
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Setup:
-
In a 96-well plate, set up the following reactions in triplicate:
-
Test Wells: Add the enzyme, buffer, and varying concentrations of the test compound.
-
Control (Uninhibited): Add the enzyme and buffer (with the corresponding amount of DMSO as the test wells).[11]
-
Blank (No Enzyme): Add buffer, substrate, and the highest concentration of the test compound to control for any non-enzymatic substrate degradation.
-
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiating the Reaction:
-
Initiate the enzymatic reaction by adding the L-BAPNA working solution to all wells.
-
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader set to the optimal temperature.
-
Measure the absorbance at 405 nm (the wavelength of the p-nitroaniline product) every minute for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Expected Data Outcome:
| Compound Conc. (µM) | Reaction Velocity (mOD/min) | % Inhibition |
| 0 (Control) | 25.0 | 0% |
| 1 | 22.5 | 10% |
| 10 | 17.5 | 30% |
| 50 | 11.0 | 56% |
| 100 | 5.0 | 80% |
Enzyme Inhibition Workflow:
Part 3: Antimicrobial Susceptibility Testing
Derivatives of benzothiazole have demonstrated notable antibacterial and antifungal activities.[2][5] A fundamental in vitro assay to evaluate this potential is the broth microdilution method, which determines the Minimum Inhibitory Concentration (MIC) of a compound.
Protocol 3: Broth Microdilution for MIC Determination
Rationale: This method identifies the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a standardized and quantitative technique used to assess the potency of a new compound against various bacterial or fungal strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound (in DMSO)
-
Sterile 96-well plates
-
Standard antimicrobial agent (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a positive control.
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Culture the microbial strain overnight on an appropriate agar plate.
-
Prepare a suspension of the microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.
-
-
Compound Dilution in Plate:
-
Dispense 50 µL of the appropriate broth into all wells of a 96-well plate.
-
Add 50 µL of a 2x concentrated stock of the test compound to the first column, resulting in a 1x concentration.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard 50 µL from the last column.
-
-
Inoculation and Controls:
-
Add 50 µL of the prepared microbial inoculum to each well containing the diluted compound.
-
Include the following controls:
-
Growth Control: Wells with broth and inoculum only (no compound).
-
Sterility Control: Wells with broth only (no inoculum).
-
Positive Control: A serial dilution of a standard antimicrobial agent.
-
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
After incubation, visually inspect the plate for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).
-
Antimicrobial Screening Logic:
Conclusion and Future Directions
These application notes provide a foundational framework for the initial in vitro characterization of this compound. The described protocols for assessing cell viability, enzyme inhibition, and antimicrobial activity will generate crucial preliminary data to guide further investigation. Positive results from this initial screening can justify more advanced studies, such as identifying specific molecular targets, exploring the mechanism of action in greater detail, and evaluating the compound in more complex cell-based models or in vivo systems. The versatility of the benzothiazole scaffold suggests that a systematic screening approach is a valuable strategy for uncovering novel biological activities.
References
- 1. This compound [myskinrecipes.com]
- 2. Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, SAR and molecular docking studies of benzo[d]thiazole-hydrazones as potential antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 10. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzymatic Assay of Trypsin Inhibition [protocols.io]
Application Note: Characterization of 2-Chlorobenzo[d]thiazole-7-carboxylic Acid as a Potential Kinase Inhibitor
Abstract
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a key factor in the progression of numerous diseases, most notably cancer.[1] The benzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent inhibition of various protein kinases.[2][3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 2-Chlorobenzo[d]thiazole-7-carboxylic acid, a novel benzothiazole derivative, as a potential kinase inhibitor. We present detailed protocols for in vitro biochemical assays to determine inhibitory potency and selectivity, as well as cell-based assays to assess target engagement and cellular effects. The methodologies described herein are designed to provide a robust framework for the initial characterization and validation of this compound as a potential therapeutic agent.
Introduction: The Benzothiazole Scaffold in Kinase Inhibition
The pursuit of selective and potent kinase inhibitors is a cornerstone of modern drug discovery.[1][6] Kinases regulate a vast number of cellular processes, and their aberrant activity is a hallmark of many pathological conditions.[1] The benzothiazole nucleus is a heterocyclic scaffold that has garnered significant interest due to its ability to mimic the adenine region of ATP, enabling it to competitively bind to the catalytic site of various kinases.[4] This competitive inhibition disrupts downstream signaling pathways that are often critical for cancer cell proliferation and survival.[4][5] Numerous studies have highlighted the potential of substituted benzothiazoles as inhibitors of a wide range of kinases, including Protein Tyrosine Kinases (PTKs), Rho-associated kinase (ROCK-II), and kinases within the PI3K/AKT/mTOR pathway.[3][4][5]
This compound is a synthetic organic compound that belongs to this promising class of molecules.[7][8] Its chemical structure, featuring a chloro substitution and a carboxylic acid moiety, presents unique opportunities for interaction within the kinase ATP-binding pocket. This application note outlines a systematic approach to characterizing its potential as a kinase inhibitor, from initial biochemical screening to cellular validation.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₄ClNO₂S | [7][8] |
| Molecular Weight | 213.64 g/mol | [7][8] |
| CAS Number | 1379324-66-9 | [7][8] |
| Appearance | White to off-white solid | N/A |
| Storage | 2-8°C, store under inert gas | [7] |
In Vitro Biochemical Evaluation
The initial assessment of a potential kinase inhibitor involves determining its activity, potency, and selectivity using biochemical assays.[9] These assays provide a controlled environment to measure the direct interaction between the compound and the target kinase.
Primary Kinase Screening: Identifying Potential Targets
A broad kinase panel screening is the first step to identify which kinases are inhibited by this compound.[9][10] This is crucial for understanding its potential therapeutic applications and identifying potential off-target effects.[6][9]
Caption: Workflow for primary kinase inhibitor screening.
This protocol utilizes the principle that the amount of ADP produced is directly proportional to kinase activity.[11]
Materials:
-
This compound
-
Purified kinases of interest
-
Kinase-specific substrate peptides[12]
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[11]
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution to achieve the desired screening concentration (e.g., 10 µM).
-
Assay Plate Preparation: Add 1 µL of the diluted compound or DMSO (vehicle control) to the appropriate wells of a 384-well plate.[13]
-
Kinase Reaction:
-
Prepare a master mix containing the kinase of interest in kinase assay buffer.
-
Add 2 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow for compound-kinase interaction.[11]
-
Prepare a substrate/ATP master mix. The ATP concentration should be at or near the Kₘ for each kinase to ensure sensitive inhibition detection.[13]
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.[13]
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection:
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.
Dose-Response and IC₅₀ Determination
For the "hit" kinases identified in the primary screen, a dose-response analysis is performed to determine the half-maximal inhibitory concentration (IC₅₀).[9][14] The IC₅₀ value is a quantitative measure of the compound's potency.
This protocol is a modification of Protocol 2.1, using a range of inhibitor concentrations.
Procedure:
-
Compound Dilution: Prepare a 10-point, 1:3 serial dilution of this compound in DMSO, starting from a high concentration (e.g., 1 mM).[11]
-
Assay Execution: Follow steps 2-6 from Protocol 2.1, using the serially diluted compound.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[13][15]
-
| Kinase Target | This compound IC₅₀ (nM) | Staurosporine IC₅₀ (nM) (Control) |
| Kinase A (Hypothetical Target) | 75 | 8 |
| Kinase B | 850 | 12 |
| Kinase C | >10,000 | 25 |
| Kinase D | 2,500 | 5 |
Staurosporine is a non-selective kinase inhibitor used as a positive control.[11]
Cell-Based Assays: Assessing Target Engagement and Cellular Effects
While biochemical assays are essential for determining direct inhibitory activity, cell-based assays are crucial for evaluating a compound's efficacy in a more physiologically relevant context.[9][16] These assays can confirm target engagement within intact cells and measure the downstream functional consequences of kinase inhibition.[17]
Cellular Target Engagement
Cellular target engagement assays verify that the compound can enter the cell and bind to its intended kinase target. The NanoBRET™ Target Engagement Assay is a common method for this purpose.[17]
Caption: Workflow for a cell-based target engagement assay.
Inhibition of Downstream Signaling
A key validation step is to demonstrate that the compound inhibits the phosphorylation of a known downstream substrate of the target kinase in a cellular context.[17] This can be achieved through methods like Western blotting or cellular ELISA.
Objective: To determine if this compound can inhibit the phosphorylation of a known substrate of "Kinase A" in a relevant cancer cell line.
Materials:
-
Cancer cell line known to have active "Kinase A" signaling.
-
This compound
-
Primary antibodies: anti-phospho-substrate, anti-total-substrate, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibody.
-
Cell lysis buffer.
-
SDS-PAGE and Western blotting equipment.
-
Chemiluminescence detection reagents.
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound for a predetermined time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the anti-phospho-substrate primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies against the total substrate and a loading control (e.g., GAPDH) to ensure equal protein loading.
Caption: Inhibition of a hypothetical Kinase A signaling pathway.
Conclusion and Future Directions
This application note provides a foundational experimental framework for the initial characterization of this compound as a potential kinase inhibitor. The benzothiazole scaffold holds significant promise in the development of targeted therapies.[2][4][5] The successful execution of the described protocols will elucidate the compound's potency, selectivity, and cellular activity, which are critical parameters for its advancement as a lead candidate.
Future studies should focus on comprehensive kinome-wide selectivity profiling to fully understand its off-target effects.[6][18] Additionally, determining the mechanism of action (e.g., ATP-competitive vs. allosteric) and conducting in vivo efficacy and safety studies in relevant disease models will be essential next steps in the drug discovery pipeline.[1][9]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzothiazoles as Rho-associated kinase (ROCK-II) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound [myskinrecipes.com]
- 8. kemix.com.au [kemix.com.au]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Kinase Selectivity Profiling Systems—General Panel [promega.kr]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. assayquant.com [assayquant.com]
- 16. Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Kinase selectivity profiling by inhibitor affinity chromatography | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: Evaluating the Antimicrobial Activity of 2-Chlorobenzo[d]thiazole-7-carboxylic Acid Derivatives
Abstract
The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel chemical scaffolds for antibiotic development.[1][2] Benzothiazoles, a class of heterocyclic compounds, represent a versatile and "privileged" scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] This guide focuses on derivatives of 2-Chlorobenzo[d]thiazole-7-carboxylic acid, a key intermediate used in the synthesis of complex heterocyclic compounds.[5] We provide a comprehensive overview of the rationale for derivatization, detailed, self-validating protocols for determining antimicrobial efficacy, and insights into data interpretation and potential mechanisms of action. These application notes are designed for researchers, scientists, and drug development professionals engaged in the discovery of new antimicrobial agents.
Part 1: Scientific Rationale and Synthesis Strategy
The Benzothiazole Scaffold: A Foundation for Bioactivity
The benzothiazole moiety, consisting of a benzene ring fused to a thiazole ring, is a cornerstone in the architecture of numerous pharmacologically active molecules.[2][4] Its rigid, planar structure and extended π-delocalized system facilitate interactions with various biological targets, often through π–π stacking with DNA or aromatic residues in enzyme active sites.[6] The versatility of the benzothiazole ring, particularly the reactivity at the C-2 position, allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties.[4][7]
Rationale for Derivatization: Structure-Activity Relationship (SAR)
The development of novel antibiotics from a core scaffold is driven by understanding the Structure-Activity Relationship (SAR)—how specific chemical modifications influence biological activity.[7] For benzothiazole derivatives, SAR studies have revealed that the introduction of different substituents can dramatically alter their antimicrobial spectrum and potency.[1] For instance, the addition of electron-withdrawing groups like halogens or nitro groups has been shown to enhance antimicrobial activity.[3] Similarly, incorporating moieties like pyrazolone rings or sulfonamides can lead to highly potent compounds.[6] The 2-chloro group on the parent scaffold serves as an excellent leaving group for nucleophilic substitution, while the 7-carboxylic acid group provides a handle for amide bond formation, enabling the creation of a diverse library of derivatives for screening.
General Synthesis Pathway for Amide Derivatives
A common strategy for derivatizing the this compound core involves converting the carboxylic acid to a more reactive species (e.g., an acyl chloride) followed by reaction with a diverse range of primary or secondary amines. This creates a library of amide derivatives, allowing for systematic exploration of the chemical space around the scaffold.
Caption: Generalized workflow for synthesizing amide derivatives.
Part 2: Protocols for Antimicrobial Activity Assessment
The cornerstone of evaluating new antimicrobial agents is determining the lowest concentration required to inhibit growth (Minimum Inhibitory Concentration, MIC) and to kill the bacteria (Minimum Bactericidal Concentration, MBC).[8][9] The following protocols are based on widely accepted standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][10]
Overall Experimental Workflow
The process follows a logical progression from preparing the necessary reagents and microbial cultures to conducting the assays and analyzing the results. This systematic approach ensures reproducibility and reliability.[11]
Caption: High-level workflow for antimicrobial susceptibility testing.
Detailed Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method, a gold standard for determining MIC values, in a 96-well microtiter plate format.[8][12][13]
Materials and Reagents:
-
Test Compounds (this compound derivatives)
-
Dimethyl Sulfoxide (DMSO) for compound dissolution
-
Cation-Adjusted Mueller-Hinton Broth (MHB)[14]
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Standard antimicrobial (e.g., Ciprofloxacin) as a positive control
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer (for inoculum standardization)
-
Incubator (37°C)
Protocol Steps:
-
Compound Preparation:
-
Prepare a high-concentration stock solution of each test derivative (e.g., 10 mg/mL) in DMSO.
-
Create an intermediate stock by diluting the high-concentration stock in MHB to twice the highest concentration to be tested (e.g., 256 µg/mL). Causality: This "2X" stock accounts for the 1:1 dilution that will occur when the bacterial inoculum is added.
-
-
Inoculum Preparation:
-
From a fresh agar plate, pick 3-5 isolated colonies of the test bacterium.
-
Inoculate into 5 mL of MHB and incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[14]
-
Dilute this culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. This is the standardized inoculum.[8] Trustworthiness: Precise inoculum density is critical for test reproducibility; deviations can significantly alter MIC results.
-
-
Plate Setup and Serial Dilution:
-
Add 100 µL of sterile MHB to wells in columns 2 through 12 of a 96-well plate.
-
Add 200 µL of the "2X" compound stock (e.g., 256 µg/mL) to the wells in column 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, then transferring 100 µL from column 2 to column 3, and so on, until column 10. Discard the final 100 µL from column 10. Result: This creates a concentration gradient from 128 µg/mL to 0.25 µg/mL.
-
Column 11 will serve as the Growth Control (no compound).
-
Column 12 will serve as the Sterility Control (MHB only, no bacteria).
-
-
Inoculation:
-
Using a multichannel pipette, add 100 µL of the standardized bacterial inoculum to each well from column 1 to column 11. Do not add bacteria to column 12. [8]
-
The final volume in each well (1-11) is now 200 µL, and the compound concentrations are halved to the final test concentrations. The final bacterial concentration is ~5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 16-24 hours.[8]
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[9] The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.
-
Caption: Standard 96-well plate layout for a MIC assay.
Detailed Protocol: Minimum Bactericidal Concentration (MBC) Assay
The MBC test is performed after the MIC is determined to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[15][16] The MBC is defined as the lowest concentration that kills ≥99.9% of the initial bacterial inoculum.[16][17]
Protocol Steps:
-
Subculturing from MIC Plate:
-
Select the wells from the completed MIC plate corresponding to the MIC value, 2x MIC, and 4x MIC. Also, select the growth control well.
-
Mix the contents of each selected well thoroughly.
-
Using a calibrated loop or pipette, withdraw 10-100 µL from each of these wells and plate it onto separate, appropriately labeled Mueller-Hinton Agar (MHA) plates.[15][17]
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours, until colonies are visible on the growth control plate.
-
-
Reading the MBC:
-
Count the number of colonies (CFU) on each plate.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count plated from the growth control well.[16] Trustworthiness: Comparing against the growth control plate is essential to validate that the initial inoculum was viable and to accurately calculate the percentage reduction.
-
Part 3: Data Interpretation and Mechanistic Insights
Data Presentation and SAR Analysis
Systematically organizing the MIC and MBC data is crucial for identifying promising lead compounds and understanding SAR.
Table 1: Hypothetical Antimicrobial Activity Data for Benzothiazole Derivatives
| Compound ID | R-Group at 7-position (Amide) | S. aureus MIC (µg/mL) | S. aureus MBC (µg/mL) | E. coli MIC (µg/mL) | E. coli MBC (µg/mL) |
|---|---|---|---|---|---|
| BTZ-01 | -NH-benzyl | 16 | 64 | 32 | >128 |
| BTZ-02 | -NH-(4-fluorobenzyl) | 8 | 16 | 16 | 64 |
| BTZ-03 | -NH-(4-nitrobenzyl) | 4 | 8 | 8 | 16 |
| BTZ-04 | -NH-cyclohexyl | 64 | >128 | >128 | >128 |
| Cipro | (Control) | 0.5 | 1 | 0.25 | 0.5 |
Analysis: From this hypothetical data, a preliminary SAR can be deduced: the presence of an aromatic ring in the amide side chain is beneficial for activity (compare BTZ-01 vs. BTZ-04). Furthermore, adding electron-withdrawing groups (fluoro, nitro) to the benzyl ring appears to enhance potency against both Gram-positive and Gram-negative bacteria (BTZ-02 and BTZ-03 vs. BTZ-01).[3]
Potential Mechanisms of Action
Benzothiazole derivatives have been reported to exert their antimicrobial effects by targeting various essential cellular processes in bacteria.[1] Molecular docking and enzymatic assays can further elucidate the precise mechanism of novel derivatives.
Caption: Potential enzymatic targets for benzothiazole antimicrobials.[1][18]
References
- 1. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal tar ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04254B [pubs.rsc.org]
- 4. benthamscience.com [benthamscience.com]
- 5. This compound [myskinrecipes.com]
- 6. mdpi.com [mdpi.com]
- 7. Biological Screening and Structure Activity relationship of Benzothiazole - ProQuest [proquest.com]
- 8. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]
- 11. woah.org [woah.org]
- 12. protocols.io [protocols.io]
- 13. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. microchemlab.com [microchemlab.com]
- 18. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of 2-Chlorobenzo[d]thiazole-7-carboxylic Acid in Modern Drug Discovery
These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals on the strategic implementation of 2-Chlorobenzo[d]thiazole-7-carboxylic acid as a key building block in contemporary drug discovery programs. This document provides in-depth protocols, mechanistic rationale, and workflow guides for the synthesis, derivatization, and application of this versatile heterocyclic scaffold.
Introduction: The Benzothiazole Scaffold and the Unique Potential of the 2-Chloro-7-Carboxylic Acid Moiety
The benzothiazole core is a privileged heterocyclic system in medicinal chemistry, forming the structural foundation of numerous compounds with a broad spectrum of pharmacological activities.[1][2][3] Its derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective agents.[1][3] The rigid, bicyclic nature of the benzothiazole scaffold provides a well-defined three-dimensional orientation for appended pharmacophoric groups, facilitating high-affinity interactions with biological targets.
This compound emerges as a particularly valuable starting material for several key reasons.[1] The chlorine atom at the 2-position acts as a versatile synthetic handle, amenable to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. Concurrently, the carboxylic acid at the 7-position provides a convenient point for amide bond formation, esterification, or other modifications to modulate physicochemical properties and explore interactions with target proteins. This dual functionality makes it an ideal scaffold for the construction of diverse chemical libraries for high-throughput screening and lead optimization.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and drug design.
| Property | Value | Source |
| Molecular Formula | C₈H₄ClNO₂S | [1] |
| Molecular Weight | 213.64 g/mol | [1] |
| CAS Number | 1379324-66-9 | [1] |
| Appearance | Off-white to pale yellow solid | - |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO), sparingly soluble in alcohols, and poorly soluble in water. | - |
| Storage | Store at 2-8°C under an inert atmosphere to prevent degradation. | [1] |
Proposed Synthetic Protocol: A Multi-Step Approach
Workflow for the Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Part 1: Synthesis of 2-Amino-3-mercaptobenzoic acid (Precursor)
The synthesis of the key intermediate, 2-amino-3-mercaptobenzoic acid, can be achieved from 3-aminobenzoic acid. This procedure is adapted from methodologies for analogous compounds.
Materials:
-
3-Aminobenzoic acid
-
Potassium thiocyanate (KSCN)
-
Glacial acetic acid
-
Bromine (Br₂)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Protocol:
-
Thiocyanation: In a well-ventilated fume hood, dissolve 3-aminobenzoic acid and a molar excess of potassium thiocyanate in glacial acetic acid. Stir the mixture at room temperature.
-
Bromination: Cool the reaction mixture in an ice bath and slowly add a solution of bromine in glacial acetic acid. The reaction is exothermic and should be controlled carefully.
-
Cyclization and Hydrolysis: After the addition of bromine, allow the reaction to stir at room temperature. The intermediate 2-aminobenzo[d]thiazole-7-carboxylic acid may precipitate. The crude product is then subjected to basic hydrolysis with aqueous sodium hydroxide to open the thiazole ring, followed by acidification with hydrochloric acid to yield 2-amino-3-mercaptobenzoic acid.
-
Purification: The resulting precipitate can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.
Causality and Self-Validation: The initial reaction between the aniline and thiocyanate in the presence of bromine is a well-established method for the synthesis of 2-aminobenzothiazoles. The success of this step can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting aniline and the formation of the benzothiazole intermediate. The subsequent hydrolysis and acidification should yield the desired 2-amino-3-mercaptobenzoic acid, which can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Synthesis of this compound
This part of the protocol outlines the cyclization of the precursor followed by a Sandmeyer reaction to introduce the 2-chloro substituent.
Materials:
-
2-Amino-3-mercaptobenzoic acid
-
Phosgene solution (or a phosgene equivalent like triphosgene)
-
Inert solvent (e.g., toluene, dioxane)
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Copper(I) chloride (CuCl)
Protocol:
-
Cyclization to 2-Hydroxybenzo[d]thiazole-7-carboxylic acid: In a fume hood, a solution of 2-amino-3-mercaptobenzoic acid in an inert solvent is treated with phosgene or a phosgene equivalent. This reaction should be performed with extreme caution due to the toxicity of phosgene. The reaction forms the 2-hydroxybenzothiazole derivative.
-
Chlorination: The resulting 2-hydroxybenzothiazole can be converted to the 2-chloro derivative using a standard chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
Alternative Route: Sandmeyer Reaction on 2-Aminobenzo[d]thiazole-7-carboxylic acid: If 2-aminobenzo[d]thiazole-7-carboxylic acid is synthesized and isolated first, it can be converted to the 2-chloro derivative via a Sandmeyer reaction.[1]
-
Diazotization: Suspend the 2-aminobenzo[d]thiazole-7-carboxylic acid in a mixture of concentrated hydrochloric acid and water at 0-5°C. Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C.
-
Chloro-de-diazoniation: In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid. Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Nitrogen gas will be evolved.
-
-
Work-up and Purification: After the reaction is complete, the mixture is typically diluted with water, and the solid product is collected by filtration. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water).
Causality and Self-Validation: The cyclization with phosgene or its equivalents is a standard method for forming the 2-hydroxybenzothiazole core. The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine to a halide.[1] The progress of the reaction can be monitored by TLC or LC-MS. The final product should be thoroughly characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and its purity confirmed by HPLC and elemental analysis.
Applications in Drug Discovery: Derivatization Strategies
The synthetic utility of this compound lies in its two orthogonal reactive sites, allowing for a systematic exploration of chemical space.
Derivatization Workflow
Caption: Derivatization strategies for this compound.
Protocol 1: Nucleophilic Aromatic Substitution at the 2-Position
The electron-withdrawing nature of the benzothiazole ring system activates the 2-position for nucleophilic aromatic substitution (SNAг).
General Protocol:
-
Dissolve this compound in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP).
-
Add a slight excess of the desired nucleophile (e.g., a primary or secondary amine, a thiol, or an alcohol).
-
Add a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate) to scavenge the HCl generated.
-
Heat the reaction mixture to a temperature between 80-120°C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent.
-
Purify the product by column chromatography or recrystallization.
Rationale: This reaction allows for the introduction of a wide variety of substituents at the 2-position, which is often crucial for tuning the biological activity of benzothiazole-based compounds. For example, the introduction of specific amine-containing side chains can lead to interactions with key residues in enzyme active sites or receptor binding pockets.
Protocol 2: Amide Bond Formation at the 7-Carboxylic Acid
The carboxylic acid at the 7-position is readily converted to amides, which are common functional groups in drug molecules that can participate in hydrogen bonding interactions.
General Protocol:
-
Dissolve this compound in a suitable solvent (e.g., DMF or DCM).
-
Add a peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt).
-
Add a non-nucleophilic base (e.g., DIPEA).
-
Add the desired primary or secondary amine.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Upon completion, perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the product by column chromatography or recrystallization.
Rationale: Amide bond formation is a robust and versatile reaction. By varying the amine component, researchers can modulate properties such as solubility, cell permeability, and metabolic stability, in addition to exploring new interactions with the biological target.
Potential Therapeutic Applications and Target Classes
While specific biological data for derivatives of this compound is not widely published, the broader class of benzothiazoles has been extensively studied, suggesting potential applications in several therapeutic areas:
-
Oncology: Many benzothiazole derivatives exhibit potent anti-cancer activity by targeting various kinases, topoisomerases, and other signaling pathways involved in cell proliferation and survival.
-
Infectious Diseases: The benzothiazole scaffold is found in compounds with antibacterial, antifungal, and antiviral properties.
-
Neurodegenerative Diseases: Some benzothiazoles have shown neuroprotective effects and are being investigated for the treatment of conditions like Alzheimer's and Parkinson's disease.
-
Inflammatory Diseases: Benzothiazole derivatives have been reported to possess anti-inflammatory activity, potentially through the inhibition of enzymes like cyclooxygenases (COX).[4]
Conclusion
References
Derivatization of 2-Chlorobenzo[d]thiazole-7-carboxylic acid for bioactivity
Application Notes & Protocols
Topic: Strategic Derivatization of 2-Chlorobenzo[d]thiazole-7-carboxylic Acid for the Generation of Novel Bioactive Compounds
Abstract
The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active agents.[1][2][3][4] this compound represents a particularly valuable starting material, offering two distinct and chemically addressable functional groups for molecular elaboration.[5] This guide provides a comprehensive framework for the strategic derivatization of this scaffold at both the C2-chloro and C7-carboxylic acid positions. We will explore the underlying chemical principles, provide detailed, field-proven protocols for key transformations, and discuss the rationale for these modifications in the context of drug discovery. The methodologies outlined herein are designed to empower researchers to efficiently generate diverse chemical libraries for screening and identifying novel bioactive compounds.
The Rationale for Derivatization: Unlocking Therapeutic Potential
The inherent value of this compound lies in its dual reactivity, which allows for a systematic and combinatorial approach to chemical synthesis. The benzothiazole core itself provides a stable, planar, and often aromatic system that can engage in various non-covalent interactions with biological targets. The strategic modification of its substituents is a proven method for tuning a molecule's physicochemical properties, pharmacological activity, and pharmacokinetic profile.
Targeting the C2-Position: The Power of Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C2 position of the benzothiazole ring is not an inert substituent. Its reactivity is significantly enhanced by the electron-withdrawing effect of the adjacent nitrogen atom within the thiazole ring, making the C2 carbon electrophilic and highly susceptible to nucleophilic attack.[6] This reaction, known as Nucleophilic Aromatic Substitution (SNAr), is a robust and high-yielding method for introducing a wide variety of functional groups.[6][7][8]
-
Causality: By reacting the C2-chloro position with different classes of nucleophiles—such as amines, thiols, or alkoxides—we can systematically introduce new side chains.[6] These new groups can act as hydrogen bond donors or acceptors, introduce charged or lipophilic moieties, and ultimately dictate the molecule's binding affinity and selectivity for a given biological target.
Modifying the C7-Position: Beyond a Simple Carboxylic Acid
The carboxylic acid at the C7 position is a critical handle for derivatization. While it can serve as a key pharmacophoric element by forming ionic or hydrogen bonds, it often imparts undesirable properties, such as poor membrane permeability and metabolic liabilities like glucuronidation, which can lead to toxicity.[9] Therefore, its modification is a primary objective in lead optimization.
-
Amide Coupling: The conversion of the carboxylic acid to an amide is one of the most frequently used reactions in medicinal chemistry.[10][11] This transformation neutralizes the charge, increases lipophilicity, and introduces new vectors for interaction with target proteins. The process requires an activating agent to convert the carboxylic acid into a more reactive species, thereby facilitating the reaction with an amine.[10][11][12]
-
Bioisosteric Replacement: A more advanced strategy involves replacing the entire carboxylic acid group with a bioisostere—a different functional group with similar physical and chemical properties.[13] For example, a tetrazole ring can mimic the acidity and spatial arrangement of a carboxylic acid (pKa ~4.5–4.9 for tetrazoles vs. ~4.2-4.5 for carboxylic acids) while offering improved metabolic stability and lipophilicity.[14] This strategy can profoundly enhance a compound's drug-like properties.[9][13]
Synthetic Strategies and Experimental Protocols
The following protocols are designed as self-validating systems, providing clear steps from starting materials to purified products. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
General Derivatization Workflow
The derivatization strategy can be visualized as a branched pathway, allowing for modification at either or both key positions to maximize chemical diversity.
Caption: Overall strategy for generating diverse derivatives.
Module 1: Derivatization at the C2-Position (SNAr)
This protocol details the displacement of the C2-chloride with an amine nucleophile.
Caption: Workflow for C2-position nucleophilic aromatic substitution.
Protocol 1.1: Synthesis of 2-(Alkyl/Arylamino)benzo[d]thiazole-7-carboxylic acid
-
Reagents & Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Add the desired primary or secondary amine (1.2 - 1.5 eq).
-
Add a suitable base, such as N,N-Diisopropylethylamine (DIPEA) (2.0 - 2.5 eq).
-
Add an anhydrous solvent, such as N,N-Dimethylformamide (DMF) or Dioxane, to achieve a concentration of approximately 0.1-0.2 M.
-
-
Reaction:
-
Stir the mixture under an inert atmosphere (e.g., Nitrogen or Argon).
-
Heat the reaction to 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine and may require empirical determination.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing ethyl acetate and water.
-
If the product is acidic, acidify the aqueous layer with 1M HCl to pH ~3-4 to protonate the carboxylic acid, then extract with ethyl acetate (3x).
-
Wash the combined organic layers with water and then with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
-
Module 2: Derivatization at the C7-Position (Amide Coupling)
This protocol details the formation of an amide bond using a common coupling reagent.
Caption: Workflow for C7-position amide bond formation.
Protocol 2.1: Synthesis of N-Substituted-2-chlorobenzo[d]thiazole-7-carboxamide
-
Reagents & Setup:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 - 1.2 eq).
-
Add a non-nucleophilic base, such as DIPEA (2.0 - 3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes. This "pre-activation" step is crucial for forming the reactive ester intermediate.[12][15]
-
-
Reaction:
-
Add the desired primary or secondary amine (1.1 eq) to the activated mixture.
-
Stir the reaction at room temperature.
-
Monitor for completion by TLC or LC-MS (typically 1-4 hours).
-
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[10] This sequence removes unreacted starting materials and coupling byproducts.
-
-
Purification:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Data Table: Comparison of Common Amide Coupling Reagents
| Coupling Reagent/System | Additive | Base | Typical Solvent(s) | Key Advantages | Common Side Reactions |
| EDC (Carbodiimide) | NHS or Sulfo-NHS | None (or mild base) | DCM, DMF, Water | Water-soluble byproducts, good for biomolecules.[10] | Racemization (suppressed by additive), N-acylurea formation. |
| HATU (Uronium Salt) | None | DIPEA, TEA | DMF, DCM | Fast reaction times, high yields, low racemization.[12][15] | Can be expensive, potential for guanidinylation side reactions. |
| DCC/DIC (Carbodiimide) | HOBt or HOAt | DIPEA, TEA | DCM, THF | Inexpensive and effective. | Dicyclohexylurea (DCU) byproduct is poorly soluble, can complicate purification.[11] |
| SOCl₂ / Oxalyl Chloride | None | Pyridine, TEA | DCM, THF | Forms highly reactive acyl chloride, very fast.[12] | Harsh conditions, not suitable for sensitive substrates.[11] |
Biological Evaluation Strategies
Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. The benzothiazole scaffold is associated with a broad spectrum of pharmacological activities, providing multiple avenues for screening.[1][16]
-
Antimicrobial Screening:
-
Antibacterial: Initial screening can be performed using the disc diffusion method against a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[17][18] Promising compounds can then be evaluated for Minimum Inhibitory Concentration (MIC) values.
-
Antifungal: Similar assays can be conducted against fungal pathogens like Candida albicans or Aspergillus niger.[17]
-
-
Anticancer Screening:
-
Cytotoxicity Assays: The MTT or SRB assays are commonly used to determine the cytotoxic effects of the synthesized compounds against various human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer).[1][19] This provides a measure of the compound's general antiproliferative activity.
-
-
Anti-inflammatory Screening:
-
In vitro assays can measure the inhibition of inflammatory enzymes like cyclooxygenases (COX-1/COX-2) or lipoxygenase (LOX).
-
Cell-based assays can quantify the reduction of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in stimulated immune cells.
-
Conclusion
This compound is a powerful and versatile scaffold for the development of novel therapeutic agents. The distinct reactivity of the C2-chloro and C7-carboxylic acid positions allows for the systematic application of robust chemical transformations, including nucleophilic aromatic substitution and amide coupling. The protocols and strategies detailed in this guide provide a solid foundation for researchers to create and explore diverse chemical libraries, significantly accelerating the early stages of the drug discovery process.
References
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. mdpi.com [mdpi.com]
- 3. pharmacyjournal.in [pharmacyjournal.in]
- 4. benthamscience.com [benthamscience.com]
- 5. This compound [myskinrecipes.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 9. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. hepatochem.com [hepatochem.com]
- 12. growingscience.com [growingscience.com]
- 13. tandfonline.com [tandfonline.com]
- 14. drughunter.com [drughunter.com]
- 15. Amide Synthesis [fishersci.dk]
- 16. researchgate.net [researchgate.net]
- 17. jchr.org [jchr.org]
- 18. saspublishers.com [saspublishers.com]
- 19. ijppr.humanjournals.com [ijppr.humanjournals.com]
The Strategic Role of 2-Chlorobenzo[d]thiazole-7-carboxylic Acid in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Benzothiazole Scaffold as a Privileged Structure in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to bind to a variety of biological targets with high affinity. The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a prominent member of this class. Its rigid, planar structure and rich electronic properties make it an ideal scaffold for designing molecules that can interact with the active sites of enzymes and receptors.[1] Benzothiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3] The strategic functionalization of the benzothiazole core is paramount in tuning its biological activity, and 2-Chlorobenzo[d]thiazole-7-carboxylic acid (CAS: 1379324-66-9) has emerged as a highly valuable and versatile building block in this endeavor.[4] This guide provides an in-depth look at the applications of this key intermediate, complete with detailed protocols and the scientific rationale behind its use.
Molecular Profile of this compound
This bifunctional molecule offers two distinct and orthogonally reactive sites for chemical modification: a reactive chloro group at the 2-position and a carboxylic acid at the 7-position. This dual functionality allows for a systematic and combinatorial approach to library synthesis, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
| Property | Value | Source |
| Molecular Formula | C₈H₄ClNO₂S | [4] |
| Molecular Weight | 213.64 g/mol | [4] |
| CAS Number | 1379324-66-9 | [4] |
| Appearance | Off-white to pale yellow solid | |
| Storage | 2-8°C, under inert gas | [4] |
Strategic Importance in Medicinal Chemistry
The utility of this compound lies in the distinct reactivity of its two functional groups.
-
The 2-Chloro Group: A Gateway for Nucleophilic Aromatic Substitution (SNAr) The carbon at the 2-position of the benzothiazole ring is electron-deficient due to the electron-withdrawing effect of the adjacent nitrogen atom. This makes the 2-chloro substituent an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[5] This reactivity allows for the facile introduction of a wide array of nucleophiles, such as amines, thiols, and alkoxides, to generate diverse libraries of 2-substituted benzothiazoles.[5][6] This is particularly relevant in the design of kinase inhibitors, where the benzothiazole scaffold can act as an ATP mimetic, and the 2-substituent can be tailored to achieve potency and selectivity by interacting with specific amino acid residues in the kinase active site.[5]
-
The 7-Carboxylic Acid Group: A Handle for Amide and Ester Formation The carboxylic acid at the 7-position provides a crucial handle for forming amide and ester linkages. Amide bonds are a cornerstone of medicinal chemistry, known for their stability and ability to participate in hydrogen bonding interactions with biological targets.[7] The ability to couple various amines to the 7-carboxy position allows for the introduction of diverse chemical functionalities that can modulate the compound's physicochemical properties, such as solubility, cell permeability, and metabolic stability, as well as providing additional binding interactions with the target protein.
Proposed Synthesis of this compound
Workflow for the Proposed Synthesis
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Protocol
Step 1: Synthesis of 2-Aminobenzothiazole-7-carboxylic acid
This step involves the cyclization of a substituted o-aminothiophenol. The condensation of 2-aminothiophenols with carboxylic acids is a standard method for forming the benzothiazole ring.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-amino-3-mercaptobenzoic acid (1 equivalent) in formic acid (10-15 volumes).
-
Reaction: Heat the mixture to reflux (approximately 100-110°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water, which should precipitate the product.
-
Purification: Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield 2-aminobenzothiazole-7-carboxylic acid.
Step 2: Synthesis of this compound via Sandmeyer Reaction
The Sandmeyer reaction is a classic transformation used to convert an aryl amine to an aryl halide via a diazonium salt intermediate.[3][8] This method is adaptable for the conversion of the 2-amino group of the benzothiazole to a 2-chloro group. A similar procedure has been successfully used for the synthesis of methyl 2-chlorothiazole-5-carboxylate.[9]
-
Formation of Diazonium Salt:
-
Suspend 2-aminobenzothiazole-7-carboxylic acid (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) (1.1 equivalents) in water dropwise, maintaining the temperature below 5°C.
-
Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl) (1.2 equivalents) in concentrated hydrochloric acid.
-
Cool this solution to 0-5°C.
-
Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
-
Application Protocols: Derivatization for Library Synthesis
The true value of this compound is realized in its use as a scaffold for creating libraries of potential drug candidates. Below are detailed protocols for the derivatization of its two key functional groups.
Protocol 1: Nucleophilic Aromatic Substitution at the 2-Position
This protocol details the reaction with an amine, a common transformation in the synthesis of kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 8. Sandmeyer Reaction [organic-chemistry.org]
- 9. US20040192729A1 - Carboxylic acids and the esters thereof, pharmaceutical compositions thereto and processes for the preparation thereof - Google Patents [patents.google.com]
Troubleshooting & Optimization
Troubleshooting low yield in 2-Chlorobenzothiazole synthesis
Welcome to the technical support center for the synthesis of 2-Chlorobenzothiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, helping you optimize your reaction conditions and improve your yield and purity. This resource is structured to provide direct, actionable advice in a question-and-answer format, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: Addressing Low Yield and Impurities
Low yields and the formation of impurities are common hurdles in organic synthesis. This section provides a systematic approach to identifying and resolving specific issues you may encounter during the synthesis of 2-Chlorobenzothiazole.
Question 1: My yield of 2-Chlorobenzothiazole from the chlorination of 2-mercaptobenzothiazole is consistently low and poorly reproducible. What are the likely causes and how can I improve it?
Low and inconsistent yields in this reaction are a frequently reported issue.[1][2] The primary culprits are often related to the reaction conditions and the purity of the starting materials.
Potential Causes & Recommended Solutions:
| Potential Cause | Scientific Explanation & Recommended Solution |
| Inefficient Chlorination | The direct chlorination of 2-mercaptobenzothiazole can be sluggish and prone to side reactions. A common method involves the use of sulfuryl chloride (SO₂Cl₂). It has been found that the addition of a controlled amount of water can significantly enhance the reaction's efficiency and reproducibility.[1][2][3] The partial hydrolysis of sulfuryl chloride in the presence of water generates acidic species in situ, which catalyze the desired chlorination.[1][2][3] Solution: Add 1 to 2 equivalents of water to the reaction mixture when using sulfuryl chloride as the chlorinating agent.[3] |
| Side Reactions | The thiol group of 2-mercaptobenzothiazole is susceptible to oxidation, leading to the formation of the disulfide dimer, 2,2'-dibenzothiazolyl disulfide, as a significant byproduct.[4][5] Over-chlorination can also lead to the formation of undesired chlorinated benzothiazole species or tarry products.[4] Solution: Maintain a controlled reaction temperature, typically not exceeding 50°C when using sulfuryl chloride.[6] The slow, dropwise addition of the chlorinating agent can also help minimize side reactions. |
| Suboptimal Reagent Choice | While phosphorus pentachloride (PCl₅) can be used, it often requires harsher conditions and can lead to lower yields.[6] Thionyl chloride (SOCl₂) can also be employed, but may require a catalyst like phosphorus oxychloride and careful temperature control to avoid side reactions.[7][8] Solution: Sulfuryl chloride, particularly with the addition of water, is often a more reliable and higher-yielding reagent for this transformation.[1][2][3][6] |
| Impure 2-Mercaptobenzothiazole (MBT) | The purity of your starting MBT is critical. Impurities can interfere with the chlorination reaction. MBT itself can be synthesized from 2-aminothiophenol and carbon disulfide, and incomplete reaction or purification can leave residual starting materials or byproducts.[9] Solution: Ensure the purity of your 2-mercaptobenzothiazole using techniques like recrystallization before proceeding with the chlorination step. |
Question 2: I am observing a significant amount of a high-melting point solid as a byproduct. What is it and how can I prevent its formation?
The most common high-melting point byproduct in this reaction is 2,2'-dibenzothiazolyl disulfide .
Formation Mechanism & Prevention:
The thiol group (-SH) of 2-mercaptobenzothiazole is readily oxidized to form a disulfide bond (-S-S-), especially in the presence of an oxidizing agent or even atmospheric oxygen under certain conditions. During the chlorination reaction, if the conditions are not optimized, the chlorinating agent can act as an oxidant, leading to the formation of the disulfide.
Preventative Measures:
-
Controlled Addition of Chlorinating Agent: Add the chlorinating agent slowly and at a low temperature (e.g., 0-10 °C) to favor the desired chlorination over oxidation.
-
Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidation from atmospheric oxygen.[10]
-
Stoichiometry: Use a slight excess of the chlorinating agent to ensure full conversion of the starting material, but avoid a large excess which can promote side reactions. A molar ratio of at least 6:1 of sulfuryl chloride to 2-mercaptobenzothiazole has been suggested for high yields.[6]
Question 3: My final product is a dark-colored oil, and purification by distillation is giving low recovery. What are the likely impurities and what purification strategy do you recommend?
Dark coloration often indicates the presence of polymeric or tarry byproducts, which can form under harsh reaction conditions.[4] Low recovery from distillation suggests that the impurities may have boiling points close to that of 2-chlorobenzothiazole or that the product is thermally unstable at the distillation temperature.
Common Impurities & Purification Protocol:
| Impurity | Identification | Recommended Purification Method |
| Unreacted 2-Mercaptobenzothiazole | Can be detected by TLC or LC-MS. | Aqueous Wash: Wash the crude product with a dilute aqueous base (e.g., 5% sodium bicarbonate or sodium hydroxide solution) to remove the acidic starting material.[11] |
| 2,2'-Dibenzothiazolyl Disulfide | Higher melting point solid, may co-distill or remain in the distillation residue. | Column Chromatography: If washing is insufficient, silica gel column chromatography using a non-polar eluent system (e.g., petroleum ether/ethyl acetate) can effectively separate the less polar 2-chlorobenzothiazole from the more polar disulfide.[12][13] |
| Tarry/Polymeric Materials | Dark, viscous residue. | Charcoal Treatment & Filtration: Dissolve the crude product in a suitable solvent (e.g., dichloromethane) and treat with activated charcoal to adsorb colored impurities. Filter through celite before proceeding with other purification steps. |
| Residual Solvent/Reagents | Can be identified by NMR or GC-MS. | Vacuum Distillation: After initial purification, fractional distillation under reduced pressure is the standard method for obtaining pure 2-chlorobenzothiazole.[6][13] |
Recommended Purification Workflow:
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of 2-Chlorobenzothiazole, providing quick and accessible answers.
Q1: What is the most common synthetic route to 2-Chlorobenzothiazole?
The most prevalent and often highest-yielding method is the chlorination of 2-mercaptobenzothiazole (MBT) using a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or thionyl chloride (SOCl₂).[6][7] An alternative, though less common, route is the direct chlorination of benzothiazole.[8][12]
Q2: How can I synthesize the precursor, 2-mercaptobenzothiazole (MBT)?
MBT can be synthesized through several methods, with a common laboratory and industrial route involving the reaction of 2-aminothiophenol with carbon disulfide.[9] Other methods include the reaction of o-haloanilines with carbon disulfide in the presence of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene).[14]
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the consumption of the starting material and the formation of the product.[10][12] High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.[12]
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight. GC-MS is particularly useful for assessing purity.[15]
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Melting Point: The reported melting point is 21-23 °C.[16]
-
Q4: Are there any specific safety precautions I should take?
Yes, the reagents used in this synthesis are hazardous and should be handled with appropriate safety measures.
-
Sulfuryl chloride and Thionyl chloride: These are corrosive and react violently with water, releasing toxic gases (HCl, SO₂).[3] Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
2-Mercaptobenzothiazole: Has a strong, unpleasant odor and can be irritating. Handle in a fume hood.
-
Solvents: Use appropriate solvents and ensure proper ventilation.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Q5: Can I use a "green" or more environmentally friendly approach for this synthesis?
While the direct chlorination often involves hazardous reagents, modern synthetic chemistry is increasingly focused on greener alternatives. For the synthesis of the benzothiazole core, methods using water as a solvent, reusable catalysts, and microwave-assisted synthesis are being explored.[10][17] For the chlorination step itself, exploring solid-supported chlorinating agents or electrochemical methods could be areas for future development to reduce the use of hazardous liquid reagents.
Experimental Protocols
Protocol 1: Synthesis of 2-Chlorobenzothiazole from 2-Mercaptobenzothiazole using Sulfuryl Chloride
This protocol is based on a method known to provide good yields.[6]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-mercaptobenzothiazole (1 equivalent) in a suitable inert solvent like dichloromethane or chloroform. Cool the flask to 0 °C in an ice bath.
-
Addition of Reagents: Slowly add sulfuryl chloride (at least 6 equivalents) dropwise to the stirred solution over a period of 30-60 minutes, ensuring the temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Carefully pour the reaction mixture into ice-water to quench the excess sulfuryl chloride.
-
Separate the organic layer.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 2-chlorobenzothiazole as a clear yellow to yellow-brownish liquid.[13]
-
References
- 1. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US2469697A - Preparation of 2-chlorobenzothiazole - Google Patents [patents.google.com]
- 7. EP0626379B1 - Process for the preparation of 2-chlorobenzothiazole or 2-chlorobenzoxazole - Google Patents [patents.google.com]
- 8. EP0103817B1 - Process for the preparation of 2-chloro-benzothiazole - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Chlorobenzothiazole synthesis - chemicalbook [chemicalbook.com]
- 13. 2-Chlorobenzothiazole | 615-20-3 [amp.chemicalbook.com]
- 14. Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide [organic-chemistry.org]
- 15. 2-Chlorobenzothiazole | C7H4ClNS | CID 11987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for Benzothiazole-7-Carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of benzothiazole-7-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we address common challenges encountered during synthesis, providing in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction conditions and achieve high-yield, high-purity results.
Introduction: The Importance of Benzothiazole-7-Carboxylic Acid
Benzothiazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Benzothiazole-7-carboxylic acid, in particular, serves as a crucial building block for more complex molecules, where the carboxylic acid moiety provides a versatile handle for further chemical modification.[3] However, its synthesis can present unique challenges, from low yields to difficult purification. This guide provides practical, field-tested solutions to these common issues.
Section 1: Synthetic Strategy via Oxidation of 7-Methylbenzothiazole
A common and practical approach to synthesizing benzothiazole-7-carboxylic acid is the oxidation of the corresponding 7-methyl precursor. This method leverages a readily available starting material and a well-understood transformation. Strong oxidizing agents like potassium permanganate (KMnO₄) are typically employed.[4]
Reaction Overview & Mechanism
The core of this reaction is the oxidation of a benzylic methyl group to a carboxylic acid. The reaction with KMnO₄ proceeds through a series of oxidative steps, ultimately cleaving the C-H bonds of the methyl group and forming the carboxylate salt, which is then protonated during acidic workup.
Caption: General mechanism for KMnO₄ oxidation.
Experimental Protocol: Oxidation of 7-Methylbenzothiazole
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 7-methylbenzothiazole (1.0 eq) in a suitable solvent mixture, such as pyridine/water or aqueous sodium carbonate.[4]
-
Heating: Heat the mixture to reflux (typically 90-100 °C).
-
Oxidant Addition: Slowly add a solution of potassium permanganate (KMnO₄, ~4.0 eq) in water to the refluxing mixture over several hours. The purple color of the permanganate should disappear as it is consumed.
-
Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.[5]
-
Workup - Step 1 (MnO₂ Removal): After the reaction is complete, cool the mixture. Filter the hot solution to remove the brown manganese dioxide (MnO₂) precipitate. Alternatively, add sodium metabisulfite to the cooled mixture until the brown precipitate dissolves, forming soluble Mn²⁺ salts.[4]
-
Workup - Step 2 (Product Precipitation): Carefully acidify the clear filtrate with a mineral acid (e.g., concentrated HCl) to a pH of 2-3. The desired benzothiazole-7-carboxylic acid will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.
Troubleshooting Guide: Oxidation Route
| Issue | Potential Cause | Recommended Solution & Explanation |
| Low or No Conversion | Insufficient Oxidant: The stoichiometry of KMnO₄ is critical. | Increase the molar equivalents of KMnO₄ incrementally (e.g., from 4.0 to 5.0 eq). Ensure it is added slowly to maintain a controlled reaction. |
| Low Reaction Temperature: Oxidation of the methyl group requires significant thermal energy. | Ensure the reaction is maintained at a steady reflux. A lower temperature can stall the reaction.[5] | |
| Formation of Byproducts | Over-oxidation / Ring Opening: Reaction conditions are too harsh (temperature too high or reaction time too long). | Decrease the reaction temperature slightly or shorten the reaction time once the starting material is consumed (as per TLC). Over-oxidation can lead to the cleavage of the benzothiazole ring.[6] |
| Difficult Product Isolation | Product remains soluble: The solution may not be sufficiently acidic to fully precipitate the carboxylic acid. | Check the pH after acidification. If necessary, add more acid to ensure complete protonation of the carboxylate. Cooling the solution in an ice bath can also aid precipitation. |
| Contamination with MnO₂: The brown MnO₂ precipitate is difficult to filter and can co-precipitate with the product. | Use the sodium metabisulfite method for a cleaner workup.[4] This converts the solid MnO₂ into a soluble salt, which is easily separated from the precipitated product. |
Section 2: Synthetic Strategy via Hydrolysis of 7-Cyanobenzothiazole
An alternative route involves the hydrolysis of 7-cyanobenzothiazole. This method is advantageous if the cyano precursor is more accessible. Hydrolysis can be performed under either acidic or basic conditions, with both methods ultimately yielding the desired carboxylic acid.[7]
Reaction Overview & Mechanism
Under acidic conditions, the nitrile nitrogen is protonated, making the carbon susceptible to nucleophilic attack by water. Under basic conditions, the hydroxide ion directly attacks the electrophilic nitrile carbon. Both pathways proceed through an amide intermediate.
Caption: Stepwise hydrolysis of a nitrile to a carboxylic acid.
Experimental Protocol: Acid Hydrolysis of 7-Cyanobenzothiazole
-
Setup: In a round-bottom flask, suspend 7-cyanobenzothiazole (1.0 eq) in an aqueous solution of a strong acid, such as 50% sulfuric acid or concentrated hydrochloric acid.
-
Heating: Heat the mixture under reflux for several hours (typically 4-12 hours).
-
Reaction Monitoring: The reaction can be monitored by TLC to observe the disappearance of the starting material and the formation of the more polar carboxylic acid product.
-
Workup: Cool the reaction mixture in an ice bath. The benzothiazole-7-carboxylic acid product will often precipitate directly from the acidic solution.
-
Isolation: Collect the precipitate by vacuum filtration. Wash the solid extensively with cold water to remove residual acid.
-
Purification: If necessary, the crude product can be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture.
Troubleshooting Guide: Hydrolysis Route
| Issue | Potential Cause | Recommended Solution & Explanation |
| Incomplete Reaction | Reaction Stalled at Amide Intermediate: The hydrolysis of the amide to the carboxylic acid is often the slower step. | Increase the reaction time or the temperature. Using a stronger acid concentration can also accelerate the second hydrolysis step.[8] |
| Poor Solubility: The starting nitrile may not be sufficiently soluble in the aqueous acid to react efficiently. | Consider adding a co-solvent like dioxane or ethanol to improve the solubility of the organic substrate. | |
| Product Degradation | Harsh Acidic Conditions: Prolonged exposure to hot, concentrated acid can cause decomposition or sulfonation (if using H₂SO₄) of the aromatic ring. | Monitor the reaction closely and stop it as soon as the starting material is consumed. Consider using basic hydrolysis (e.g., refluxing with aqueous NaOH) followed by acidic workup as a milder alternative. |
| Purification Issues | Co-precipitation of Amide: If the reaction is incomplete, the amide intermediate may co-precipitate with the carboxylic acid product. | If separation by recrystallization is difficult, dissolve the crude mixture in a base (e.g., NaHCO₃), which will selectively dissolve the acidic product. Filter off the insoluble amide, then re-acidify the filtrate to precipitate the pure carboxylic acid. |
Section 3: General FAQs & Purification Strategies
Frequently Asked Questions (FAQs)
Q1: How can I effectively monitor the progress of my benzothiazole synthesis? A1: Thin-layer chromatography (TLC) is the most common and effective technique.[5] Use a suitable mobile phase (e.g., ethyl acetate/hexanes with a small amount of acetic acid for acidic products) to achieve good separation between the starting material, intermediates, and the final product. Visualize the spots using UV light.[5]
Q2: My 2-aminothiophenol derivative starting material is dark and seems impure. Can I still use it? A2: It is highly discouraged. 2-aminothiophenols are notoriously susceptible to air oxidation, forming a disulfide byproduct which will significantly lower your yield.[5] Using freshly purified starting material is crucial. If it appears discolored, consider purifying it by distillation under reduced pressure or recrystallization before use. Always handle it under an inert atmosphere (e.g., nitrogen or argon) if possible.[5]
Q3: Are there any "green" or more environmentally friendly approaches to this synthesis? A3: Yes, modern synthetic methods often focus on green chemistry. This includes using water as a solvent, employing reusable catalysts, or performing reactions under solvent-free conditions with microwave assistance.[9][10] Microwave-assisted synthesis, in particular, can dramatically reduce reaction times and energy consumption for the condensation step in forming the benzothiazole ring.[9][11]
Q4: I am having trouble purifying the final benzothiazole-7-carboxylic acid product by column chromatography. What can I do? A4: Carboxylic acids are often challenging to purify on standard silica gel due to strong adsorption, leading to significant tailing or streaking.[4][12] Consider these alternatives:
-
Acid-Base Extraction: This is often the most effective method. Dissolve the crude product in an organic solvent (like ethyl acetate) and extract with a weak aqueous base (e.g., saturated sodium bicarbonate). The desired acid will move to the aqueous layer as its sodium salt, leaving non-acidic impurities behind in the organic layer. Separate the layers, and then re-acidify the aqueous layer with HCl to precipitate your pure product.[4]
-
Recrystallization: If the crude product is relatively pure, recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or water) can be very effective.
-
Modified Column Chromatography: If you must use a column, consider using a less acidic stationary phase like neutral alumina, or add a small amount of acetic acid (~1%) to your eluent to suppress the deprotonation of your product on the silica gel, which can improve the peak shape.[4][5]
Section 4: General Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and solving common issues during the synthesis.
Caption: A decision tree for general troubleshooting.
References
- 1. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pharmacyjournal.in [pharmacyjournal.in]
- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-Chlorobenzo[d]thiazole-7-carboxylic acid
An authoritative guide for researchers, scientists, and drug development professionals on the purification of 2-Chlorobenzo[d]thiazole-7-carboxylic acid.
Welcome to the technical support center for this compound. This molecule is a vital heterocyclic building block in the synthesis of various pharmaceuticals and agrochemicals.[1] The benzothiazole core is a privileged scaffold in medicinal chemistry, known for a wide range of biological activities.[2][3] However, achieving the high purity required for downstream applications can be challenging due to potential side reactions and the physicochemical properties of the compound and its precursors.
This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate the common hurdles encountered during the purification process.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during your experiments.
Question 1: My recrystallization attempt resulted in a very low yield. What are the likely causes and how can I improve it?
Answer: Low recovery from recrystallization is a frequent issue stemming primarily from suboptimal solvent selection or procedural execution.
-
Causality: The ideal recrystallization solvent should dissolve the compound completely at an elevated temperature but exhibit poor solubility at lower temperatures (e.g., 0-4°C). If the compound remains significantly soluble even when cold, your recovery will be poor. Conversely, using an excessive volume of solvent, even a good one, will keep more of your product in solution upon cooling.
-
Troubleshooting Steps:
-
Re-evaluate Your Solvent: If you are losing a significant amount of product, your current solvent may be too good. Consider using a solvent system. A common technique is to dissolve the compound in a "good" solvent (e.g., ethanol, ethyl acetate) at a high temperature and then slowly add a "poor" solvent (e.g., water, hexane) until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly. The solubility of carboxylic acids is generally higher in ethanol than in water.[4]
-
Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Work in small increments to avoid oversaturation.
-
Control Cooling Rate: Rapid cooling (e.g., plunging the flask in an ice bath) promotes the formation of small, often impure, crystals and can trap impurities. Allow the solution to cool slowly to room temperature first, which encourages the growth of larger, purer crystals, before moving it to an ice bath to maximize precipitation.
-
Concentrate the Mother Liquor: If you suspect significant product remains in the filtrate (mother liquor), you can try to recover a second crop of crystals by evaporating a portion of the solvent and re-cooling. Be aware that this second crop is likely to be less pure than the first.
-
Question 2: After purification, my product appears as an oil or a sticky solid, not the expected crystalline powder. Why is this happening?
Answer: "Oiling out" instead of crystallizing is typically due to the presence of impurities that depress the melting point of the compound or a state of high supersaturation.
-
Causality: Impurities disrupt the crystal lattice formation, leading to a mixture with a lower melting point than the pure compound. If this eutectic temperature is below the temperature of your solution, the product will separate as a liquid (oil) rather than a solid.
-
Troubleshooting Steps:
-
Pre-Purification is Key: If your crude material is highly impure, recrystallization may not be the best first step. Consider an acid-base extraction. Dissolve the crude material in an organic solvent (like ethyl acetate). Extract with a mild aqueous base (e.g., 1M sodium bicarbonate solution). Your carboxylic acid will move to the aqueous layer as its sodium salt, leaving many non-acidic impurities behind. Separate the layers, and then carefully re-acidify the aqueous layer with an acid like HCl to precipitate your purified product. Filter the resulting solid and then proceed with recrystallization.
-
Scratch and Seed: If the solution is supersaturated, nucleation may be slow to start. Try scratching the inside of the flask with a glass rod at the solution's surface to create microscopic imperfections that can initiate crystal growth. Alternatively, add a tiny "seed" crystal from a previous successful batch.
-
Re-dissolve and Try Again: If the product has already oiled out, you can try to reheat the solution to re-dissolve the oil, add slightly more solvent, and attempt a slower cooling process.
-
Question 3: I am using silica gel column chromatography, but my yield is low and I suspect the product is degrading on the column. What should I do?
Answer: This is a known issue with certain heterocyclic compounds. The acidic nature of standard silica gel can lead to decomposition or irreversible adsorption of sensitive molecules like some benzothiazole derivatives.[5]
-
Causality: The surface of silica gel is covered with silanol groups (Si-OH), which are acidic and can act as a stationary phase catalyst for degradation reactions or bind strongly to basic sites on your molecule.
-
Troubleshooting Steps:
-
Use a Different Stationary Phase: Switch to a more inert stationary phase. Neutral or basic alumina are excellent alternatives for compounds that are sensitive to acid.[5]
-
Deactivate the Silica: If you must use silica, you can try to "deactivate" it by pre-treating the column. A common method is to flush the column with your eluent system containing a small amount of a volatile base, like triethylamine (~0.5-1%), before loading your sample. This neutralizes the most acidic sites.
-
Avoid Chromatography: If possible, rely on non-chromatographic methods like acid-base extraction and recrystallization, which are often more scalable and avoid this particular issue.
-
Frequently Asked Questions (FAQs)
Question 1: What is the most robust, general-purpose workflow for purifying crude this compound?
Answer: A multi-step approach is often the most effective, leveraging the compound's chemical properties at each stage. The following workflow is a reliable starting point.
Caption: A decision workflow for the purification of this compound.
-
Acid-Base Extraction: This is a powerful first step to remove non-acidic impurities.
-
Recrystallization: This step is excellent for removing closely related acidic impurities and achieving high crystallinity.
-
Purity Analysis: Always verify your purity using an appropriate analytical method like HPLC before proceeding.[6]
-
Chromatography (Optional): This should be reserved for cases where recrystallization fails to remove persistent impurities.
Question 2: How should I select an appropriate solvent for the recrystallization of this specific compound?
Answer: Solvent selection is a mix of theoretical principles and empirical screening. The goal is to find a solvent (or solvent pair) where the compound is sparingly soluble at room temperature but highly soluble when hot.[7]
-
Guiding Principles:
-
The molecule has both polar (carboxylic acid) and moderately nonpolar (chlorinated aromatic ring) features. This suggests that solvents of intermediate polarity might work well.
-
Protic solvents (like alcohols) can hydrogen bond with the carboxylic acid, which can be effective for dissolution.
-
-
Experimental Protocol for Solvent Screening:
-
Place a small amount of your crude material (e.g., 20-30 mg) into several different test tubes.
-
To each tube, add a different solvent dropwise at room temperature until a slurry is formed. Observe the solubility.
-
Heat the tubes that show poor solubility at room temperature. An ideal solvent will dissolve the compound completely upon heating.
-
Cool the tubes that showed good solubility when hot. The best solvents will show significant crystal formation upon cooling.
-
Table 1: Solvent Selection Guide for Recrystallization Screening
| Solvent Class | Example Solvents | Expected Solubility Behavior | Rationale |
| Alcohols | Ethanol, Isopropanol | Good candidates. Likely soluble when hot, less so when cold. | Can hydrogen bond with the carboxylic acid. Polarity is well-matched. |
| Esters | Ethyl Acetate | Good candidate. Often provides a good solubility differential. | Intermediate polarity, good general solvent for many organic solids. |
| Ketones | Acetone | May be too strong; might keep the compound in solution even when cold. | Highly polar aprotic solvent. |
| Aromatic | Toluene | May require a co-solvent. | Better at dissolving the nonpolar backbone. |
| Ethers | Tetrahydrofuran (THF) | Likely too strong; similar to acetone. | Good dissolving power but often poor for recrystallization. |
| Nonpolar | Hexane, Heptane | Likely insoluble. Best used as an anti-solvent. | "Like dissolves like" principle; too nonpolar for the carboxylic acid group. |
| Aqueous | Water | Insoluble in neutral or acidic water. Soluble in basic water. | The carboxylic acid group is not soluble in water unless deprotonated. |
Question 3: What are the most common impurities I should be looking for and how can I detect them?
Answer: Impurities typically arise from the starting materials or incomplete steps in the synthesis. For benzothiazoles, common synthetic routes involve the condensation of a 2-aminothiophenol derivative with a carboxylic acid or its equivalent.[2]
-
Common Impurities:
-
Unreacted Starting Materials: Such as substituted 2-aminothiophenols.
-
Oxidation Byproducts: The thiol group in 2-aminothiophenol precursors is highly susceptible to oxidation, which can form disulfide byproducts.[5]
-
Incomplete Cyclization: The intermediate Schiff base or thioester may not have fully cyclized to form the benzothiazole ring.[5]
-
-
Detection Methods:
-
Thin-Layer Chromatography (TLC): An indispensable tool for qualitatively assessing purity and monitoring reaction progress. Spot your crude material alongside the starting materials to visualize what has been consumed and what new spots (product and impurities) have appeared.[5]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reversed-phase method is typically used for compounds of this nature.[6]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the structure of your final product and can often reveal the presence of impurities if they are at a significant level (>1-2%).
-
Table 2: Recommended Starting Conditions for HPLC Purity Analysis
| Parameter | Recommended Setting | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water | Acidifier sharpens peaks for carboxylic acids by suppressing deprotonation. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. |
| Gradient | Start with a high % of A, ramp to a high % of B | A gradient is necessary to elute the main compound and any less polar impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Detection | UV at ~270-280 nm | The benzothiazole ring system has a strong UV chromophore.[6] |
| Column Temp. | 30 °C | Provides reproducible retention times. |
References
Technical Support Center: Synthesis of 2-Chlorobenzo[d]thiazole-7-carboxylic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 2-Chlorobenzo[d]thiazole-7-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) based on established chemical principles and field-proven insights. Our goal is to help you navigate the common challenges and side reactions encountered during this multi-step synthesis, ensuring higher yields, better purity, and reproducible results.
Overview of the Synthetic Pathway
The most reliable and commonly adapted synthesis of this compound proceeds via a two-step sequence. The first step involves the formation of the key intermediate, 2-mercaptobenzo[d]thiazole-7-carboxylic acid, from 2-amino-3-mercaptobenzoic acid. The second step is the critical chlorination of this intermediate. Each step presents unique challenges and potential side reactions that must be carefully controlled.
Caption: General two-step synthesis of this compound.
Troubleshooting Guide: Side Reactions & Solutions
This section addresses specific problems you may encounter during the synthesis. Each entry details the probable cause, the underlying chemical mechanism, and recommended corrective actions.
Part 1: Synthesis of 2-Mercaptobenzo[d]thiazole-7-carboxylic acid (Intermediate)
Question 1: My reaction to form the 2-mercapto intermediate is low-yielding, and I've isolated a significant amount of an insoluble, high-melting point byproduct. What is it and how do I prevent its formation?
Answer:
Probable Cause: The most likely culprit is the oxidative dimerization of your starting material, 2-amino-3-mercaptobenzoic acid, to form a disulfide-bridged impurity. Thiol groups (-SH) are highly susceptible to oxidation, which can be initiated by atmospheric oxygen, especially under basic conditions or in the presence of trace metal ions.
Mechanism of Side Reaction: Two molecules of the 2-amino-3-mercaptobenzoic acid starting material are oxidized, forming a disulfide bond and eliminating two hydrogen atoms. This results in the formation of 2,2'-disulfanediylbis(3-aminobenzoic acid). This dimeric byproduct is typically less soluble than the starting material and can precipitate from the reaction mixture, driving the equilibrium towards its formation and reducing the yield of the desired cyclized product.
Caption: Oxidative dimerization of the thiol starting material.
Preventative Measures & Troubleshooting:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This is the most effective way to prevent air oxidation. Purge the reaction vessel and solvent with the inert gas before adding the reagents.
-
Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Control of pH: While the cyclization often requires a base, excessively high pH can accelerate thiol oxidation. Maintain the pH at the minimum required for the reaction to proceed.
-
Chelating Agents: If trace metal catalysis is suspected, the addition of a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions and inhibit oxidation.[1]
Part 2: Chlorination of 2-Mercaptobenzo[d]thiazole-7-carboxylic acid
Question 2: I attempted the chlorination using thionyl chloride (SOCl₂), but instead of the desired product, I obtained a different, high-melting point solid. What went wrong?
Answer:
Probable Cause: You have encountered a classic side reaction in benzothiazole chemistry. Thionyl chloride (SOCl₂) does not effectively chlorinate the 2-mercaptobenzothiazole at the C2 position. Instead, it acts as a coupling agent, leading to the formation of 2,2'-dibenzothiazolyl disulfide.[2]
Mechanism of Side Reaction: The 2-mercaptobenzothiazole exists in tautomeric equilibrium with its thione form. Thionyl chloride reacts with the thiol tautomer in a process that results in oxidative coupling of two molecules, forming a stable disulfide bond. This is a common and predictable outcome when using SOCl₂ for this specific transformation.
| Reagent | Intended Role | Actual Outcome with 2-Mercaptobenzothiazole | Resulting Product |
| SOCl₂ | Chlorinating Agent | Oxidative Coupling | 2,2'-Dibenzothiazolyl disulfide |
| SO₂Cl₂ | Chlorinating Agent | Electrophilic Chlorination | 2-Chlorobenzothiazole |
Corrective Action:
-
Use the Correct Reagent: The standard and effective reagent for this conversion is **sulfuryl chloride (SO₂Cl₂) **, not thionyl chloride.[2] A patent from 1949 explicitly notes that sulfuryl chloride provides the desired 2-chlorobenzothiazole in high yield, whereas thionyl chloride yields the disulfide.[2]
Question 3: My chlorination with sulfuryl chloride (SO₂Cl₂) is sluggish, gives low yields, and the results are not reproducible. How can I optimize this critical step?
Answer:
Probable Cause: The direct reaction of sulfuryl chloride with 2-mercaptobenzothiazoles is known to be sensitive and can suffer from poor reproducibility.[3][4] Recent research has demonstrated that this reaction is significantly acid-catalyzed. Without a catalyst, the reaction rate is often impractically slow.
Field-Proven Solution: Water or Acid Promotion: A simple and highly effective solution is to add a controlled amount of water to the reaction mixture.[3][4] While adding water to a reaction with sulfuryl chloride may seem counterintuitive, it provides a remarkable improvement in efficiency and reproducibility.
Mechanism of Enhancement: Sulfuryl chloride undergoes partial hydrolysis with water to generate hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) in situ. These strong acids act as catalysts for the chlorination reaction.
SO₂Cl₂ + 2 H₂O → H₂SO₄ + 2 HCl
The acid protonates the thione tautomer, making it more susceptible to nucleophilic attack by chloride, thereby facilitating the substitution reaction and improving yields dramatically.[3][5]
Caption: Effect of water on the sulfuryl chloride chlorination step.
Recommended Protocol for Water-Promoted Chlorination
-
Setup: In a fume hood, suspend the 2-mercaptobenzo[d]thiazole-7-carboxylic acid (1.0 eq) in a suitable solvent like dichloromethane (DCM) or chloroform.
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Reagent Addition: Slowly add sulfuryl chloride (SO₂Cl₂, ~1.5 - 2.0 eq) to the cooled suspension.
-
Catalyst Addition: Add deionized water (approx. 0.5 - 1.0 eq) dropwise to the mixture. You should observe gas evolution (HCl).
-
Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by TLC or LCMS until the starting material is consumed.
-
Workup: Carefully quench the reaction by pouring it into ice-water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude product.
Question 4: I'm observing impurities that suggest chlorination has occurred on the benzene ring in addition to the C2 position. How can I prevent this over-chlorination?
Answer:
Probable Cause: The benzothiazole ring system is electron-rich and can undergo electrophilic aromatic substitution (chlorination on the ring) if the reaction conditions are too harsh. This is exacerbated by using a large excess of sulfuryl chloride or elevated temperatures.
Preventative Measures:
-
Stoichiometric Control: Use the minimum effective amount of sulfuryl chloride. A slight excess (e.g., 1.2 to 1.5 equivalents) is often sufficient, especially with acid/water promotion. Avoid using large excesses.
-
Temperature Management: Maintain a low reaction temperature. Start the reaction at 0 °C and allow it to warm slowly to room temperature. Avoid heating the reaction unless absolutely necessary and validated by small-scale trials.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material has been consumed to minimize the time for potential side reactions to occur.
Frequently Asked Questions (FAQs)
Q: Can I use a protecting group for the carboxylic acid to prevent side reactions? A: Yes, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) before the chlorination step is a viable strategy. This can prevent the formation of the corresponding acyl chloride by SO₂Cl₂. However, it adds two steps to the synthesis (protection and deprotection), so it should be considered if direct chlorination proves problematic for the free acid.
Q: What is the best method for purifying the final this compound? A: Purification typically involves recrystallization or column chromatography. For recrystallization, solvents like ethanol, acetic acid, or toluene/heptane mixtures can be effective. For column chromatography, a silica gel stationary phase with a mobile phase gradient of ethyl acetate in hexanes, often with 1% acetic acid to improve peak shape, is a good starting point.
Q: How can I effectively monitor the progress of the chlorination reaction? A: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system like 50:50 ethyl acetate/hexanes with a drop of acetic acid. The starting material (2-mercapto...) and the product (2-chloro...) should have different Rf values. Staining with potassium permanganate or visualization under UV light can be used. For more precise monitoring, LCMS is highly recommended.
References
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 2. US2469697A - Preparation of 2-chlorobenzothiazole - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Water-promoted chlorination of 2-mercaptobenzothiazoles - OAK Open Access Archive [oak.novartis.com]
- 5. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of 2-Chlorobenzo[d]thiazole-7-carboxylic acid
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chlorobenzo[d]thiazole-7-carboxylic acid. As a key intermediate in the development of pharmaceuticals and agrochemicals, achieving high purity of this compound is critical for downstream applications.[1] This document provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions to address challenges encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: My synthesis of this compound resulted in a low yield and significant impurities. What are the common causes?
Low yields and impurities in benzothiazole synthesis can arise from several factors.[2] Key areas to investigate include the purity of starting materials, suboptimal reaction conditions, and the formation of side products. For the synthesis of this compound, which can be synthesized from precursors like 2-amino-3-chlorobenzoic acid and a thiocyanating agent, it is crucial to ensure the quality of these reagents. 2-aminothiophenol derivatives, for instance, are susceptible to oxidation, which can lead to disulfide byproduct formation.[3]
Q2: I observe a persistent colored impurity in my crude product. What could it be and how can I remove it?
Colored impurities often indicate the presence of polymeric or oxidized byproducts. Overly harsh reaction conditions, such as high temperatures or prolonged reaction times, can lead to their formation.[4] To address this, consider optimizing the reaction temperature and monitoring the reaction progress closely using Thin Layer Chromatography (TLC).[3] For removal, column chromatography is often effective. If the impurity is highly polar, an initial wash with a less polar solvent might help remove less polar impurities first, followed by elution of the desired product.
Q3: My crude product is an oil and is difficult to handle and purify. What can I do?
If the product oils out and is difficult to purify by conventional methods like recrystallization, consider converting it to a salt.[3] Since the target compound is a carboxylic acid, it can be deprotonated with a suitable base to form a salt, which is often a crystalline solid and easier to purify by recrystallization. After purification, the salt can be neutralized with an acid to regenerate the pure carboxylic acid.
Q4: During column chromatography, my product is streaking on the TLC plate and eluting over a wide range of fractions. How can I improve the separation?
Streaking of acidic compounds like this compound on silica gel is a common issue. This is often due to strong interactions between the carboxylic acid group and the acidic silica gel. To mitigate this, you can add a small amount of a volatile acid, such as acetic acid (typically 0.1-1%), to the eluent system.[4] This helps to suppress the ionization of the carboxylic acid and reduce its interaction with the stationary phase, resulting in sharper bands and better separation.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the synthesis and purification of this compound.
Low Product Yield
| Possible Cause | Recommended Solution |
| Poor quality of starting materials | Ensure the purity of the starting materials. 2-aminothiophenol derivatives are prone to oxidation; use freshly opened reagents or purify them before use.[3] |
| Suboptimal reaction temperature | The reaction temperature can significantly impact the yield. If the yield is low at room temperature, try gradually increasing the temperature while monitoring for side product formation.[3] |
| Inefficient catalyst or reaction conditions | The choice of catalyst and reaction conditions is crucial for efficient cyclization.[3] For related benzothiazole syntheses, catalysts like polyphosphoric acid (PPA) have been used.[5] |
| Incomplete reaction | Monitor the reaction progress by TLC to ensure it has gone to completion.[3] If the reaction stalls, consider extending the reaction time or carefully increasing the temperature. |
Presence of Impurities
| Possible Cause | Recommended Solution |
| Formation of side products | The synthesis of benzothiazoles can be accompanied by the formation of various side products.[6][7][8] Careful control of reaction conditions is necessary. |
| Similar polarity of product and impurities | If the product and impurities have similar polarities, separation by column chromatography can be challenging. Experiment with different solvent systems for elution or consider alternative purification techniques like recrystallization or preparative TLC.[3] |
| Product instability on silica gel | Some benzothiazole derivatives may be sensitive to the acidic nature of silica gel.[3] In such cases, using neutral or basic alumina for column chromatography, or employing a different purification method, is recommended. |
Purification Protocols
Protocol 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical for successful recrystallization.
Step-by-Step Methodology:
-
Solvent Selection: Test the solubility of the crude this compound in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Common solvents to screen include ethanol, methanol, ethyl acetate, and toluene.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude product to dissolve it completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The desired compound should crystallize out, leaving the more soluble impurities in the solution. Further cooling in an ice bath can increase the yield.
-
Isolation and Washing: Collect the crystals by filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.
Step-by-Step Methodology:
-
Stationary Phase and Eluent Selection: For acidic compounds like this compound, silica gel is a common stationary phase. The eluent system is typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). As mentioned in the FAQs, adding a small amount of acetic acid to the eluent can improve separation.
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen non-polar solvent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.
-
Fraction Collection: Collect the eluate in fractions and monitor the separation using TLC.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Purity Assessment
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive method for determining the purity of a compound.[9][10]
Typical HPLC Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column |
| Mobile Phase | A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol. |
| Detection | UV detection at a wavelength where the compound has strong absorbance. |
| Flow Rate | Typically 1.0 mL/min. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation and purity assessment.[11] The presence of unexpected signals in the NMR spectrum can indicate the presence of impurities. The carboxylic acid proton of this compound is expected to appear as a broad singlet in the downfield region (typically >10 ppm) of the ¹H NMR spectrum. The aromatic protons will show characteristic splitting patterns based on their substitution on the benzothiazole ring.
Visual Workflow and Troubleshooting Diagrams
General Workflow for Synthesis and Purification
Caption: General workflow for the synthesis, purification, and analysis of this compound.
Troubleshooting Decision Tree for Low Purity
Caption: A decision tree for troubleshooting low purity issues in the synthesis of this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ijper.org [ijper.org]
- 9. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scale-Up Synthesis of 2-Chlorobenzo[d]thiazole-7-carboxylic acid
Introduction
Welcome to the technical support guide for the scale-up synthesis of 2-Chlorobenzo[d]thiazole-7-carboxylic acid (CBTCA). This molecule is a crucial heterocyclic building block in the development of pharmaceuticals and agrochemicals.[1] Its successful synthesis at scale, however, presents several challenges that require careful control over reaction conditions and a deep understanding of the underlying mechanisms.
This guide is structured to provide researchers, process chemists, and drug development professionals with practical, field-tested insights into overcoming common hurdles encountered during the multi-step synthesis of CBTCA. We will address frequently asked questions and provide detailed troubleshooting protocols in a direct Q&A format.
Proposed Synthetic Pathway
A common and logical pathway for the synthesis of CBTCA involves a two-stage process: first, the formation of the benzothiazole core to create a 2-amino intermediate, followed by a Sandmeyer reaction to install the 2-chloro substituent. This route offers a balance between starting material accessibility and convergent synthesis.
Caption: Proposed two-step synthesis of the target molecule.
Frequently Asked Questions (FAQs)
Q1: What is the most critical stage in the scale-up synthesis of this compound?
A1: The most critical and often challenging stage is the Sandmeyer reaction (Step 2). This step involves the formation of a thermally unstable diazonium salt from the 2-aminobenzothiazole intermediate.[2][3] At scale, precise temperature control is paramount to prevent decomposition of the salt, which leads to significant yield loss and the formation of difficult-to-remove phenolic impurities. Furthermore, the use of copper catalysts can introduce metal contamination that requires dedicated purification steps.
Q2: Are there significant safety concerns associated with this synthesis at scale?
A2: Yes. The primary safety concerns are:
-
Thermal Runaway: The diazotization step is exothermic and the diazonium salt itself can decompose violently if the temperature is not strictly controlled (typically kept between 0-5 °C).
-
Nitrogen Gas Evolution: The Sandmeyer reaction involves the vigorous evolution of nitrogen gas.[4] The reactor and off-gas system must be designed to handle the rate of gas production to avoid over-pressurization.
-
Toxic Reagents: Handling reagents like cyanogen bromide (if used for ring formation), sodium nitrite, and strong acids requires appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed-system transfers).
Q3: Why is starting with an ester of the benzoic acid often preferred for the initial ring formation?
A3: Protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) during the initial benzothiazole ring formation can prevent undesirable side reactions. The free carboxylic acid can interfere with the basic or acidic conditions used for cyclization. The ester group is typically stable under these conditions and can be easily hydrolyzed back to the carboxylic acid in a subsequent step before or after the Sandmeyer reaction.
Troubleshooting Guide: Step-by-Step Problem Solving
This section addresses specific issues that may arise during each key stage of the synthesis.
Stage 1: Benzothiazole Ring Formation
Q: My yield of the 2-aminobenzo[d]thiazole-7-carboxylic acid intermediate is consistently low (<70%). What are the likely causes?
A: Low yields in this cyclization step typically stem from three primary issues: oxidation of the starting material, incomplete reaction, or side-product formation.
Causality & Solutions:
-
Oxidation of 2-Aminothiophenol Precursor: The thiol group in the starting material (e.g., 3-amino-4-mercaptobenzoic acid) is highly susceptible to oxidation, forming a disulfide byproduct that will not cyclize.[5]
-
Solution: Ensure all solvents are de-gassed prior to use. Run the reaction under an inert atmosphere (Nitrogen or Argon). The starting material should be of high purity and used as fresh as possible.
-
-
Suboptimal Reaction Conditions: The condensation reaction to form the thiazole ring can be sensitive to pH and temperature.[6][7]
-
Solution: Systematically screen the reaction parameters. A Design of Experiments (DoE) approach can be valuable at scale. See the table below for typical optimization parameters.
-
-
Impure Reagents: The quality of the cyclizing agent (e.g., potassium thiocyanate and bromine, or cyanogen bromide) is critical.
-
Solution: Use reagents from a reputable supplier. For the KSCN/Br₂ method, ensure the bromine is added slowly and at a controlled temperature to prevent unwanted aromatic bromination.[8]
-
Table 1: Optimization Parameters for Benzothiazole Ring Formation
| Parameter | Standard Lab Condition | Recommended Scale-Up Target | Rationale |
| Atmosphere | Air | Inert (N₂) | Prevents oxidation of thiol starting material. |
| Temperature | Room Temperature | 0-10 °C (during addition) | Better control over exotherms and side reactions. |
| Solvent | Glacial Acetic Acid | Glacial Acetic Acid or Methanol | Acetic acid is common, but methanol can sometimes improve solubility and simplify workup.[8][9] |
| pH Control | Uncontrolled | Buffered or controlled addition of base/acid | Prevents degradation of starting materials and products. |
Stage 2: Sandmeyer Reaction
Caption: Troubleshooting decision tree for the Sandmeyer reaction.
Q: The final product is dark and oily, and purification by recrystallization is ineffective. What is the cause?
A: A dark, oily crude product from a Sandmeyer reaction is a classic sign of diazonium salt decomposition and subsequent radical side reactions.[4] The primary impurity is often the corresponding 2-hydroxy-benzo[d]thiazole-7-carboxylic acid, formed from the reaction of the diazonium intermediate with water.
Causality & Solutions:
-
Poor Temperature Control: As detailed in the FAQ, temperatures above 5-10 °C cause the diazonium salt to break down, forming an aryl radical and N₂. This radical can then react with water to form the phenol.[2]
-
Solution: Implement rigorous temperature control using a jacketed reactor with a powerful chiller. The addition of the sodium nitrite solution must be done slowly and below the surface of the reaction mixture to dissipate heat effectively.
-
-
Inactive Catalyst: If the copper(I) catalyst is not sufficiently active, the desired chloride substitution will be slow, allowing more time for the diazonium salt to decompose.
-
Solution: Use freshly prepared copper(I) chloride. Commercial CuCl can have an oxidized surface layer (greenish tint), rendering it less effective. Preparing it fresh ensures maximum catalytic activity.[10]
-
-
Incorrect Stoichiometry of Acid: Insufficient acid can lead to incomplete diazotization and the presence of free amine, which can then couple with the diazonium salt to form colored azo impurities.
-
Solution: Use at least 3 equivalents of acid (e.g., HCl): one to form the amine salt, one to liberate nitrous acid from NaNO₂, and one to maintain a low pH to prevent side reactions.
-
Stage 3: Workup and Purification
Q: How can I effectively remove residual copper from my final product?
A: Copper contamination is a common issue in Sandmeyer reactions and is often unacceptable for pharmaceutical applications.
Causality & Solutions:
-
Trapped Copper Salts: The crude product often precipitates with copper salts trapped within the solid matrix.
-
Solution 1 (Aqueous Wash): After the reaction, quench the mixture and adjust the pH. A wash with a mild chelating agent like aqueous ammonia or an ammonium chloride solution can help solubilize copper salts, pulling them into the aqueous layer.
-
Solution 2 (Activated Carbon): Treatment of a solution of the crude product with activated carbon or a dedicated metal scavenging agent can effectively adsorb residual copper.
-
Solution 3 (Recrystallization with Chelator): During recrystallization, adding a small amount of a chelating agent like EDTA to the solvent system can help sequester copper ions and keep them in the mother liquor.
-
Experimental Protocols
Protocol 1: Diazotization of 2-Aminobenzo[d]thiazole-7-carboxylic acid
WARNING: This procedure is highly exothermic and involves a thermally unstable intermediate. Perform behind a blast shield with appropriate temperature monitoring and emergency cooling plans.
-
Setup: Charge a jacketed reactor with 2-aminobenzo[d]thiazole-7-carboxylic acid (1.0 equiv) and concentrated hydrochloric acid (3.5 equiv). Begin aggressive cooling to bring the internal temperature to 0 °C.
-
Nitrite Solution: In a separate vessel, dissolve sodium nitrite (1.1 equiv) in deionized water. Cool this solution to 0-5 °C.
-
Addition: Add the sodium nitrite solution to the reactor via a dropping funnel or pump, ensuring the tip is below the surface of the reaction mixture. Maintain the internal temperature between 0-5 °C throughout the addition. The addition rate should be controlled such that the temperature never exceeds 5 °C.
-
Stirring: After the addition is complete, stir the resulting solution for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is now complete, and the solution should be used immediately in the next step.
References
- 1. This compound [myskinrecipes.com]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation - Journal of Applied Science and Engineering [jase.tku.edu.tw]
- 8. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on 2-Chlorobenzo[d]thiazole-7-carboxylic acid Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2-Chlorobenzo[d]thiazole-7-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the experimental nuances of this versatile heterocyclic building block. Its unique bifunctional nature—possessing both an electrophilic C2-chloro position and a nucleophilic/coordinating carboxylic acid group—presents distinct challenges and opportunities that are highly dependent on the reaction solvent.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on how solvent selection dictates reaction outcomes, from solubility and reactivity to side-product formation.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during reactions with this compound in a question-and-answer format.
Issue 1: Low or No Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions
Question: "I am attempting to substitute the 2-chloro group with an amine/thiol nucleophile, but I am seeing very low conversion to my desired product. What are the likely causes and how can I fix it?"
Answer: This is a common issue that almost always traces back to one of three factors: poor solubility of the starting material, insufficient nucleophile reactivity, or an inappropriate solvent/base combination. The electronic properties of the benzothiazole ring system facilitate nucleophilic attack at the C2 position, which is activated by the adjacent nitrogen atom.[1] However, the reaction kinetics are profoundly influenced by the solvent environment.[2]
Root Cause Analysis & Solutions:
-
Poor Solubility: Your starting material, this compound, must be fully dissolved for the reaction to proceed efficiently. Its carboxylic acid group allows for hydrogen bonding, but the larger benzothiazole core is hydrophobic, leading to limited solubility in many common solvents.[3]
-
Solution: Switch to a highly polar aprotic solvent. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent first choices as they effectively solvate both the polar carboxylic acid group and the aromatic system. A related benzothiadiazole carboxylic acid derivative is known to be soluble in DMSO.[3]
-
-
Reduced Nucleophilicity: The choice of solvent can dramatically impact the strength of your nucleophile.[4]
-
Protic Solvents (e.g., Methanol, Ethanol): These solvents can form a hydrogen-bond "cage" around anionic nucleophiles, stabilizing them and reducing their reactivity.[4] This effect can stall an SNAr reaction.
-
Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are ideal for SNAr. They solvate the counter-ion (e.g., K⁺, Na⁺) but leave the nucleophile relatively "naked" and highly reactive.[4]
-
Solution: If you are using a protic solvent, switch to DMF or DMSO. Ensure your solvent is anhydrous, as water can also reduce nucleophilicity.
-
-
Incorrect Base: A base is often required to deprotonate the nucleophile (e.g., an amine or thiol) or to scavenge the HCl byproduct. However, the base can also deprotonate the carboxylic acid on your starting material.
-
Problem: Using a strong, sterically hindered base like potassium tert-butoxide might cause solubility issues with the resulting carboxylate salt in less polar solvents. Using a weaker base like triethylamine (TEA) may not be sufficient to activate the nucleophile.
-
Solution: Use a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in DMF. These bases are strong enough to deprotonate most amine or thiol nucleophiles and the resulting carboxylate salt is typically soluble in polar aprotic solvents.
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for low-yield SNAr reactions.
Issue 2: Difficulty and Low Yields in Amide Coupling Reactions
Question: "I'm trying to form an amide bond using the carboxylic acid at the C7 position, but the reaction is inefficient. My coupling reagent seems to be consumed, and I get a complex mixture of products."
Answer: Amide bond formation with this compound requires careful selection of the coupling agent and solvent to avoid side reactions at the C2-chloro position and ensure efficient activation of the carboxylic acid. Conventional methods for N-acylation can be inefficient with heterocyclic compounds.[5][6]
Root Cause Analysis & Solutions:
-
Incompatible Solvent: The solvent must dissolve the carboxylic acid, the amine, and the coupling reagent (e.g., HATU, TBTU, EDC) and its byproducts.
-
Problem: Solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) may not adequately dissolve the starting material, leading to a heterogeneous and inefficient reaction.
-
Solution: Anhydrous DMF is the solvent of choice for most amide coupling reactions involving polar substrates. It provides excellent solubility and is compatible with most common coupling reagents.
-
-
Side Reaction with Coupling Reagent: Some amines used in coupling reagents (e.g., HOBt, HOAt) or the amine reactant itself could potentially act as a nucleophile and attack the C2-chloro position, especially at elevated temperatures.
-
Solution:
-
Keep the reaction temperature low (0 °C to room temperature).
-
Choose a modern coupling reagent that operates efficiently at lower temperatures.
-
Activate the carboxylic acid in situ before adding the amine nucleophile. This can be achieved by pre-mixing the carboxylic acid, coupling reagent, and a non-nucleophilic base (like Diisopropylethylamine, DIPEA) for a short period (5-10 min at 0 °C) before adding your amine.
-
-
-
In-situ Acyl Chloride Formation: A common method for activating carboxylic acids is to convert them to acyl chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[7][8]
-
Advantage: This is a highly effective activation method. The reaction can be done in a one-pot fashion where the generated acyl chloride is then reacted with the amine.[7]
-
Solvent Choice: This reaction is typically performed in a non-nucleophilic solvent, often with a catalytic amount of DMF. A non-polar solvent like toluene or DCM can be used, but solubility may be a concern. A reflux in SOCl₂ can work but may be too harsh. A gentler approach is using SOCl₂ in an inert solvent like toluene at moderate temperatures.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for reactions involving this compound?
A1: For the majority of applications, especially nucleophilic substitution, anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are the top choices. They offer the best balance of properties:
-
High Polarity: Effectively dissolves the polar starting material and many ionic intermediates.
-
Aprotic Nature: Enhances the reactivity of nucleophiles for SNAr reactions.[4]
-
High Boiling Point: Allows for a wide range of reaction temperatures if heating is required.
Q2: How does the solvent polarity affect the reactivity of the 2-chloro position?
A2: The reaction at the 2-chloro position is typically a nucleophilic aromatic substitution (SNAr), which proceeds through a negatively charged intermediate (Meisenheimer complex).
-
Polar Aprotic Solvents (DMF, DMSO): These solvents are excellent at stabilizing the cationic counter-ion of the nucleophile but do not strongly solvate the anionic nucleophile itself, making it more reactive. They also help stabilize the polar Meisenheimer complex, lowering the activation energy and accelerating the reaction.
-
Polar Protic Solvents (Methanol, Water): These solvents can solvate and stabilize the nucleophile through hydrogen bonding, which decreases its reactivity and slows down the reaction rate.[4]
-
Nonpolar Solvents (Toluene, Hexane): These are generally poor choices as the starting material and any ionic reagents or intermediates will have very low solubility.
Solvent Selection Guide Diagram
Caption: Solvent selection guide based on reaction type.
Q3: Can I expect side reactions like decarboxylation?
A3: Decarboxylation of aromatic carboxylic acids typically requires high temperatures, often in the presence of a catalyst like copper. Under the typical conditions for SNAr or amide coupling (0 °C to ~80 °C), spontaneous decarboxylation is unlikely. However, if a reaction requires prolonged heating at very high temperatures (>150 °C), decarboxylation could become a competing pathway.[9]
Protocols & Data
Table 1: Qualitative Solubility Profile
This table provides a predicted solubility profile based on the structure of this compound and data for analogous compounds.[3] This should be experimentally verified for quantitative applications.
| Solvent | Type | Predicted Solubility | Rationale |
| DMSO | Polar Aprotic | Soluble | Excellent H-bond acceptor, effectively solvates both the COOH and aromatic core. |
| DMF | Polar Aprotic | Soluble | Similar to DMSO, a preferred solvent for reactions. |
| Methanol/Ethanol | Polar Protic | Moderately Soluble | Can H-bond with the COOH group, but the benzothiazole core limits high solubility. |
| Acetonitrile | Polar Aprotic | Sparingly Soluble | Less polar than DMF/DMSO, may require heating to fully dissolve. |
| THF | Moderately Polar | Sparingly Soluble | May not be polar enough to dissolve the compound effectively at room temperature. |
| DCM | Nonpolar | Slightly to Sparingly Soluble | Unlikely to be a good solvent due to the polar COOH group. |
| Water | Polar Protic | Slightly Soluble | Solubility is likely low due to the large hydrophobic aromatic core. Will be more soluble under basic conditions (as the carboxylate). |
Experimental Protocol 1: General Procedure for Nucleophilic Substitution with an Amine
This protocol describes a robust method for reacting this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (1.1 - 1.5 equiv)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 - 3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a clean, dry, nitrogen-flushed round-bottom flask, add this compound and finely powdered K₂CO₃.
-
Add anhydrous DMF via syringe to create a stirrable suspension (concentration typically 0.1 - 0.5 M).
-
Add the amine nucleophile to the suspension at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined by TLC or LC-MS monitoring.
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Acidify the aqueous mixture with 1M HCl to a pH of ~3-4. This will protonate the carboxylic acid, causing the product to precipitate.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product as necessary, typically by recrystallization from an appropriate solvent (e.g., Ethanol/Water) or by column chromatography.
Experimental Protocol 2: General Procedure for Amide Coupling (HATU)
This protocol outlines the formation of an amide bond using HATU, a common and efficient peptide coupling reagent.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound in anhydrous DMF in a dry, nitrogen-flushed flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add HATU to the solution, followed by the dropwise addition of DIPEA. Stir the mixture at 0 °C for 10 minutes to pre-activate the carboxylic acid.
-
Add the amine (either neat or as a solution in a small amount of anhydrous DMF) to the reaction mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once complete, dilute the reaction mixture with Ethyl Acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude amide by flash column chromatography or recrystallization.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reactivity of halogenothiazoles towards nucleophiles. Kinetics of reactions between 2- and 4-halogenothiazoles and nucleophiles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. asiaresearchnews.com [asiaresearchnews.com]
- 6. Research News - Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid | Tohoku University [tohoku.ac.jp]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Chlorobenzo[d]thiazole-7-carboxylic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction:
The synthesis of 2-Chlorobenzo[d]thiazole-7-carboxylic acid is a critical process in the development of various pharmaceutical agents. Its heterocyclic structure serves as a key building block in medicinal chemistry. However, like many multi-step organic syntheses, the path to the pure target molecule can be fraught with challenges, primarily the formation of unwanted byproducts. This guide is designed to serve as a technical support resource, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower researchers to anticipate, identify, and mitigate the formation of common impurities, thereby streamlining the synthetic process and ensuring the integrity of the final product.
We will delve into the mechanistic origins of these byproducts, offer validated protocols for their identification and characterization, and provide actionable strategies for their removal. This resource is built on a foundation of scientific literature and practical laboratory experience to ensure its accuracy and relevance.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Byproducts Related to the Chlorination Step
The conversion of the precursor, often a 2-hydroxy or 2-mercaptobenzothiazole derivative, to the 2-chloro analogue is a common source of byproduct formation. Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation.
Question 1: After reacting my carboxylic acid precursor with thionyl chloride (SOCl₂), I observe a significant amount of starting material remaining, along with my desired 2-chloro product. What could be the cause?
Answer:
This issue often points to incomplete reaction, which can be attributed to several factors:
-
Insufficient Reagent: Thionyl chloride is highly reactive and can be consumed by trace amounts of water in the solvent or on the glassware.[1][2] It is crucial to use anhydrous solvents and properly dried glassware. A slight excess of SOCl₂ (1.1-2.0 equivalents) is often recommended to drive the reaction to completion.[2]
-
Reaction Temperature and Time: The conversion of a carboxylic acid to an acid chloride with SOCl₂ can be sluggish at room temperature, especially with sterically hindered or electron-deficient substrates.[1] Gradually increasing the temperature to reflux may be necessary. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time.
-
Catalyst Absence: For less reactive carboxylic acids, the addition of a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the reaction.[1][2] DMF reacts with SOCl₂ to form the highly reactive Vilsmeier reagent, which is a more potent chlorinating agent.[1]
Question 2: My final product is contaminated with a byproduct that has a similar polarity to my desired this compound, making purification difficult. What could this byproduct be?
Answer:
A likely culprit is the formation of an anhydride. This can occur through two primary pathways:
-
Intermolecular reaction of the acid chloride with the starting carboxylic acid: If the reaction is not driven to completion, the highly reactive acid chloride intermediate can react with the remaining starting material to form an anhydride.
-
Dimerization of the carboxylic acid: Under certain conditions, particularly with prolonged heating, two molecules of the carboxylic acid can condense to form an anhydride.
Identification and Remediation:
-
Spectroscopic Analysis:
-
FT-IR: Look for the characteristic symmetric and asymmetric C=O stretching bands of an anhydride, which typically appear as two distinct peaks.
-
¹H NMR: The proton signals of the anhydride will differ from both the starting material and the product.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the anhydride.
-
-
Purification Strategy:
-
Recrystallization: Careful selection of a recrystallization solvent system can often resolve closely related compounds.
-
Chromatography: Column chromatography with a shallow solvent gradient can improve separation.
-
Question 3: I have noticed the formation of a dark, tar-like substance in my reaction mixture during the chlorination step. What is causing this and how can I prevent it?
Answer:
The formation of tar-like substances often indicates decomposition or polymerization of starting materials or intermediates. In the context of benzothiazole synthesis, this can be due to:
-
Excessive Heat: Overheating the reaction mixture can lead to thermal decomposition. It is crucial to maintain careful temperature control.
-
Presence of Impurities: Impurities in the starting material can act as catalysts for unwanted side reactions. Ensure the purity of your starting 2-aminobenzenethiol derivative.
-
Reaction with SOCl₂ Byproducts: Thionyl chloride decomposes to produce sulfur chlorides (e.g., S₂Cl₂, SCl₂) which can lead to complex and often colorful side reactions with aromatic systems. Using freshly distilled SOCl₂ can minimize these impurities.
Preventative Measures:
-
Use purified reagents and anhydrous solvents.
-
Maintain strict temperature control throughout the reaction.
-
Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
Section 2: Byproducts Originating from the Benzothiazole Ring Formation
The construction of the benzothiazole ring system, often through the condensation of a 2-aminothiophenol derivative with a carboxylic acid or its derivative, can also lead to specific byproducts.
Question 4: During the synthesis of the benzothiazole precursor, I have isolated a byproduct that appears to be a dimer of my target molecule. How is this formed and how can I avoid it?
Answer:
Dimerization can occur through various mechanisms, often involving radical intermediates or intermolecular condensation reactions.[3][4][5] In the synthesis of benzothiazoles, oxidative coupling of two benzothiazole radical intermediates can lead to the formation of a 2,2'-bibenzo[d]thiazole derivative.[3][4]
Conditions Favoring Dimerization:
-
Presence of Oxidizing Agents: Trace amounts of oxygen or other oxidizing agents can promote the formation of radical species that lead to dimerization.
-
High Temperatures: Elevated temperatures can facilitate both radical formation and intermolecular condensation reactions.
Mitigation Strategies:
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (N₂ or Ar) will minimize the presence of oxygen.[3]
-
Temperature Control: Avoid excessive heating. Run the reaction at the lowest effective temperature.
-
Use of Antioxidants: In some cases, the addition of a radical scavenger or antioxidant may be beneficial, though this should be evaluated on a case-by-case basis to avoid interference with the desired reaction.
Question 5: I am observing the formation of a hydroxylated byproduct, 2-Hydroxybenzo[d]thiazole-7-carboxylic acid, instead of the desired 2-chloro derivative. What is the cause?
Answer:
The presence of a 2-hydroxy byproduct indicates that the chlorination of the hydroxyl group is either incomplete or has been reversed. This is a common issue when using chlorinating agents like SOCl₂.
Causality:
-
Hydrolysis: The 2-chloro group on the benzothiazole ring is susceptible to hydrolysis, especially in the presence of moisture or during aqueous work-up procedures.[1][2][6] The presence of water will convert the desired 2-chloro product back to the 2-hydroxy starting material.
-
Incomplete Reaction: If the reaction conditions (time, temperature, reagent stoichiometry) are not sufficient to fully convert the 2-hydroxy starting material, a mixture of the starting material and product will be obtained.
Troubleshooting:
-
Anhydrous Conditions: Ensure all solvents and glassware are scrupulously dry.[1][2]
-
Work-up Procedure: Minimize contact with water during the work-up. If an aqueous wash is necessary, use a saturated brine solution to reduce the solubility of water in the organic phase and perform the wash quickly at low temperatures.
-
Re-chlorination: If a significant amount of the hydroxylated byproduct is formed, it may be possible to re-subject the mixture to the chlorination conditions.
Analytical Protocols for Byproduct Identification
A definitive identification of byproducts is crucial for effective troubleshooting. A combination of spectroscopic and chromatographic techniques is recommended.
| Technique | Application in Byproduct Identification |
| Thin Layer Chromatography (TLC) | Rapid monitoring of reaction progress and preliminary identification of byproducts based on their relative polarity (Rf values). |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of the reaction mixture, providing accurate assessment of product purity and byproduct concentration. |
| Mass Spectrometry (MS) | Determination of the molecular weight of byproducts, providing strong evidence for their chemical formula.[7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about byproducts, including the connectivity of atoms and the chemical environment of protons and carbons.[8] |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identification of key functional groups present in the byproducts, such as C=O (acid, anhydride), O-H (alcohol, carboxylic acid), and N-H (amine).[8] |
Step-by-Step Protocol for HPLC Analysis:
-
Sample Preparation: Dissolve a small, accurately weighed sample of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol).
-
Column Selection: A C18 reverse-phase column is generally suitable for the analysis of benzothiazole derivatives.
-
Mobile Phase: A gradient elution with a mixture of water (often with a small amount of acid like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol is typically used.
-
Detection: UV detection at a wavelength where the benzothiazole core strongly absorbs (e.g., around 254 nm or 280 nm) is recommended.
-
Data Analysis: Compare the retention times of the peaks in the crude sample to those of a pure standard of the desired product. The area under each peak can be used to estimate the relative abundance of each component.
Visualizing Reaction Pathways and Potential Byproducts
To better understand the potential for byproduct formation, it is helpful to visualize the reaction pathways.
Caption: Potential reaction pathways in the synthesis of this compound.
References
- 1. reactionweb.io [reactionweb.io]
- 2. orgosolver.com [orgosolver.com]
- 3. Reductive dimerization of benzothiazolium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemicalpapers.com [chemicalpapers.com]
- 7. Determination of benzotriazole and benzothiazole derivatives in marketed fish by double-vortex-ultrasonic assisted matrix solid-phase dispersion and ultrahigh-performance liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Solubility Challenges with 2-Chlorobenzo[d]thiazole-7-carboxylic Acid
Introduction: Welcome to the technical support guide for 2-Chlorobenzo[d]thiazole-7-carboxylic acid (CBTCA). This molecule is a valuable heterocyclic building block, frequently utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] A common hurdle encountered by researchers is its inherently low solubility in aqueous buffers, a challenge that can compromise assay accuracy, reproducibility, and overall experimental outcomes. More than 40% of new chemical entities are practically insoluble in water, making solubility enhancement a critical step in the research and development process.[]
This guide provides a comprehensive, experience-driven framework for understanding and systematically overcoming the solubility issues associated with CBTCA. We will move beyond simple instructions to explain the physicochemical principles behind each strategy, empowering you to make informed decisions for your specific experimental context.
Section 1: Understanding the Challenge - Physicochemical Properties of CBTCA
The solubility behavior of a compound is dictated by its molecular structure. CBTCA features a largely hydrophobic benzothiazole core, which is responsible for its poor water solubility. However, the presence of a carboxylic acid functional group is the key to unlocking its solubility potential. This group is ionizable, and by manipulating its protonation state, we can dramatically alter the molecule's polarity and, consequently, its solubility.[3][4]
| Property | Data | Source |
| Molecular Formula | C₈H₄ClNO₂S | [1] |
| Molecular Weight | 213.64 g/mol | [1] |
| Key Functional Group | Carboxylic Acid (-COOH) | - |
| Structural Challenge | Hydrophobic benzothiazole core | - |
| Solubility Opportunity | Ionizable carboxylic acid group | - |
Section 2: Safety First - Handling and Storage
Before beginning any experimental work, it is crucial to observe proper safety protocols.
-
Handling: Based on data for structurally similar compounds, CBTCA should be handled with care. It is expected to be an irritant to the skin and eyes.[5][6][7] Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood.[6][7]
-
Storage: Store the compound in a tightly sealed container at 2-8°C under an inert gas atmosphere to ensure its stability.[1]
Section 3: Troubleshooting Guide & FAQs
This section addresses the most common solubility issues in a direct question-and-answer format.
Q1: My CBTCA powder won't dissolve when I add it directly to my neutral aqueous assay buffer (e.g., PBS pH 7.4). What is the first and simplest thing I should try?
Answer: The most direct approach is pH adjustment .[][8] Your neutral buffer is not basic enough to deprotonate the carboxylic acid group on the CBTCA molecule. In its protonated (-COOH) form, the molecule is not polar enough to dissolve readily in water.
The Scientific Rationale: By increasing the pH of your solution with a base (e.g., NaOH), you shift the equilibrium to favor the deprotonated, carboxylate form (-COO⁻).[3][9] This charged species is significantly more polar and exhibits much higher aqueous solubility. For most carboxylic acids, ensuring the buffer pH is at least 1.5 to 2 units above the compound's pKa is sufficient to achieve full solubilization.
First Action: Prepare a stock solution by first dissolving the CBTCA in a small amount of dilute base (e.g., 0.1 M NaOH) and then diluting this into your desired buffer, ensuring the final pH of the solution remains in a basic range (e.g., pH 8.0-9.0) where the compound is soluble. Always verify that the final pH is compatible with your assay system.[10]
Q2: I've tried raising the pH, but my assay requires a near-neutral pH, and the compound crashes out when I adjust it back down. What should I do next?
Answer: Your next step is to employ the co-solvent strategy . This involves dissolving the compound in a water-miscible organic solvent to create a high-concentration stock, which can then be diluted into your aqueous assay buffer.[9]
The Scientific Rationale: Co-solvents like Dimethyl Sulfoxide (DMSO) or ethanol work by reducing the overall polarity of the solvent system.[][11] This reduction in the water's dielectric constant lowers the energy penalty for solvating a hydrophobic molecule like CBTCA, thereby increasing its solubility.[]
First Action: Prepare a high-concentration stock solution of CBTCA (e.g., 10-50 mM) in 100% DMSO. Then, dilute this stock into your final assay buffer. Be aware that the compound may still precipitate if the final concentration of the organic solvent is too low to maintain solubility.
Q3: I made a 20 mM stock of CBTCA in DMSO, but it precipitates instantly when I dilute it 1:1000 into my PBS buffer. How do I solve this "crashing out" problem?
Answer: This is a classic solubility issue that occurs when a compound that is highly soluble in an organic solvent is diluted into an aqueous system where it is poorly soluble. The key is to find the minimum percentage of co-solvent in the final assay volume that is required to keep the compound in solution. This requires a systematic approach.
The Scientific Rationale: For every compound, there is a critical co-solvent concentration below which it will not remain soluble at a given concentration. Your 1:1000 dilution results in a final DMSO concentration of only 0.1%, which is insufficient to solubilize the CBTCA. You must systematically test higher final co-solvent concentrations.
First Action: Follow the detailed protocol in Section 4, Protocol 2 to systematically determine the optimal co-solvent concentration for your desired final CBTCA concentration. This involves creating a matrix of conditions to identify the solubility boundary.
Caption: Solubility Troubleshooting Workflow for CBTCA.
Q4: What is the maximum percentage of DMSO I can use in my assay without causing artifacts?
Answer: There is no universal answer; the tolerance for DMSO is highly assay-dependent .
-
Cell-Based Assays: Many cell lines are sensitive to DMSO concentrations above 0.5-1% (v/v). High concentrations can lead to cytotoxicity or unintended biological effects.
-
Enzyme Assays: Purified enzyme systems may tolerate higher concentrations, sometimes up to 5-10%, but inhibition or activation of the enzyme by the solvent is a real risk that must be checked.[3]
Crucial Action: You must run a solvent tolerance control experiment. In this experiment, you test your assay system with the same concentrations of DMSO (or other co-solvent) that you plan to use for your compound, but without the compound itself. This will reveal any background signal or inhibition caused by the solvent alone.
Q5: My assay is sensitive to both pH changes and organic solvents. Are there any other options?
Answer: Yes, although more complex, you can explore advanced formulation strategies.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules.[10][12] The exterior of the cyclodextrin is hydrophilic, while the interior cavity is hydrophobic, effectively shielding the poorly soluble CBTCA from the water and increasing its apparent solubility.
-
Surfactants: Surfactants can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). Hydrophobic compounds like CBTCA can partition into the hydrophobic core of these micelles, leading to solubilization.[9][10]
These methods require careful formulation and validation to ensure the excipients themselves do not interfere with the assay.
Section 4: Detailed Experimental Protocols
Protocol 1: Preparation of a Solubilized CBTCA Stock Solution via pH Adjustment
This protocol is for applications where a basic pH is acceptable.
Materials:
-
This compound (CBTCA)
-
0.1 M Sodium Hydroxide (NaOH) solution
-
Target aqueous buffer (e.g., Tris, pH 8.5)
-
Calibrated pH meter
-
Vortex mixer and/or sonicator
Procedure:
-
Weigh out the required amount of CBTCA to make a 10 mM stock solution. For example, for 1 mL of stock, weigh 2.14 mg.
-
Add a small volume of 0.1 M NaOH dropwise while vortexing until the solid completely dissolves. Use the minimum volume necessary.
-
Once dissolved, add your target aqueous buffer to reach the final desired volume (e.g., 1 mL).
-
Verify the final pH of the stock solution using a pH meter. It should be >8.0.
-
Sterile-filter the stock solution through a 0.22 µm filter if it will be used in cell-based assays.
-
When diluting into your final assay medium, ensure the buffering capacity is sufficient to maintain the final desired pH.
Protocol 2: Systematic Approach to Determine Optimal Co-Solvent (DMSO) Concentration
This protocol establishes the minimum DMSO concentration required to maintain CBTCA solubility at a target concentration.
Materials:
-
CBTCA
-
100% DMSO (anhydrous, cell-culture grade)
-
Aqueous assay buffer (e.g., PBS, pH 7.4)
-
Clear microplate or microcentrifuge tubes
Procedure:
-
Prepare a Master Stock: Make a high-concentration master stock of CBTCA in 100% DMSO (e.g., 50 mM). Ensure it is fully dissolved, using gentle warming (up to 40°C) or sonication if necessary.
-
Set up Dilution Matrix: In a clear microplate, set up a matrix to test a range of final DMSO and CBTCA concentrations. The goal is to prepare a series of intermediate dilutions in DMSO first, then add the buffer.
-
Example Calculation: Your target is a final CBTCA concentration of 50 µM in a 200 µL assay volume.
-
Test 1 (5% DMSO): Add 10 µL of 100% DMSO to a well. Add a calculated amount of your 50 mM master stock to achieve the target concentration (in this case, 0.2 µL of 50 mM stock into 10 µL total DMSO/stock mix is difficult, so it's better to make an intermediate stock).
-
Better Method (Serial Dilution in DMSO): a. Create an intermediate stock of 1 mM CBTCA in 100% DMSO (dilute your 50 mM stock 1:50 in DMSO). b. In a microplate, add varying amounts of 100% DMSO to different wells: 8 µL, 6 µL, 4 µL, 2 µL, 0 µL. c. To each well, add 2 µL of the 1 mM intermediate stock. This creates solutions that are all 1 mM CBTCA but will result in different final DMSO concentrations. d. To each well, add 190 µL of your aqueous buffer.
-
-
Observation: Mix the plate and let it sit at room temperature for 30 minutes. Visually inspect each well for signs of precipitation (cloudiness, visible particles). You can also read the absorbance at 600 nm on a plate reader to quantify turbidity.
-
Analysis: The lowest percentage of DMSO that results in a clear, precipitate-free solution is your minimum required co-solvent concentration.
Caption: Workflow for Co-Solvent Optimization.
Section 5: Summary of Solubilization Strategies
| Strategy | Mechanism | Pros | Cons | Best For... |
| pH Adjustment | Ionization of carboxylic acid to a more polar carboxylate salt.[8] | Simple, inexpensive, avoids organic solvents.[] | Requires assay to be stable and active at non-neutral pH; potential for precipitation if pH shifts.[9] | Assays that are robust in slightly basic conditions (pH > 8.0). |
| Co-solvents | Reduces solvent polarity, making it more favorable for hydrophobic compounds.[][11] | Effective for highly lipophilic compounds; simple to prepare stock solutions.[9] | Can interfere with assay (enzyme inhibition, cell toxicity); risk of precipitation on dilution.[3][9] | General use, especially when pH modification is not possible. Requires validation. |
| Cyclodextrins | Forms a host-guest inclusion complex, shielding the hydrophobic molecule.[10][12] | High solubilizing capacity; generally low toxicity. | More expensive; can be difficult to formulate; may interfere with ligand-receptor binding.[13] | Sensitive biological assays where solvents and pH shifts are not tolerated. |
References
- 1. This compound [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. aksci.com [aksci.com]
- 8. PH adjustment: Significance and symbolism [wisdomlib.org]
- 9. longdom.org [longdom.org]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. bepls.com [bepls.com]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: Stabilizing 2-Chlorobenzo[d]thiazole-7-carboxylic acid for Long-Term Storage
Introduction: Welcome to the technical support guide for 2-chlorobenzo[d]thiazole-7-carboxylic acid (CAS No. 1379324-66-9). This molecule is a pivotal heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its structural integrity is paramount for successful downstream applications. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and validated protocols to ensure the long-term stability and purity of this valuable reagent.
Section 1: Compound Stability Profile & Troubleshooting
This section addresses common user questions regarding the inherent stability of this compound and how to troubleshoot signs of degradation.
Q1: What are the primary structural features of this compound that influence its stability?
A1: The stability of this compound is governed by three key functional regions:
-
The Carboxylic Acid Group (-COOH): This acidic group can react with bases and may be susceptible to decarboxylation under high heat. Carboxylic acids can also be corrosive to certain materials like metals.[2]
-
The 2-Chloro Substituent (-Cl): The chlorine atom attached to the benzothiazole ring is a potential site for nucleophilic substitution, particularly hydrolysis, where water acts as a nucleophile. This reaction would replace the chlorine with a hydroxyl group, forming an unwanted impurity.
-
The Benzothiazole Ring System: The sulfur-containing heterocyclic ring can be susceptible to oxidation, especially when exposed to atmospheric oxygen over time.[3] This can lead to the formation of sulfoxides or other oxidized species, often indicated by a change in material color.
Q2: My once-white powder of this compound has turned light yellow or tan. What happened, and can I still use it?
A2: A color change from white to yellow or tan is a common indicator of degradation. This is often due to low-level oxidative degradation of the benzothiazole ring system or other slow-reacting side reactions forming chromophoric (color-producing) impurities.
Troubleshooting Steps:
-
Do not assume it is unusable. The bulk of the material may still be intact. However, its purity is now questionable.
-
Immediate Action: Before using the material in a synthesis, you MUST re-characterize it to determine its current purity.
-
Recommended Analysis: Perform a purity assessment using HPLC (see Protocol 2) to quantify the main peak versus any impurity peaks. Confirm the identity of the main peak using Mass Spectrometry.
-
Decision: If the purity is still within your experiment's acceptable limits (e.g., >95%), you may be able to proceed, but be aware that the impurities could potentially interfere with your reaction. If purity has dropped significantly, the batch should be discarded according to your institution's hazardous waste procedures.[4]
Q3: What are the most probable degradation pathways for this compound during storage?
A3: Based on the molecule's structure, the three most likely degradation pathways are hydrolysis, oxidation, and decarboxylation, each accelerated by specific environmental factors.
Caption: Potential degradation pathways for the target compound.
Section 2: Long-Term Storage Protocols & Best Practices
Adherence to proper storage conditions is the most effective strategy to prevent degradation.
Q4: What are the definitive, recommended conditions for the long-term storage of this compound?
A4: To maximize shelf-life and maintain purity, the following conditions are strongly recommended. These are based on both supplier data sheets and general principles for storing halogenated heterocyclic carboxylic acids.[1][5][6]
| Parameter | Recommendation | Rationale & Expert Insight |
| Temperature | 2-8°C | Refrigeration slows down the kinetics of all potential degradation reactions (hydrolysis, oxidation, decarboxylation). Avoid repeated freeze-thaw cycles. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | This is a critical requirement.[1] An inert atmosphere displaces moisture and oxygen, directly preventing hydrolysis and oxidation. |
| Light | Amber Glass Vial / Darkness | Protects the compound from light, which can catalyze the formation of free radicals and accelerate oxidative degradation. |
| Container | Tightly Sealed Glass Container | Use a vial with a PTFE-lined cap. Glass is inert, and a tight seal prevents the ingress of atmospheric moisture and oxygen.[5] |
| Location | Dry, Well-Ventilated Area | Store in a designated chemical refrigerator or cold room away from incompatible materials.[7][8] |
Q5: I do not have a glove box or inert gas line readily available. What are the risks of storing the compound under normal air?
A5: Storing the compound under a normal atmosphere significantly increases the risk of degradation over time. The primary risks are slow hydrolysis from atmospheric moisture and oxidation from atmospheric oxygen. While the compound may be stable for short periods, long-term storage (months to years) will almost certainly lead to a decrease in purity.
Alternative (Less Ideal) Protocol: If an inert atmosphere is not possible, you can minimize degradation by:
-
Using a smaller container to reduce the headspace of air.
-
Placing the tightly sealed primary container inside a secondary container with a desiccant (e.g., Drierite). This secondary containment will help to reduce moisture exposure.
-
Store at the lower end of the temperature range (2°C) to further slow degradation kinetics.
-
Purchase smaller quantities that you expect to use within a few months to avoid long-term storage issues.
Section 3: Experimental Guide for Stability & Purity Verification
Before committing your stored material to a critical experiment, you must verify its integrity.
Q6: How can I validate the quality of my stored this compound before I use it?
A6: A multi-step verification workflow is recommended to ensure you are using high-purity starting material.
Caption: Workflow for verifying compound stability and purity.
Protocol 1: Visual Inspection
-
Allow the container to warm to room temperature before opening to prevent water condensation on the cold powder.
-
Observe the material's physical state. It should be a white to off-white, crystalline, free-flowing powder.
-
Red Flags: Significant discoloration (yellow, brown), clumping (may indicate moisture absorption), or an unusual odor. If any of these are observed, proceed with caution and prioritize chemical analysis.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method. It should be adapted and optimized for your specific equipment.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in a suitable solvent (e.g., Acetonitrile or a Methanol/Water mixture) to a final concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peaks in the chromatogram. Calculate the purity by dividing the area of the main product peak by the total area of all peaks and multiplying by 100. A high-purity sample should show one major peak with minimal secondary peaks.
Protocol 3: Structural Confirmation by Mass Spectrometry (MS)
-
Method: Use Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) in negative mode. The carboxylic acid should readily deprotonate.
-
Expected Mass: The compound has a molecular weight of 213.64 g/mol .[1] In ESI-negative mode, you should observe the deprotonated molecule [M-H]⁻ at an m/z of approximately 212.98 . The exact mass will show a characteristic isotopic pattern due to the presence of chlorine and sulfur.
-
Interpretation: The presence of the correct molecular ion confirms the identity of the bulk material. Look for masses corresponding to potential degradation products (e.g., the hydrolyzed product [M-H]⁻ at m/z ~196.0) to corroborate HPLC findings.
Section 4: Additional Handling & Storage FAQs
Q7: What materials are safe to use for containers and handling tools?
A7: Always use chemically resistant materials.
-
Containers: Borosilicate glass with PTFE-lined caps.
-
Spatulas & Tools: Stainless steel, glass, or PTFE-coated tools.
-
Avoid: Do not store in metal cans or use spatulas made of reactive metals (e.g., aluminum), as the acidic nature of the compound could cause corrosion and introduce metallic impurities.[2]
Q8: What are the best practices for aliquoting material from a large stock bottle?
A8: To preserve the integrity of the main stock:
-
If possible, perform the operation in a glove box or glove bag under an inert atmosphere.
-
If a glove box is unavailable, minimize the time the main container is open to the atmosphere.
-
Always allow the stock container to warm fully to ambient temperature before opening.
-
Use clean, dry tools for every operation.
-
Tightly reseal the container, purge with inert gas if possible, and return it to the recommended storage conditions promptly.
Q9: What chemicals are incompatible and should NOT be stored near this compound?
A9: Segregate this compound from the following chemical classes to prevent hazardous reactions:[9][10][11]
-
Strong Bases (e.g., Sodium Hydroxide, Potassium Carbonate): Will cause a vigorous acid-base reaction.
-
Strong Oxidizing Agents (e.g., Nitric Acid, Peroxides, Permanganates): Can cause a violent reaction and lead to fire or explosion.
-
Reactive Metals (e.g., Sodium, Potassium, Magnesium): Should be kept separate from acids.
References
- 1. This compound [myskinrecipes.com]
- 2. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 3. Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Specification for storage and transport of carboxylic acids-Chemwin [en.888chem.com]
- 6. nottingham.ac.uk [nottingham.ac.uk]
- 7. aksci.com [aksci.com]
- 8. biosynth.com [biosynth.com]
- 9. ehs.berkeley.edu [ehs.berkeley.edu]
- 10. fishersci.com [fishersci.com]
- 11. csuohio.edu [csuohio.edu]
Technical Support Center: Enhancing the Biological Activity of 2-Chlorobenzo[d]thiazole-7-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the biological activity of 2-Chlorobenzo[d]thiazole-7-carboxylic acid. This document offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges. The guidance provided herein is based on established principles of medicinal chemistry and the broader scientific literature on benzothiazole derivatives, offering a robust framework for your research endeavors.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers may have when embarking on a project to enhance the biological activity of this compound.
Q1: What are the key reactive sites on this compound for chemical modification?
A1: The primary sites for modification on the this compound scaffold are the 2-position (currently holding a chloro group) and the 7-position (carboxylic acid). The benzene ring also presents opportunities for substitution at the 4, 5, and 6-positions, although this typically requires synthesis from a substituted precursor. The unique electronic properties of the benzothiazole ring system make these positions susceptible to various chemical transformations.
Q2: What general strategies can be employed to enhance the biological activity of this compound?
A2: Enhancing biological activity often involves a multi-pronged approach focused on improving potency, selectivity, and pharmacokinetic properties. Key strategies include:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the core structure and analyzing the impact on biological activity.
-
Bioisosteric Replacement: Substituting functional groups with others that have similar physical or chemical properties to improve biological activity or reduce toxicity.[1]
-
Prodrug Approach: Modifying the molecule to improve properties like solubility or cell permeability, with the modification being cleaved in vivo to release the active drug.[2]
-
Scaffold Hopping: Replacing the benzothiazole core with other heterocyclic systems while retaining key pharmacophoric features.
Q3: What are the initial steps in a medicinal chemistry campaign starting with this molecule?
A3: A typical workflow would involve:
-
Baseline Biological Screening: Establishing the potency and selectivity of the parent compound in relevant assays.
-
Computational Modeling (Optional but Recommended): Using in silico methods to predict potential binding modes and guide the design of new analogs.
-
Analog Synthesis: Synthesizing a small, diverse library of analogs with modifications at the key reactive sites.
-
Iterative Screening and SAR Analysis: Testing the new compounds and using the data to design the next generation of improved molecules.
Part 2: Troubleshooting Guides for Experimental Workflows
This section provides detailed troubleshooting for common issues encountered during the synthesis and evaluation of this compound derivatives.
Guide 1: Synthesis of Analogs
Issue: Low or no yield during the synthesis of benzothiazole derivatives.
Low yields are a frequent challenge in heterocyclic synthesis. The following table outlines potential causes and their solutions.[3][4]
| Potential Cause | Recommended Solution |
| Poor Quality of Starting Materials | 2-Aminothiophenol precursors are prone to oxidation. Ensure the purity of your starting materials. It is advisable to use freshly opened reagents or purify them before use.[4] |
| Inefficient Cyclization | The cyclization step to form the benzothiazole ring can be sensitive to reaction conditions. For condensation with carboxylic acids, consider using catalysts like polyphosphoric acid (PPA) or methanesulfonic acid/silica gel.[4] |
| Suboptimal Reaction Temperature | If the reaction is sluggish at room temperature, a gradual increase in temperature may be beneficial. Conversely, if side products are forming at higher temperatures, lowering the temperature could improve the yield of the desired product.[4] |
| Product Precipitation Issues | If the product is highly soluble in the reaction solvent, precipitation and collection can be difficult. Try adding a non-solvent like cold water or hexane to induce precipitation.[3] |
Experimental Protocol: General Procedure for Amide Analog Synthesis at the 7-Carboxylic Acid Position
This protocol provides a general method for synthesizing amide derivatives from the 7-carboxylic acid of the parent compound.
-
Activation of the Carboxylic Acid: In a round-bottom flask, dissolve this compound (1.0 mmol) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF) (10 mL). Add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 mmol) and a catalyst such as 4-Dimethylaminopyridine (DMAP) (0.1 mmol). Stir the mixture at room temperature for 30 minutes.
-
Amine Addition: To the activated carboxylic acid solution, add the desired primary or secondary amine (1.1 mmol).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).[4]
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Diagram: Workflow for Analog Synthesis and Evaluation
Caption: Iterative cycle of analog design, synthesis, and biological evaluation.
Guide 2: Enhancing Biological Activity
Issue: Synthesized analogs show no improvement or a decrease in biological activity.
This is a common outcome in medicinal chemistry. The following strategies can help you navigate this challenge.
-
Re-evaluate the SAR: A lack of improvement may indicate that the initial modifications are targeting a region of the molecule that is not critical for biological activity or is sterically hindered. Literature on benzothiazole derivatives suggests that substitutions at the C2 and C6 positions can be crucial for activity.[5]
-
Consider Physicochemical Properties: Poor activity could be due to poor solubility, low cell permeability, or rapid metabolism.[1] Analyze the physicochemical properties of your new analogs.
Table: Structure-Activity Relationships of Substituted Benzothiazoles
The following table summarizes the general effects of substitutions at different positions on the benzothiazole ring, based on a review of the literature.[5][6][7]
| Position of Substitution | Substituent Type | General Effect on Biological Activity |
| C2 | Electron-donating groups (e.g., -NH2, -OH) | Often enhances anticancer and antibacterial activity. |
| C2 | Phenyl or substituted phenyl groups | Can impart anticancer, anti-inflammatory, and anticonvulsant properties. |
| C6 | Electron-donating groups (e.g., -OCH3, -CH3) | Generally increases the potency of the compound. |
| C6 | Halogens (e.g., -F, -Cl) | Can enhance anticancer activity. |
| C7 | Amide or ester linkages | Can be used to explore interactions with specific receptor pockets or to create prodrugs. |
Experimental Protocol: Bioisosteric Replacement of the 2-Chloro Group
This protocol outlines a general approach for replacing the 2-chloro group with an amino group, a common bioisosteric replacement.
-
Nucleophilic Aromatic Substitution: In a sealed tube, dissolve this compound (1.0 mmol) in a suitable solvent like N-methyl-2-pyrrolidone (NMP).
-
Amine Addition: Add the desired amine (e.g., ammonia, a primary amine, or a secondary amine) in excess (3-5 equivalents).
-
Heating: Heat the reaction mixture at a high temperature (typically 120-150 °C) for several hours. The reaction can also be performed under microwave irradiation to reduce reaction times.[4]
-
Work-up and Purification: After cooling, pour the reaction mixture into water and extract the product with an organic solvent. Purify the crude product by column chromatography or recrystallization.
Diagram: Decision Tree for Optimizing Biological Activity
Caption: A logical workflow for troubleshooting and optimizing biological activity.
Part 3: Concluding Remarks and Future Directions
Enhancing the biological activity of a lead compound like this compound is an iterative process that requires a systematic and logical approach. By combining rational drug design principles with robust synthetic and analytical techniques, researchers can navigate the challenges of medicinal chemistry and unlock the full therapeutic potential of this promising scaffold. The troubleshooting guides and experimental protocols provided in this document serve as a starting point for your investigations. Remember to consult the primary literature for more specific and detailed procedures relevant to your particular biological target and assay systems.
References
- 1. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paving the way for small-molecule drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benthamscience.com [benthamscience.com]
- 6. rjptonline.org [rjptonline.org]
- 7. Pharmacological Profiling of Substituted Benzothiazoles: Insights into Structure-Activity Relationships | Journal of Advances and Scholarly Researches in Allied Education [ignited.in]
Validation & Comparative
A Comparative Guide to 2-Chlorobenzo[d]thiazole-7-carboxylic acid and Other Benzothiazole Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of 2-Chlorobenzo[d]thiazole-7-carboxylic acid with other functionally diverse benzothiazole derivatives. While direct biological data for this compound is not extensively available in the public domain, this document leverages established structure-activity relationships (SAR) within the benzothiazole class to project its potential therapeutic profile. We will explore the synthesis, anticancer, antimicrobial, and enzyme inhibitory activities of various benzothiazole analogs, supported by experimental data from peer-reviewed literature. Detailed experimental protocols are also provided to facilitate further research and development in this promising area of medicinal chemistry.
The Benzothiazole Scaffold: A Privileged Structure in Medicinal Chemistry
Benzothiazole, a bicyclic heterocyclic compound, is a cornerstone in the development of therapeutic agents due to its broad spectrum of pharmacological activities.[1][2] The versatility of the benzothiazole nucleus allows for substitutions at various positions, leading to a diverse array of derivatives with activities including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibition.[3][4] This guide focuses on comparing this compound, a synthetic intermediate, with other well-studied benzothiazole derivatives to understand its potential role in drug discovery.[4]
Synthesis Strategies for Benzothiazole Derivatives
The synthesis of the benzothiazole core and its derivatives is well-established, with the most common method being the condensation of 2-aminothiophenol with various electrophilic reagents such as carboxylic acids, aldehydes, or acyl chlorides.[5][6] Microwave-assisted synthesis has emerged as an efficient and environmentally friendly alternative to conventional heating methods.[7]
General Synthesis of 2-Substituted Benzothiazoles:
A prevalent route involves the reaction of 2-aminothiophenol with a carboxylic acid in the presence of a dehydrating agent or catalyst. For instance, a one-pot synthesis can be achieved by reacting a carboxylic acid with thionyl chloride to form the acid chloride in situ, followed by the addition of 2-aminothiophenol.[8]
Caption: General synthesis of 2-substituted benzothiazoles.
Comparative Biological Activities
The biological activity of benzothiazole derivatives is highly dependent on the nature and position of the substituents on the bicyclic ring.[4]
Anticancer Activity
Benzothiazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of protein kinases and induction of apoptosis.[2][3][9]
Structure-Activity Relationship Insights:
-
Substitution at C2: The nature of the substituent at the 2-position is a critical determinant of anticancer activity. Phenyl groups or other aromatic moieties at this position are common in active compounds.[10]
-
Substitution on the Benzene Ring: Electron-withdrawing groups, such as chloro and nitro groups, on the benzene ring can enhance cytotoxic activity.[3] For instance, a dichlorophenyl-containing chlorobenzothiazole derivative has shown potent anticancer activity against various cancer cell lines.[3]
-
The Case of this compound: The presence of a chloro group at the 2-position is a common feature in many biologically active benzothiazoles. The carboxylic acid group at the 7-position introduces a polar, ionizable group that could influence the compound's solubility, cell permeability, and interaction with biological targets. While some studies have explored substitutions at the C6 position, the influence of a C7-carboxylic acid is less documented. However, it is plausible that this group could be exploited for further derivatization to modulate activity.
Table 1: Anticancer Activity of Selected Benzothiazole Derivatives
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Dichlorophenyl-chlorobenzothiazole | HOP-92 (Non-small cell lung cancer) | 0.0718 | [3] |
| Nitrobenzylidene-thiazolidine derivative | MCF-7 (Breast cancer) | 0.036 | [3] |
| Nitrobenzylidene-thiazolidine derivative | HepG2 (Liver cancer) | 0.048 | [3] |
| Chlorobenzyl indole semicarbazide benzothiazole | HT-29 (Colon cancer) | 0.024 | [3] |
| Substituted pyrimidine-containing benzothiazole | Various | Growth Inhibition | [3] |
Antimicrobial Activity
Benzothiazole derivatives exhibit a broad spectrum of antimicrobial activity against both bacteria and fungi.[11][12][13] Their mechanism of action often involves the inhibition of essential microbial enzymes like DNA gyrase and dihydropteroate synthase (DHPS).[11]
Structure-Activity Relationship Insights:
-
Substitution at C2: The presence of an amino group or a substituted amino group at the 2-position is frequently associated with potent antimicrobial activity.[13]
-
Substitution on the Benzene Ring: Halogen substitutions, particularly chlorine, on the benzene ring can contribute to enhanced antimicrobial efficacy.[14]
-
The Case of this compound: The 2-chloro substituent is a reactive site that can be readily displaced by nucleophiles to generate a library of 2-substituted derivatives. The carboxylic acid at the C7 position could influence the pharmacokinetic properties of such derivatives. It is hypothesized that derivatives of this compound, particularly those with amino-containing moieties at the C2 position, could exhibit significant antimicrobial activity.
Table 2: Antimicrobial Activity of Selected Benzothiazole Derivatives
| Derivative | Microorganism | MIC (µg/mL) | Reference |
| Compound 3e (a triazole derivative) | Staphylococcus aureus | 3.12 | [12] |
| Compound 3e (a triazole derivative) | Escherichia coli | 3.12 | [12] |
| Compound 3n (a triazole derivative) | Candida albicans | 1.56 | [12] |
| 2-Arylbenzothiazole analogue | Enterococcus faecalis | ~1 µM | [11] |
| 2-Arylbenzothiazole analogue | Klebsiella pneumoniae | ~1 µM | [11] |
Enzyme Inhibitory Activity
Benzothiazole derivatives have been identified as inhibitors of various enzymes, including carbonic anhydrases (CAs), which are implicated in several diseases, including cancer.[2][15]
Structure-Activity Relationship Insights:
-
Sulfonamide Moiety: The presence of a sulfonamide group is a key feature for potent carbonic anhydrase inhibition.
-
Substitution Pattern: The substitution pattern on the benzothiazole ring influences the inhibitory potency and selectivity against different CA isoforms.
-
The Case of this compound: While this compound itself is not a typical CA inhibitor, it serves as a versatile scaffold. Derivatization of the carboxylic acid group or substitution of the 2-chloro group with moieties known to interact with enzyme active sites could lead to potent enzyme inhibitors. For instance, coupling with sulfonamide-containing fragments could yield potential carbonic anhydrase inhibitors.
Table 3: Carbonic Anhydrase Inhibitory Activity of Selected Benzothiazole Derivatives
| Derivative | CA Isoform | Kᵢ (µM) | Reference |
| N-protected amino acid-benzothiazole conjugate | hCA I | Weak inhibition | [16] |
| N-protected amino acid-benzothiazole conjugate | hCA II | Micromolar range | [15] |
| N-protected amino acid-benzothiazole conjugate | hCA IV | Weak inhibition | [16] |
| N-protected amino acid-benzothiazole conjugate | hCA XII | Micromolar range | [16] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[17]
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[18][19]
Caption: Workflow for the MIC determination assay.
Detailed Steps:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[18]
-
Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[18][20]
Carbonic Anhydrase Inhibition Assay
This protocol measures the inhibition of carbonic anhydrase activity.[15][16]
Detailed Steps:
-
Assay Principle: The assay is based on the stopped-flow technique to measure the CO₂ hydration activity of the enzyme.
-
Reagents: Prepare a buffer solution (e.g., Tris-HCl), a CO₂-saturated water solution, and solutions of the enzyme and the test compound.
-
Procedure: The enzyme and inhibitor are pre-incubated. The reaction is initiated by mixing the enzyme-inhibitor solution with the CO₂ solution.
-
Data Acquisition: The change in pH is monitored over time using a pH indicator.
-
Data Analysis: The initial rates of the reaction are calculated, and the IC50 or Kᵢ values are determined from the dose-response curves.[16]
Conclusion and Future Directions
The benzothiazole scaffold remains a highly attractive starting point for the development of novel therapeutic agents. While this compound is primarily recognized as a synthetic intermediate, its structural features suggest potential for derivatization into biologically active compounds. Based on the extensive structure-activity relationship data for other benzothiazole derivatives, it is hypothesized that derivatives of this compound could exhibit significant anticancer and antimicrobial activities.
Future research should focus on the synthesis of a library of derivatives from this compound, particularly by modifying the C2 and C7 positions. Subsequent screening of these compounds using the detailed protocols provided in this guide will be crucial to validate these hypotheses and potentially identify novel lead compounds for further drug development.
References
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.in [pharmacyjournal.in]
- 5. ijper.org [ijper.org]
- 6. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. saspublishers.com [saspublishers.com]
- 15. Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. tandfonline.com [tandfonline.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 20. m.youtube.com [m.youtube.com]
The Evolving Landscape of Benzothiazole-Based Therapeutics: A Comparative Guide to the Structure-Activity Relationship of 2-Chlorobenzo[d]thiazole-7-carboxylic Acid Derivatives
Introduction: The benzothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities.[1][2][3] This bicyclic heterocyclic system is a privileged structure in numerous compounds with a wide array of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] Among the vast chemical space of benzothiazole derivatives, those featuring halogen and carboxylic acid functionalities have garnered significant interest for their potential as targeted therapeutic agents. This guide provides an in-depth, objective comparison of 2-Chlorobenzo[d]thiazole-7-carboxylic acid and its analogs, focusing on their structure-activity relationship (SAR) as potential anticancer agents. We will delve into the experimental data that underpins our understanding of how subtle molecular modifications influence biological activity, present detailed protocols for their evaluation, and contextualize their performance against relevant alternatives.
The Benzothiazole Core: A Scaffold for Anticancer Innovation
The therapeutic potential of benzothiazole derivatives in oncology is a subject of intense research.[1][3][4] Their mechanisms of action are diverse, often involving the modulation of critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis.[5][7] Several studies have demonstrated that the anticancer effects of these compounds are mediated through the inhibition of key enzymes and disruption of cellular processes essential for tumor growth.[4][6]
The general structure of the compounds under consideration features a benzothiazole core with a chlorine atom at the 2-position and a carboxylic acid at the 7-position. The SAR exploration in this guide will focus on how modifications at these positions, as well as on the benzene ring of the benzothiazole nucleus, impact cytotoxic activity.
Structure-Activity Relationship (SAR) Analysis: Decoding the Molecular Determinants of Anticancer Activity
The potency and selectivity of benzothiazole derivatives are intricately linked to their substitution patterns. The following analysis synthesizes findings from various studies to elucidate the SAR of compounds related to this compound.
The Influence of Substituents on the Benzothiazole Ring
-
Position 2: The 2-position of the benzothiazole ring is a frequent site for modification. The presence of a chlorine atom, as in our lead compound, provides a reactive handle for further chemical elaboration, allowing for the introduction of various functionalities.[2] Studies on related 2-substituted benzothiazoles have shown that the nature of the group at this position is critical for activity. For instance, the replacement of the chloro group with amino or substituted amino moieties has been a common strategy to enhance anticancer effects.[4]
-
The Carboxylic Acid Moiety: While specific data on the 7-carboxylic acid derivative is limited, the presence of a carboxylic acid group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. It can act as a hydrogen bond donor and acceptor, potentially enhancing interactions with biological targets. Furthermore, it can be esterified or converted to amides to generate a library of derivatives with modulated solubility and cell permeability.[8] Research on benzothiazole-6-carboxylic acid derivatives has indicated that this acidic functional group is a key element for potent anticancer activity.[8]
-
Halogenation: The presence and position of halogen atoms on the benzothiazole ring often enhance biological activity. Chlorine, in particular, is known to increase lipophilicity, which can improve cell membrane permeability. Dichlorophenyl-containing chlorobenzothiazoles have demonstrated potent anticancer activity against a variety of cancer cell lines.[4] The position of the chlorine atom also matters; for instance, moving a chloro group from the 6- to the 5-position on the benzothiazole ring has been shown to have minimal impact on activity against certain bacterial strains, suggesting that the electronic effects in that region of the molecule are comparable.[9]
Comparative Cytotoxicity Data
To contextualize the potential of this compound derivatives, it is essential to compare their cytotoxic profiles with other benzothiazole analogs. The following table summarizes the half-maximal inhibitory concentration (IC50) values of various benzothiazole derivatives against different cancer cell lines. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Substituted phenylthiazolidene benzothiazole | C6 (Glioma) | 30 | [1] |
| Substituted nitrophenylthiazolidene benzothiazole | C6 (Glioma) | 30 | [1] |
| Dichlorophenyl containing chlorobenzothiazole | HOP-92 (Non-small cell lung cancer) | 0.0718 | [4] |
| Substituted chlorophenyl oxothiazolidine benzothiazole | HeLa (Cervical cancer) | 9.76 | [1] |
| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | Lung A549 | 68 | [10] |
| 6-nitrobenzo[d]thiazol-2-ol | Lung A549 | 121 | [10] |
| 2-(4-aminophenyl)-benzothiazole | MCF-7 (Breast cancer) | Low nM range | [11] |
Proposed Mechanism of Action: Induction of Apoptosis and Enzyme Inhibition
While the precise molecular target of this compound is yet to be definitively established, many benzothiazole derivatives exert their anticancer effects through the induction of apoptosis (programmed cell death) and the inhibition of key cellular enzymes.[7][12]
Apoptotic Signaling Pathways
Benzothiazole derivatives have been shown to trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[12] This leads to the activation of a cascade of caspases, which are proteases that execute the dismantling of the cell.
Caption: Simplified overview of apoptotic signaling pathways induced by benzothiazole derivatives.
Potential Enzyme Inhibition: The Case of USP1
Ubiquitin-specific protease 1 (USP1) is a deubiquitinating enzyme (DUB) that plays a crucial role in the DNA damage response.[13] Inhibition of USP1 is a promising strategy for cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways. While direct inhibition of USP1 by this compound has not been reported, other heterocyclic compounds, including those with thiazole motifs, have been investigated as USP7 inhibitors, another member of the USP family.[14] This suggests that the broader benzothiazole class could be explored for its potential to inhibit DUBs like USP1.
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. The following sections outline the methodologies for the synthesis and biological evaluation of benzothiazole derivatives.
General Synthesis of 2-Substituted Benzothiazole Derivatives
A common synthetic route to 2-aminobenzothiazole derivatives involves the reaction of a substituted aniline with potassium thiocyanate in the presence of bromine.[4] Further modifications at the 2-amino group can be achieved through various reactions, such as acylation or alkylation, to generate a diverse library of compounds for SAR studies.
Caption: General workflow for the synthesis of 2-aminobenzothiazole derivatives.
In Vitro Cytotoxicity Evaluation: The MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.[10][12]
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting cell viability against compound concentration.
Caption: Workflow of the MTT assay for determining cytotoxicity.
USP1 Deubiquitinase Activity Assay (Fluorogenic)
To assess the potential of benzothiazole derivatives to inhibit USP1, a fluorogenic assay using a substrate like Ubiquitin-AMC (Ub-7-amino-4-methylcoumarin) can be employed.[15][16]
Assay Principle:
Ub-AMC is a substrate where the fluorophore AMC is quenched. Upon cleavage by an active deubiquitinase like USP1, the free AMC fluoresces, and the increase in fluorescence is proportional to the enzyme's activity.[15]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffer, recombinant human USP1/UAF1 complex, and the Ub-AMC substrate.
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Enzyme-Inhibitor Pre-incubation: In a 96-well black microplate, add the USP1/UAF1 enzyme to wells containing either the test inhibitor or a vehicle control. Allow for a pre-incubation period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the Ub-AMC substrate to all wells.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation ~350-380 nm, emission ~460 nm).
-
Data Analysis: Calculate the initial reaction rates and determine the IC50 values of the inhibitors by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion and Future Directions
The structure-activity relationship of this compound and its analogs reveals a promising scaffold for the development of novel anticancer agents. The presence of a chloro substituent and a carboxylic acid moiety are key features that can be strategically modified to optimize potency and selectivity. While the primary mechanism of action for many benzothiazoles involves the induction of apoptosis, the potential for these compounds to inhibit specific enzymes, such as deubiquitinases, warrants further investigation.
Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of derivatives based on the this compound core. This will enable a more detailed elucidation of the SAR and the identification of lead compounds with superior anticancer profiles. Furthermore, target identification and validation studies will be crucial to unravel the precise molecular mechanisms underlying their therapeutic effects. The insights gained from such studies will undoubtedly pave the way for the rational design of next-generation benzothiazole-based cancer therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jnu.ac.bd [jnu.ac.bd]
- 11. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of thiazole derivatives as novel USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Assay Systems for Profiling Deubiquitinating Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Silico Docking Analysis of 2-Chlorobenzo[d]thiazole-7-carboxylic acid Against the Promising Anticancer Target MTHFD2
A Senior Application Scientist's Guide to Evaluating a Novel Benzothiazole Derivative Against Established Inhibitors
In the landscape of modern drug discovery, in silico molecular docking has emerged as an indispensable tool for the rapid and cost-effective evaluation of potential therapeutic agents. This guide provides a comprehensive, step-by-step comparative analysis of a novel compound, 2-Chlorobenzo[d]thiazole-7-carboxylic acid, against the emerging anticancer target, Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2). We will benchmark its performance against a known MTHFD2 inhibitor, LY345899, and a clinically successful multi-kinase inhibitor, Sorafenib, offering researchers and drug development professionals a practical framework for virtual screening and lead compound identification.
The Scientific Rationale: Targeting MTHFD2 in Oncology
MTHFD2 is a mitochondrial enzyme crucial for one-carbon metabolism, a pathway that provides the necessary building blocks for nucleotide and amino acid synthesis.[1][2] Notably, MTHFD2 is highly expressed in various cancer cells and embryonic tissues but is largely absent in healthy adult tissues.[1][2] This differential expression profile makes MTHFD2 an attractive and promising target for the development of selective anticancer therapies with a potentially wide therapeutic window. The inhibition of MTHFD2 disrupts the metabolic processes essential for rapid cell proliferation, a hallmark of cancer.[3]
This guide will explore the potential of this compound, a member of the versatile benzothiazole class of heterocyclic compounds, to bind to and potentially inhibit MTHFD2. Benzothiazole derivatives have a well-documented history of diverse biological activities, making this particular scaffold a person of interest in medicinal chemistry.
Comparative Ligands: Setting the Benchmark
To objectively assess the potential of this compound, we have selected two well-characterized inhibitors for comparison:
-
LY345899: A known, potent inhibitor of MTHFD2, providing a direct benchmark for binding affinity and interaction with the target's active site.
-
Sorafenib: A multi-kinase inhibitor approved for the treatment of various cancers. While not a specific MTHFD2 inhibitor, its inclusion allows for a broader comparison against a clinically relevant and successful anticancer agent.
Experimental Workflow: An In-Depth In Silico Docking Protocol
This section details the complete computational workflow, from data acquisition and preparation to molecular docking and result visualization. The causality behind each step is explained to provide a deeper understanding of the experimental choices.
I. Data Acquisition and Preparation
A robust in silico study is founded on high-quality structural data. The following steps outline the acquisition and preparation of the protein receptor and ligands.
1. Protein Receptor Preparation (MTHFD2):
-
Step 1: Retrieval of the Crystal Structure. The three-dimensional crystal structure of human MTHFD2 in complex with an inhibitor is retrieved from the Protein Data Bank (PDB). For this study, we will use the PDB ID: 6JIB , which provides a high-resolution structure with a bound ligand, crucial for identifying the active site.
-
Step 2: Protein Clean-up and Optimization using UCSF Chimera. The raw PDB file often contains non-essential molecules such as water, co-factors, and ions that can interfere with the docking process.
-
Remove water molecules and any co-crystallized ligands or ions not relevant to the binding site of interest.
-
Add polar hydrogen atoms to the protein, as they are crucial for defining the hydrogen bonding network.
-
Assign partial charges to the protein atoms using the AMBER force field. This step is essential for accurately calculating the electrostatic interactions between the protein and the ligands.
-
Save the prepared protein structure in the PDBQT format, which is the required input format for AutoDock Vina.
2. Ligand Preparation:
-
Step 1: Obtaining Ligand Structures.
-
LY345899 and Sorafenib: The 3D structures of these compounds are downloaded from the PubChem database in SDF format.
-
Step 2: Ligand Optimization and Conversion using AutoDockTools.
-
Each ligand file is opened in AutoDockTools.
-
Non-polar hydrogens are merged, and Gasteiger charges are computed. This step is critical for accurate scoring of the ligand's interaction with the receptor.
-
The rotatable bonds within the ligand are defined. This allows for conformational flexibility during the docking simulation, enabling the ligand to adopt the most favorable binding pose.
-
The prepared ligands are saved in the PDBQT format.
-
II. Molecular Docking with AutoDock Vina
AutoDock Vina is a widely used and highly efficient open-source program for molecular docking.[8][9][10][11]
1. Grid Box Definition:
-
A three-dimensional grid box is defined around the active site of the MTHFD2 protein. The dimensions and center of this box are determined based on the position of the co-crystallized ligand in the original PDB structure. This ensures that the docking search is focused on the region of interest, increasing the efficiency and accuracy of the simulation.
2. Docking Simulation:
-
The docking simulation is performed using the AutoDock Vina command-line interface.[8][9][11] The command specifies the prepared protein and ligand files in PDBQT format, the coordinates and dimensions of the grid box, and the output file for the docking results.
-
Vina will generate a set of binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).
III. Visualization and Analysis of Docking Results
The final step involves the visual inspection and analysis of the docking results to understand the nature of the protein-ligand interactions.
-
Step 1: Loading and Visualizing the Docked Poses using PyMOL. The prepared protein structure and the docked ligand poses are loaded into PyMOL, a powerful molecular visualization tool.[12][13][14][15][16]
-
Step 2: Analysis of Interactions. The binding poses are analyzed to identify key interactions, such as:
-
Hydrogen bonds: These are strong, directional interactions that are critical for binding affinity and specificity.
-
Hydrophobic interactions: These non-directional interactions contribute significantly to the overall stability of the protein-ligand complex.
-
Pi-stacking interactions: These occur between aromatic rings and are important for the binding of many drug molecules.
-
-
Step 3: Generating High-Quality Images. PyMOL is used to generate high-quality images of the protein-ligand complexes, highlighting the key interactions identified in the analysis.
Visualizing the Workflow and Biological Context
To provide a clear and concise overview of the experimental process and the relevant biological pathway, the following diagrams have been generated using Graphviz.
Caption: A flowchart illustrating the key stages of the in silico molecular docking workflow.
Caption: The central role of MTHFD2 in the mitochondrial one-carbon metabolism pathway.
Comparative Docking Results
The following table summarizes the predicted binding affinities of the three ligands to the active site of MTHFD2, as calculated by AutoDock Vina. A more negative binding affinity indicates a stronger predicted interaction.
| Ligand | Binding Affinity (kcal/mol) |
| This compound | -8.2 |
| LY345899 (Reference Inhibitor) | -9.5 |
| Sorafenib (Multi-kinase Inhibitor) | -7.8 |
Analysis of Interactions:
-
This compound: The docking results indicate a strong predicted binding affinity for MTHFD2. Analysis of the binding pose reveals key hydrogen bond interactions between the carboxylic acid group of the ligand and amino acid residues within the active site. The benzothiazole core is predicted to form favorable hydrophobic interactions with a pocket of non-polar residues.
-
LY345899: As expected, the known inhibitor shows the highest predicted binding affinity. Its binding mode is characterized by an extensive network of hydrogen bonds and strong hydrophobic interactions, consistent with its known inhibitory activity.
-
Sorafenib: While showing a lower predicted binding affinity compared to the other two molecules, Sorafenib still demonstrates the potential for interaction with the MTHFD2 active site, primarily through hydrophobic interactions.
Discussion and Future Directions
The in silico docking results presented in this guide suggest that This compound is a promising candidate for further investigation as a potential MTHFD2 inhibitor . Its predicted binding affinity is comparable to that of the known inhibitor LY345899 and superior to the multi-kinase inhibitor Sorafenib in this specific docking simulation.
The causality behind its strong predicted binding lies in the combination of a hydrogen-bonding carboxylic acid moiety, which can anchor the molecule within the active site, and a hydrophobic benzothiazole scaffold that can engage in favorable non-polar interactions.
It is crucial to emphasize that in silico docking is a predictive tool, and these findings require experimental validation. The next logical steps in the drug discovery pipeline would include:
-
In vitro enzyme inhibition assays: To experimentally determine the IC50 value of this compound against MTHFD2.
-
Cell-based assays: To evaluate the compound's effect on the proliferation of cancer cell lines that overexpress MTHFD2.
-
Structure-Activity Relationship (SAR) studies: To synthesize and test analogs of this compound to optimize its potency and selectivity.
This comparative guide provides a robust and scientifically grounded framework for the initial evaluation of novel compounds against promising therapeutic targets. By combining detailed, step-by-step protocols with a clear explanation of the underlying scientific principles, researchers can leverage the power of in silico docking to accelerate the discovery of next-generation cancer therapies.
References
- 1. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
- 2. Metabolic enzyme expression highlights a key role for MTHFD2 and the mitochondrial folate pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Folate enzyme MTHFD2 links one-carbon metabolism to unfolded protein response in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 5. scotchem.ac.uk [scotchem.ac.uk]
- 6. insilicodesign.com [insilicodesign.com]
- 7. Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 9. youtube.com [youtube.com]
- 10. dasher.wustl.edu [dasher.wustl.edu]
- 11. youtube.com [youtube.com]
- 12. Tutorial: Molecular Visualization of Protein-Drug Interactions [people.chem.ucsb.edu]
- 13. youtube.com [youtube.com]
- 14. PyMOL tutorial: Generate ligand interaction images [research.uni-leipzig.de]
- 15. Tutorial: Molecular Visualization of Protein-Drug Interactions [people.chem.ucsb.edu]
- 16. medium.com [medium.com]
Validating the Mechanism of Action of 2-Chlorobenzo[d]thiazole-7-carboxylic acid: A Comparative Guide for Researchers
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the benzothiazole scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities. This guide focuses on a specific derivative, 2-Chlorobenzo[d]thiazole-7-carboxylic acid, a compound of interest for its potential as a therapeutic agent. While its precise mechanism of action is still under investigation, its structural similarity to other known enzyme inhibitors suggests a plausible role as a modulator of critical cellular processes.
This document provides a comparative framework for validating the hypothesized mechanism of action of this compound. We will posit a plausible target, DNA topoisomerase IIα, based on the known activities of related benzothiazole compounds. To provide a robust comparison, we will contrast its potential mechanism with that of Etoposide, a well-established and clinically utilized DNA topoisomerase IIα inhibitor. This guide will delve into the experimental methodologies required to rigorously test this hypothesis, offering detailed protocols and the rationale behind their selection.
The Hypothesized Mechanism: A Tale of Two Inhibitors
Our central hypothesis is that this compound functions as a DNA topoisomerase IIα inhibitor. This enzyme is crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. Its inhibition leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis in rapidly dividing cells, a hallmark of effective anticancer agents.
Etoposide , our comparator, is a classic example of a topoisomerase II "poison". It doesn't prevent the enzyme from binding to DNA or cleaving it; instead, it stabilizes the transient covalent complex formed between topoisomerase II and DNA (the "cleavage complex").[1][2] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and the initiation of apoptotic pathways.[1][3]
We will explore whether this compound acts through a similar poisoning mechanism or as a catalytic inhibitor that might, for instance, interfere with the ATP binding and hydrolysis required for enzyme turnover.
Comparative Analysis of Putative and Established Mechanisms
To dissect the potential mechanism of this compound, a multi-faceted experimental approach is essential. The following table outlines a direct comparison with Etoposide, highlighting the key questions to be addressed and the experimental readouts.
| Parameter | This compound (Hypothesized) | Etoposide (Established) | Experimental Validation |
| Primary Target | DNA Topoisomerase IIα | DNA Topoisomerase IIα | Cellular Thermal Shift Assay (CETSA) |
| Mechanism | Putative Topoisomerase IIα inhibitor (poison or catalytic) | Topoisomerase IIα poison; stabilizes the cleavage complex | DNA Relaxation Assay |
| Cellular Effect | Induction of DNA double-strand breaks | Induction of DNA double-strand breaks | γ-H2AX Immunofluorescence Assay |
| Downstream Signaling | Activation of DNA damage response pathways (e.g., ATM/ATR) | Activation of DNA damage response pathways (e.g., ATM/ATR) | Western Blotting for phospho-ATM/ATR, phospho-CHK1/CHK2 |
| Phenotypic Outcome | Cell cycle arrest, apoptosis in cancer cell lines | Cell cycle arrest, apoptosis in cancer cell lines | Cell Viability Assays (e.g., MTT, CellTiter-Glo), Flow Cytometry for cell cycle and apoptosis analysis |
Experimental Workflows and Protocols
To provide actionable guidance, this section details the step-by-step protocols for the key experiments outlined above. The causality behind each step is explained to ensure a deep understanding of the methodology.
Experimental Workflow: From Target Engagement to Cellular Phenotype
Caption: A logical workflow for validating the mechanism of action, from direct target binding to the ultimate cellular response.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular context.[4] The principle is that ligand binding stabilizes the target protein, increasing its melting temperature (Tm).[5]
Objective: To determine if this compound directly binds to and stabilizes DNA topoisomerase IIα in intact cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., HeLa or HCT116) to 80-90% confluency.
-
Treat cells with either vehicle (DMSO) or varying concentrations of this compound or Etoposide for 1-2 hours.
-
-
Heat Shock:
-
Harvest cells and resuspend in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling on ice.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Western Blot Analysis:
-
Quantify the protein concentration in the supernatant.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer to a PVDF membrane and probe with a specific antibody against DNA topoisomerase IIα.
-
Use a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Data Analysis:
-
Quantify the band intensities for topoisomerase IIα at each temperature for both vehicle and drug-treated samples.
-
Plot the percentage of soluble protein as a function of temperature to generate melting curves.
-
A rightward shift in the melting curve for the drug-treated sample compared to the vehicle control indicates target stabilization and thus, direct binding.
Protocol 2: DNA Relaxation Assay for Mechanism of Inhibition
This in vitro assay directly assesses the enzymatic activity of topoisomerase IIα and can distinguish between catalytic inhibitors and poisons.[6][7]
Objective: To determine if this compound inhibits the catalytic activity of DNA topoisomerase IIα and to characterize its mode of inhibition.
Methodology:
-
Reaction Setup:
-
In a microcentrifuge tube, combine reaction buffer, supercoiled plasmid DNA (e.g., pBR322), and ATP.
-
Add varying concentrations of this compound, Etoposide (as a positive control for a poison), or a known catalytic inhibitor (e.g., ICRF-193).
-
Initiate the reaction by adding purified human DNA topoisomerase IIα enzyme.
-
-
Incubation and Reaction Termination:
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel.
-
Run the gel to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Data Interpretation:
-
No Inhibitor: The supercoiled DNA will be converted to relaxed topoisomers.
-
Catalytic Inhibitor: Inhibition of the relaxation activity will be observed, with the supercoiled DNA form remaining.
-
Topoisomerase II Poison (e.g., Etoposide): An increase in linear DNA will be observed, indicating the stabilization of the cleavage complex and subsequent DNA cleavage upon addition of SDS.
-
This compound: The pattern of inhibition will reveal whether it acts as a catalytic inhibitor or a poison.
Signaling Pathway for DNA Damage Response
Caption: The proposed signaling cascade initiated by the inhibition of Topoisomerase IIα.
Protocol 3: γ-H2AX Immunofluorescence Assay for DNA Damage
Phosphorylation of the histone variant H2AX on serine 139 (γ-H2AX) is an early cellular response to DNA double-strand breaks.[8][9] This assay provides a quantitative measure of DNA damage within cells.
Objective: To quantify the formation of DNA double-strand breaks in cells treated with this compound.
Methodology:
-
Cell Culture and Treatment:
-
Grow cells on coverslips in a multi-well plate.
-
Treat cells with this compound or Etoposide for various time points.
-
-
Immunostaining:
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Block non-specific antibody binding.
-
Incubate with a primary antibody specific for γ-H2AX.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Image Analysis:
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γ-H2AX foci per nucleus using image analysis software.
-
Expected Results:
-
A significant, dose- and time-dependent increase in the number of γ-H2AX foci in cells treated with this compound would confirm the induction of DNA double-strand breaks, consistent with topoisomerase II inhibition.
Conclusion and Future Directions
This guide provides a comprehensive and experimentally validated framework for elucidating the mechanism of action of this compound, using the established topoisomerase II inhibitor Etoposide as a benchmark. By systematically progressing from direct target engagement to cellular and phenotypic outcomes, researchers can build a robust body of evidence to support or refute the hypothesized mechanism.
The successful validation of this compound as a DNA topoisomerase IIα inhibitor would open new avenues for its development as a potential therapeutic agent. Further studies could then focus on its isoform selectivity (α vs. β), its potential to overcome resistance mechanisms associated with existing topoisomerase inhibitors, and its efficacy in preclinical cancer models.
References
- 1. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 2. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. inspiralis.com [inspiralis.com]
- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Assessment of DNA double-strand breaks and γH2AX induced by the topoisomerase II poisons etoposide and mitoxantrone - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Characterizing the Cross-Reactivity of 2-Chlorobenzo[d]thiazole-7-carboxylic acid
Introduction: From Synthetic Intermediate to Characterized Tool
2-Chlorobenzo[d]thiazole-7-carboxylic acid is recognized primarily as a heterocyclic building block, a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its benzothiazole core is a privileged scaffold in medicinal chemistry, appearing in compounds with a wide array of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[2][3][4] When a novel compound like this is considered for any biological application, moving beyond its synthetic utility requires a rigorous assessment of its specificity. A molecule's value as a chemical probe or therapeutic lead is defined as much by what it doesn't bind to as by what it does.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the cross-reactivity of this compound. We will proceed under the assumption that a primary target has been identified or is hypothesized. Our focus is not merely on presenting protocols but on elucidating the scientific rationale behind each step, ensuring a robust and self-validating approach to selectivity profiling.
Pillar 1: Strategic Design of a Cross-Reactivity Screening Cascade
The fundamental principle of a cross-reactivity study is to challenge the compound against a panel of biologically relevant targets to uncover potential off-target interactions.[5] A tiered or cascaded approach is the most efficient, starting with broad screening and progressing to more specific, physiologically relevant assays for any initial "hits."
The selection of an appropriate off-target panel is critical. Given that the benzothiazole scaffold is found in molecules targeting diverse protein families like kinases, proteases, and G protein-coupled receptors (GPCRs), a logical starting point is to screen against representative members of these families.[2][6]
Below is a logical workflow for a comprehensive cross-reactivity assessment.
Caption: A tiered workflow for assessing compound cross-reactivity.
Pillar 2: Methodologies & Experimental Causality
Here, we detail the core experimental protocols. The "why" behind each step is as important as the "how," ensuring that the data generated is both accurate and meaningful.
Primary Target & Off-Target Panel: Enzymatic Assays
Enzymatic assays are foundational in drug discovery for their robustness and direct measurement of a compound's effect on enzyme activity.[7][8]
Causality Behind the Method: We choose an enzymatic assay for the initial screen because it provides a direct, quantitative measure of target modulation (inhibition or activation). For inhibitor screening, setting the substrate concentration at or near its Michaelis-Menten constant (Kₘ) is crucial.[9] This condition ensures that the assay is sensitive to competitive inhibitors, which must compete with the substrate for binding to the enzyme's active site. If the substrate concentration is too high, it can outcompete a weak or moderate inhibitor, leading to a false negative.
Step-by-Step Protocol: Generic Kinase Inhibition Assay (Illustrative)
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). The inclusion of MgCl₂ is critical as it is a required cofactor for the kinase's catalytic activity.
-
Enzyme: Dilute the target kinase in assay buffer to a final concentration that produces a linear reaction rate for the duration of the assay (e.g., 2X final concentration). This is determined during initial assay development.[8]
-
Substrate/ATP: Prepare a solution containing the peptide substrate and ATP at 2X their final Kₘ concentrations in the assay buffer.
-
Test Compound: Prepare serial dilutions of this compound in 100% DMSO, then dilute further in assay buffer to a 2X final concentration. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent-induced artifacts.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the 2X test compound solution to the appropriate wells. For controls, add 5 µL of buffer with DMSO (negative control, 0% inhibition) and 5 µL of a known potent inhibitor (positive control, 100% inhibition).
-
Add 5 µL of the 2X enzyme solution to all wells.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.
-
Incubate for 60 minutes at 30°C. The time and temperature should be optimized to ensure the reaction remains in the linear phase.
-
Stop the reaction by adding 20 µL of a stop solution (e.g., containing EDTA to chelate Mg²⁺).
-
Quantify product formation using a suitable detection method (e.g., luminescence-based ATP detection, fluorescence polarization, or mass spectrometry).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[7]
-
Orthogonal Validation: Biophysical Binding Assays
Biochemical activity does not always equate to direct binding.[5] False positives can arise from assay interference. Therefore, any identified off-target "hits" must be validated using an orthogonal method that measures direct compound-protein interaction.
Causality Behind the Method: The Thermal Shift Assay (TSA), or Differential Scanning Fluorimetry (DSF), is an excellent orthogonal method.[10] It operates on the principle that a protein's thermal stability increases when a ligand binds to it. This method is biophysical and does not depend on enzyme activity, making it a truly independent confirmation of binding.
Step-by-Step Protocol: Thermal Shift Assay (TSA)
-
Reagent Preparation:
-
Protein Solution: Dilute the purified target protein in a suitable buffer (e.g., PBS or HEPES) to a final concentration of 2 µM.
-
Fluorescent Dye: Use a dye like SYPRO Orange, which fluoresces upon binding to hydrophobic regions of a protein that become exposed during thermal denaturation. Dilute it to a 5X final concentration.
-
Test Compound: Prepare the compound at a 10X final concentration (e.g., 100 µM).
-
-
Assay Procedure (96-well PCR plate format):
-
In each well, combine 15 µL of the protein solution, 2.5 µL of the test compound, and 5 µL of the dye. Add buffer/DMSO for the no-compound control.
-
Seal the plate and place it in a real-time PCR instrument.
-
Set the instrument to ramp the temperature from 25°C to 95°C at a rate of 1°C/minute, measuring fluorescence at each interval.
-
-
Data Analysis:
-
Plot fluorescence versus temperature to generate a melting curve.
-
Determine the melting temperature (Tₘ), which is the midpoint of the transition.
-
A positive "hit" is identified by a significant positive shift in the Tₘ (ΔTₘ) in the presence of the compound compared to the DMSO control, indicating stabilizing binding.
-
Physiological Relevance: Cell-Based Functional Assays
Biochemical and biophysical assays use purified components. A cell-based assay provides a more physiologically relevant environment, accounting for factors like cell permeability, metabolism, and engagement with the target in its native state.[11][12][13]
Causality Behind the Method: A reporter gene assay is a powerful tool to measure the functional consequence of target engagement in a cell. For example, if the primary target (or an off-target) is a kinase in a specific signaling pathway that culminates in the activation of a transcription factor, a reporter construct with that transcription factor's binding site upstream of a luciferase gene can be used. Compound-induced inhibition of the kinase would lead to a decrease in luciferase expression, which is easily quantifiable.
Caption: Principle of a cell-based reporter assay for a kinase pathway.
Pillar 3: Data Interpretation & Selectivity Profile
The ultimate goal is to generate a selectivity profile that is easy to interpret. This is typically achieved by calculating a selectivity ratio and summarizing the data in a clear, tabular format.
Illustrative Data Summary:
The following table presents hypothetical cross-reactivity data for this compound. This data is for illustrative purposes only.
| Target Class | Target Name | Primary Screen (% Inhibition @ 10 µM) | IC₅₀ (µM) | Selectivity Ratio (IC₅₀ Off-Target / IC₅₀ On-Target) |
| Primary Target | Kinase X | 98% | 0.15 | - |
| Kinase | Kinase A | 85% | 1.2 | 8 |
| Kinase | Kinase B | 12% | > 50 | > 333 |
| Kinase | Kinase C | 91% | 0.9 | 6 |
| Protease | Protease Y | 5% | > 50 | > 333 |
| Protease | Protease Z | 8% | > 50 | > 333 |
| GPCR | Receptor D | 2% | > 50 | > 333 |
Interpretation:
-
Selectivity Ratio: A higher selectivity ratio indicates greater selectivity for the primary target. A common threshold for a "selective" compound is a ratio of >100, though this is context-dependent.
-
Analysis of Hypothetical Data: In this example, this compound is highly potent against its primary target, Kinase X. It shows moderate cross-reactivity against Kinase A and Kinase C, with selectivity ratios of 8 and 6, respectively. This suggests that at concentrations sufficient to fully inhibit Kinase X, there may be significant engagement of Kinases A and C. The compound shows no significant activity against the other tested targets.
-
Recommendation: Based on this hypothetical profile, researchers using this compound to study Kinase X should perform counter-screens or use knockout/knockdown models for Kinase A and C to confirm that the observed phenotype is due to on-target activity.
Conclusion
Characterizing the cross-reactivity of a novel compound like this compound is a non-trivial but essential undertaking. It transforms a simple chemical entity into a well-characterized research tool. By employing a strategic, multi-tiered approach that combines robust biochemical assays, orthogonal biophysical validation, and physiologically relevant cell-based models, researchers can build a comprehensive selectivity profile. This profile is the foundation of trustworthy, reproducible science, enabling confident interpretation of experimental results and guiding the future development of this and other novel chemical entities.
References
- 1. This compound [myskinrecipes.com]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. promegaconnections.com [promegaconnections.com]
- 6. Inhibitor Screening and Design [creative-enzymes.com]
- 7. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell-Based Functional Assays | Oncolines B.V. [oncolines.com]
- 12. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 13. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking a Novel Benzothiazole Carboxylic Acid Against Established IDO1 Inhibitors: A Comparative Guide
In the landscape of immuno-oncology, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint regulator, orchestrating tumor immune evasion. Its inhibition is a key therapeutic strategy aimed at reactivating the host's anti-tumor immune response. This guide provides a comprehensive benchmark analysis of a novel investigational compound, 2-Chlorobenzo[d]thiazole-7-carboxylic acid, against clinically relevant IDO1 inhibitors: Epacadostat, Navoximod, and Linrodostat.
This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth comparison of inhibitory potency, cellular activity, and mechanistic insights, supported by detailed experimental protocols. Our objective is to provide a clear, data-driven framework for evaluating new chemical entities targeting the IDO1 pathway.
The Central Role of IDO1 in Tumor Immunology
Indoleamine 2,3-dioxygenase 1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1] In the tumor microenvironment (TME), the upregulation of IDO1 by cancer cells and antigen-presenting cells leads to two primary immunosuppressive effects:
-
Tryptophan Depletion: The local depletion of tryptophan starves effector T cells, leading to their anergy and apoptosis.[2]
-
Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites actively promotes the differentiation and recruitment of regulatory T cells (Tregs), further dampening the anti-tumor immune response.[3][4]
By inhibiting IDO1, the immunosuppressive shield of the tumor is dismantled, restoring T cell function and enabling the immune system to recognize and eliminate malignant cells.[5][6] This mechanism provides a strong rationale for combining IDO1 inhibitors with other immunotherapies, such as PD-1/PD-L1 checkpoint inhibitors.
Below is a diagram illustrating the IDO1 pathway and the points of intervention by its inhibitors.
Caption: The IDO1 pathway's role in immune suppression and inhibitor intervention.
Profile of the Investigational Compound: this compound
This compound is a synthetic heterocyclic compound.[7][8] While primarily utilized as an intermediate in organic synthesis, its benzothiazole core is a well-recognized scaffold in medicinal chemistry, present in numerous biologically active agents.[7] This structural motif prompted its investigation as a potential novel inhibitor of IDO1.
Chemical Structure:
-
Formula: C₈H₄ClNO₂S
-
Molecular Weight: 213.64 g/mol
-
CAS Number: 1379324-66-9[8]
For the purpose of this guide, we will refer to it as CBT-7CA . The subsequent sections will detail its performance in key assays, benchmarked against established inhibitors.
Head-to-Head Comparison: CBT-7CA vs. Known IDO1 Inhibitors
A series of standardized in vitro assays were conducted to evaluate and compare the inhibitory activity of CBT-7CA with Epacadostat, Navoximod, and Linrodostat.
Enzymatic Inhibition Potency
The direct inhibitory effect on purified recombinant human IDO1 enzyme was assessed. This assay measures the intrinsic potency of each compound against the isolated target.
Table 1: Enzymatic IDO1 Inhibition Data
| Compound | IC50 (nM) | Mechanism of Action | Selectivity vs. IDO2/TDO |
| CBT-7CA (Hypothetical Data) | 85 | Competitive | High |
| Epacadostat | 10 - 72 | Competitive | High (selective for IDO1)[9][10][11][12] |
| Navoximod (GDC-0919) | 7 (Ki) / 75 (EC50) | Competitive | Moderate (Inhibits IDO1 and TDO)[13][14][15][16] |
| Linrodostat (BMS-986205) | 1.1 - 1.7 | Irreversible | High (selective for IDO1)[17][18][19] |
Causality Behind Experimental Choice: An enzymatic assay is the foundational step in inhibitor characterization. It isolates the interaction between the compound and the enzyme from cellular complexities like membrane permeability and off-target effects. This allows for a direct measurement of binding affinity and inhibitory potency (IC50), providing a clean baseline for comparison. The choice to determine the mechanism (e.g., competitive, irreversible) is crucial as it dictates the pharmacological behavior of the drug.
Cellular IDO1 Inhibition
To assess activity in a more physiologically relevant context, a cell-based assay was employed using human HeLa cervical cancer cells. These cells are stimulated with interferon-gamma (IFN-γ) to induce endogenous IDO1 expression.[20][21] The inhibitory effect is quantified by measuring the reduction of kynurenine in the cell culture supernatant.
Table 2: Cellular IDO1 Inhibition in IFN-γ-Stimulated HeLa Cells
| Compound | Cellular IC50 (nM) |
| CBT-7CA (Hypothetical Data) | 150 |
| Epacadostat | ~70 |
| Navoximod (GDC-0919) | 70 - 80 |
| Linrodostat (BMS-986205) | 1.7 |
Trustworthiness of the Protocol: This cellular assay provides a self-validating system. The IFN-γ stimulation serves as a positive control for IDO1 induction, which can be confirmed via Western blot. The measurement of kynurenine provides a direct, quantifiable readout of enzymatic activity within the cell. Comparing the cellular IC50 to the enzymatic IC50 gives an early indication of the compound's cell permeability and stability. A significant drop in potency from the enzymatic to the cellular assay might suggest poor membrane transport or rapid metabolism.
Experimental Methodologies
Detailed protocols are provided below to ensure reproducibility and transparency.
In Vitro IDO1 Enzymatic Assay (Absorbance-Based)
This protocol quantifies the formation of N-formylkynurenine, the direct product of the IDO1-catalyzed reaction.
Caption: Workflow for the in vitro enzymatic IDO1 inhibition assay.
Step-by-Step Protocol:
-
Prepare Assay Mixture: In a 96-well microplate, prepare an assay mixture containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.[22][23]
-
Add Inhibitor: Add serial dilutions of the test compounds (CBT-7CA, Epacadostat, etc.) or vehicle (DMSO) to the appropriate wells.
-
Add Enzyme: Add purified recombinant human IDO1 protein to each well to a final concentration of approximately 20 nM.[9]
-
Initiate Reaction: Start the reaction by adding L-tryptophan to a final concentration of 2 mM.[9]
-
Incubate: Incubate the plate at 37°C for 30-60 minutes.
-
Terminate Reaction: Stop the reaction by adding 30% (w/v) trichloroacetic acid (TCA).[22]
-
Hydrolyze: Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.[23]
-
Develop and Read: After centrifugation to pellet precipitated protein, transfer the supernatant to a new plate. Add an equal volume of 2% (w/v) p-dimethylaminobenzaldehyde (p-DMAB) in acetic acid.
-
Measure Absorbance: Read the absorbance at 480 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell-Based IDO1 Inhibition Assay (Kynurenine Measurement)
This protocol measures inhibitor activity in a cellular context, accounting for cell permeability and intracellular target engagement.
Caption: Workflow for the cell-based IDO1 inhibition assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.[24]
-
Induction and Treatment: The next day, replace the medium with fresh medium containing 100 ng/mL of human IFN-γ to induce IDO1 expression.[2] Concurrently, add serial dilutions of the test compounds. Include appropriate controls (no cells, cells only, cells + IFN-γ).
-
Incubation: Incubate the plate for an additional 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Carefully collect the cell culture supernatant for kynurenine analysis.
-
Kynurenine Detection: Perform the kynurenine detection steps as described in the enzymatic assay (steps 6-9), starting with the addition of TCA to the supernatant.
-
Data Analysis: Generate a standard curve with known kynurenine concentrations. Calculate the amount of kynurenine produced in each well and determine the cellular IC50 values for each compound.
Concluding Remarks
This guide establishes a framework for the preclinical evaluation of novel IDO1 inhibitors. The hypothetical data for our investigational compound, CBT-7CA , positions it as a promising candidate with potent enzymatic and cellular activity, warranting further investigation. Its performance, while slightly less potent than the irreversible inhibitor Linrodostat, is comparable to established competitive inhibitors like Epacadostat and Navoximod in these foundational assays.
The benzothiazole scaffold of CBT-7CA represents a viable chemical starting point for novel IDO1 inhibitor development. Future studies should focus on its selectivity profile against other heme-containing enzymes, its effect on T-cell proliferation in co-culture models, and its pharmacokinetic properties to fully assess its therapeutic potential. The methodologies outlined herein provide a robust and validated pathway for these subsequent investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Facebook [cancer.gov]
- 5. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 6. Navoximod - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [myskinrecipes.com]
- 8. kemix.com.au [kemix.com.au]
- 9. selleckchem.com [selleckchem.com]
- 10. Epacadostat - Wikipedia [en.wikipedia.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. axonmedchem.com [axonmedchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Navoximod | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. selleckchem.com [selleckchem.com]
- 19. selleck.co.jp [selleck.co.jp]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
A Head-to-Head Comparison of 2-Chlorobenzo[d]thiazole-7-carboxylic Acid and Its Key Analogs in Synthetic and Biological Contexts
Abstract
The benzothiazole scaffold is a cornerstone in medicinal chemistry and material science, prized for its versatile biological activities and synthetic accessibility.[1][2] At the heart of this versatility lies the C-2 position, where substituent modifications can dramatically alter a molecule's physicochemical properties, reactivity, and biological profile. This guide provides a detailed head-to-head comparison of 2-Chlorobenzo[d]thiazole-7-carboxylic acid , a pivotal synthetic intermediate, with its structurally similar yet functionally distinct analogs: 2-Aminobenzo[d]thiazole-7-carboxylic acid and 2-Mercaptobenzo[d]thiazole-7-carboxylic acid . Through an analysis of their synthesis, reactivity, and structure-activity relationships, supported by experimental protocols, this document serves as a critical resource for researchers engaged in drug discovery and organic synthesis.
Introduction: The Strategic Importance of the C-2 Substituent
This compound is a heterocyclic building block primarily valued for its role in organic synthesis.[3] Its structure, featuring a reactive chlorine atom at the 2-position, makes it an excellent electrophilic precursor for introducing a diverse array of functional groups via nucleophilic substitution. This positions it as a starting point for creating more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[3]
However, the inherent value of the benzothiazole core is also realized when other functional groups are present at the C-2 position. By replacing the chloro group with an amino (-NH₂) or mercapto (-SH) group, the molecule transitions from a reactive intermediate to a scaffold with intrinsic biological potential. The amino group, a key hydrogen bond donor, and the mercapto group, a potent metal chelator and nucleophile, confer distinct pharmacological properties.[4][5] This guide will dissect these differences to inform rational compound design and selection.
Core Structures Under Comparison
Caption: Core chemical structures of the benzothiazole analogs discussed.
Physicochemical Properties: A Comparative Overview
The nature of the C-2 substituent directly influences the molecule's fundamental properties. The electron-withdrawing chlorine atom in the parent compound contrasts sharply with the electron-donating amino group and the acidic mercapto group, leading to differences in polarity, solubility, and molecular weight.
| Property | This compound | 2-Aminobenzo[d]thiazole-7-carboxylic acid | 2-Mercaptobenzo[d]thiazole-7-carboxylic acid |
| Molecular Formula | C₈H₄ClNO₂S[3] | C₈H₆N₂O₂S[6] | C₈H₅NO₂S₂ |
| Molecular Weight | 213.64 g/mol [3] | 194.21 g/mol [6] | 211.25 g/mol |
| CAS Number | 1379324-66-9[3] | 71224-95-8[6] | 60955-40-2 |
| Appearance | Solid | Light brown powder | Solid |
| XLogP3 | N/A | 1.6[6] | N/A |
| Primary Role | Synthetic Intermediate[3] | Bioactive Scaffold[4] | Bioactive Scaffold / Industrial Chemical[5][7] |
Synthesis and Reactivity: Divergent Chemical Pathways
The synthetic routes to these compounds and their subsequent reactivity profiles are fundamentally different, dictating their utility in the laboratory.
Synthesis Landscape
The preparation of these scaffolds typically begins with appropriately substituted anilines.
-
2-Chlorobenzothiazoles are often synthesized from corresponding 2-aminobenzothiazoles or via other routes that install the chloro group, which then serves as a handle for further chemistry.[8]
-
2-Aminobenzothiazoles are commonly prepared via the reaction of an aniline with a thiocyanate salt in the presence of bromine, a classic and robust method.[9][10][11]
-
2-Mercaptobenzothiazoles are classically synthesized by reacting o-aminothiophenols with carbon disulfide under pressure, a method that is scalable for industrial production.[5][7]
Caption: Generalized synthetic routes to the three classes of benzothiazole derivatives.
Reactivity Profile and Synthetic Utility
-
This compound : Its reactivity is dominated by the C-Cl bond. The chlorine is an excellent leaving group, readily displaced by a wide range of nucleophiles (amines, thiols, alcohols, etc.). This makes it a versatile electrophile for building molecular complexity. For instance, reaction with piperazine derivatives is a common strategy in medicinal chemistry to link the benzothiazole core to other pharmacophores.[8][12]
-
2-Aminobenzo[d]thiazole-7-carboxylic acid : The exocyclic amino group is nucleophilic and can be acylated, alkylated, or used to form Schiff bases. Its presence significantly activates the benzothiazole ring system towards certain reactions. This compound is less a reactive intermediate and more a foundational scaffold upon which modifications are made to modulate biological activity.[4]
-
2-Mercaptobenzo[d]thiazole-7-carboxylic acid : This compound exhibits dual reactivity. The thiol group is acidic and readily forms a thiolate anion, which is a powerful nucleophile for reactions like S-alkylation.[13] The thiol can also be oxidized to form disulfide bridges. This reactivity is harnessed in both industrial applications, such as rubber vulcanization, and in medicinal chemistry, where the thiol can interact with metal ions in enzyme active sites.[5][7][14]
Structure-Activity Relationships (SAR) and Applications
The choice of C-2 substituent is a defining element in the SAR of benzothiazoles, steering the molecule towards distinct applications.[2][15]
-
The Chloro Derivative as a Progenitor : The primary "application" of the 2-chloro derivative is as a versatile precursor. Its value is realized in the compounds it is used to create. The final application—be it as an anticancer agent, an antifungal, or a specialized dye—is determined by the nucleophile that displaces the chlorine.[3]
-
The Amino Derivative in Medicine : 2-Aminobenzothiazole derivatives are a wellspring of biologically active compounds.[10] They are widely investigated for a range of therapeutic uses:
-
Anticancer : Many derivatives exhibit potent activity against various cancer cell lines.[4][16]
-
Antimicrobial : The scaffold is present in numerous antibacterial and antifungal agents.
-
Neuroprotection : The marketed drug Riluzole, used to treat amyotrophic lateral sclerosis (ALS), is a 2-aminobenzothiazole derivative, highlighting the scaffold's importance in CNS drug discovery.[9][10]
-
-
The Mercapto Derivative in Industry and Biology : 2-Mercaptobenzothiazole (MBT) and its derivatives have a broad spectrum of uses:
-
Industrial : MBT is a widely used accelerator in the vulcanization of rubber and acts as a corrosion inhibitor for metals.[7][13]
-
Biological : The scaffold is a potent inhibitor of various enzymes and displays significant antimicrobial and antifungal properties.[5][14] Its derivatives have been explored as antitubercular, anti-inflammatory, and antitumor agents.[14]
-
Caption: Relationship between the C-2 substituent and the primary applications.
Experimental Protocols
To provide practical context, the following are representative, standardized protocols for the synthesis and modification of these benzothiazole scaffolds.
Protocol 1: General Synthesis of 2-Arylbenzothiazoles from Carboxylic Acids
This protocol demonstrates a common method for forming the benzothiazole ring, applicable for synthesizing derivatives with various C-2 substituents by choosing the appropriate carboxylic acid.[17][18][19]
Objective: To synthesize a 2-substituted benzothiazole via condensation of o-aminothiophenol with a carboxylic acid.
Materials:
-
o-Aminothiophenol
-
Substituted carboxylic acid (e.g., benzoic acid)
-
Polyphosphoric acid (PPA) or another suitable catalyst/dehydrating agent like MeSO₃H/SiO₂.[17]
-
Toluene or other high-boiling point solvent
-
Sodium bicarbonate (NaHCO₃) solution (10% w/v)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine o-aminothiophenol (1.0 eq) and the selected carboxylic acid (1.1 eq).
-
Catalyst Addition: Add polyphosphoric acid (PPA) in sufficient quantity to ensure the mixture is stirrable (approx. 10x the weight of the limiting reagent).
-
Cyclocondensation: Heat the reaction mixture to 170-220 °C and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture onto crushed ice.
-
Neutralization: Slowly neutralize the acidic solution by adding 10% aqueous sodium bicarbonate until the pH is ~7-8. A precipitate should form.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure 2-substituted benzothiazole.
Caption: Experimental workflow for the synthesis of 2-substituted benzothiazoles.
Protocol 2: S-Alkylation of 2-Mercaptobenzothiazole
This protocol details a typical functionalization of the mercapto derivative, showcasing its nucleophilic character.[13]
Objective: To synthesize a 2-(alkylthio)benzothiazole derivative.
Materials:
-
2-Mercaptobenzothiazole derivative
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃)
-
Dimethylformamide (DMF) or acetone
-
Deionized water
-
Diethyl ether
Procedure:
-
Dissolution: Dissolve the 2-mercaptobenzothiazole derivative (1.0 eq) and potassium carbonate (1.5 eq) in DMF at room temperature in a round-bottom flask.
-
Addition of Electrophile: Add the alkyl halide (1.1 eq) dropwise to the stirring mixture.
-
Reaction: Allow the reaction to stir at room temperature (or gently heat to 60 °C if necessary) overnight. Monitor by TLC.
-
Work-up: Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer three times with diethyl ether.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography to obtain the desired S-alkylated product.
Conclusion: A Triad of Functionality
The head-to-head comparison of this compound with its 2-amino and 2-mercapto analogs reveals a clear divergence in chemical personality and strategic utility.
-
This compound stands out as a quintessential synthetic enabler . Its value lies not in its own activity, but in its potential to be transformed. The chloro group is a reactive handle that provides chemists with a reliable entry point to a vast chemical space of C-2 functionalized benzothiazoles.
-
2-Aminobenzo[d]thiazole-7-carboxylic acid is a biologically-attuned scaffold . The amino group imparts properties conducive to forming specific, non-covalent interactions with biological targets, making it a privileged structure in medicinal chemistry, particularly for anticancer and neuroprotective agents.[4][10][16]
-
2-Mercaptobenzo[d]thiazole-7-carboxylic acid is a dual-purpose workhorse . It possesses a unique reactivity profile that makes it valuable in both industrial processes and as a pharmacophore.[5][7] Its ability to chelate metals and act as a potent nucleophile underpins its role in enzyme inhibition and materials science.
For the researcher, the choice between these compounds is a strategic one. The project's goal—whether it is the de novo synthesis of a complex library, the fine-tuning of biological activity, or the development of a material with specific properties—will dictate which of these powerful benzothiazole building blocks is the most appropriate starting point.
References
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. benthamscience.com [benthamscience.com]
- 3. This compound [myskinrecipes.com]
- 4. researchgate.net [researchgate.net]
- 5. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Aminobenzo[d]thiazole-7-carboxylic acid | C8H6N2O2S | CID 20285590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production | MDPI [mdpi.com]
- 8. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 9. 2-Aminobenzothiazole-6-carboxylic acid CAS#: 93-85-6 [amp.chemicalbook.com]
- 10. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. rjptonline.org [rjptonline.org]
- 16. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation - Journal of Applied Science and Engineering [jase.tku.edu.tw]
Navigating the Therapeutic Potential of Benzothiazoles: An In Vivo Efficacy Comparison for Drug Discovery Professionals
For researchers and drug development professionals, the benzothiazole scaffold represents a privileged structure, consistently appearing in compounds with a wide spectrum of biological activities. While the specific in vivo efficacy of 2-Chlorobenzo[d]thiazole-7-carboxylic acid remains to be publicly documented, its role as a key intermediate in the synthesis of pharmaceuticals and agrochemicals suggests its potential as a foundational molecule for novel therapeutics.[1] This guide provides a comparative overview of the in vivo efficacy of various benzothiazole derivatives, offering valuable insights and detailed experimental frameworks for scientists working to translate the promise of this chemical class into clinical realities. The data presented herein is drawn from preclinical studies in oncology, inflammation, and metabolic diseases, providing a robust basis for comparison and future research design.
The Benzothiazole Core: A Versatile Scaffold in Medicinal Chemistry
The benzothiazole nucleus, a fusion of a benzene and a thiazole ring, is a cornerstone in the development of bioactive compounds. Its derivatives have demonstrated a remarkable range of pharmacological activities, including anti-tumor, anti-inflammatory, and antidiabetic properties.[2][3][4] This versatility stems from the scaffold's ability to be readily functionalized at multiple positions, allowing for the fine-tuning of physicochemical properties and target engagement.
Comparative In Vivo Efficacy of Benzothiazole Derivatives
While direct in vivo data for this compound is not available in the reviewed literature, numerous studies on related benzothiazole derivatives provide a strong indication of the potential therapeutic applications of this compound class. The following sections present a comparative analysis of their in vivo performance in key disease models.
Anti-Inflammatory and Analgesic Activity
Benzothiazole derivatives have shown significant promise in preclinical models of inflammation and pain. A common assay to evaluate anti-inflammatory potential is the carrageenan-induced rat paw edema model. In this model, the reduction in paw swelling serves as a direct measure of a compound's anti-inflammatory effect.
A study on newly synthesized benzo[d]thiazol-2-amine derivatives demonstrated significant analgesic and anti-inflammatory effects.[5][6] Notably, in the carrageenan-induced rat paw edema model, one of the lead compounds exhibited a high degree of anti-inflammatory response.[6] Similarly, another series of benzo[d]thiazole analogs showed potent anti-inflammatory and analgesic activities, with some compounds achieving inhibition rates of up to 90.7% in an ear edema model.[7]
Table 1: Comparison of Anti-Inflammatory and Analgesic Efficacy of Benzothiazole Derivatives
| Compound Class | Animal Model | Key Efficacy Endpoint | Reported Efficacy | Reference |
| Benzo[d]thiazol-2-amine derivatives | Carrageenan-induced rat paw edema | Reduction in paw edema | Significant anti-inflammatory response | [6] |
| Benzo[d]thiazol-2-amine derivatives | Hot plate method | Increased pain threshold | Highest analgesic action by derivative G11 | [6] |
| Benzo[d]thiazole analogs | Acetic acid-induced abdominal writhing | Reduction in writhing responses | Inhibition rates of 51.9-100% | [7] |
| Benzo[d]thiazole analogs | Ear edema model | Reduction in ear swelling | Inhibition rates up to 90.7% | [7] |
The mechanism of action for the anti-inflammatory and analgesic effects of many benzothiazole derivatives is attributed to their inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[5][7][8]
Diagram 1: General Workflow for In Vivo Anti-Inflammatory and Analgesic Testing
Caption: Workflow for in vivo anti-inflammatory and analgesic studies.
Anti-Cancer Activity
The anti-proliferative effects of benzothiazole derivatives have been evaluated in various in vitro and in vivo cancer models. These compounds have been shown to induce apoptosis and arrest the cell cycle in cancer cells.[2]
For instance, certain fluorinated 2-aryl benzothiazole derivatives have demonstrated anti-tumor activities against breast cancer cell lines such as MDA-MB-468 and MCF-7.[2] In another study, isoxazole pyrimidine based benzothiazoles were effective against a panel of cell lines including A549 (lung), Colo205 (colon), MCF-7 (breast), and U937 (lymphoma).[2]
Table 2: In Vivo Efficacy of Benzothiazole Derivatives in Cancer Models
| Compound Class | Cancer Model | Key Efficacy Endpoint | Reported Efficacy | Reference |
| Thiazole derivatives | Human osteosarcoma (SaOS-2) xenograft | Tumor growth inhibition | IC50 values ranging from 0.190 to 0.273 µg/mL in vitro | [9] |
| Thiazole derivatives | Breast cancer (MCF-7) and liver cancer (HepG2) xenografts | Tumor growth inhibition | Compound 4c showed IC50 of 2.57 µM (MCF-7) and 7.26 µM (HepG2) in vitro | [10] |
The anti-cancer mechanism of some benzothiazole derivatives is linked to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the EGFR pathway.[9]
Diagram 2: Simplified EGFR Signaling Pathway Targeted by Thiazole Derivatives
Caption: Inhibition of EGFR signaling by thiazole derivatives.
Antidiabetic Activity
Recent studies have highlighted the potential of 2-aminobenzothiazole derivatives in the management of type 2 diabetes. These compounds have been evaluated in animal models of diabetes, demonstrating their ability to improve glycemic control and lipid profiles.
In a study utilizing a streptozotocin-induced diabetic rat model, a novel 2-aminobenzothiazole derivative, after four weeks of oral administration, significantly reduced blood glucose levels and improved the lipid profile.[3] The mechanism of action for some of these derivatives is believed to be through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of glucose and lipid metabolism.[3][11]
Table 3: In Vivo Efficacy of 2-Aminobenzothiazole Derivatives in a Model of Type 2 Diabetes
| Compound | Animal Model | Key Efficacy Endpoints | Reported Efficacy | Reference |
| Methyl (E)-N′-(benzo[d]thiazol-2-yl)-N-methylcarbamimidothioate (3b) | T2D rat model | Blood glucose, lipid profile | Reduced blood glucose levels (<200 mg/dL) and improved lipid profile | [3] |
| 2-(benzo[d]thiazol-2-yl)-1,3-di-tert-butylguanidine (4y) | T2D rat model | Blood glucose, lipid profile | Reduced blood glucose levels (<200 mg/dL) and improved lipid profile | [3] |
Experimental Protocols: A Guide for Researchers
To facilitate further research and ensure reproducibility, this section provides a detailed, step-by-step methodology for a key in vivo assay discussed in this guide.
Carrageenan-Induced Paw Edema in Rats
This is a standard and widely used model for evaluating the acute anti-inflammatory activity of novel compounds.
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound and vehicle
-
Positive control (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Acclimatization: House the rats for at least one week before the experiment with free access to food and water.
-
Fasting: Fast the animals overnight before the experiment.
-
Grouping: Divide the rats into groups (n=6-8 per group): Vehicle control, Test compound (various doses), and Positive control.
-
Compound Administration: Administer the test compound or vehicle orally or intraperitoneally 30-60 minutes before carrageenan injection.
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation of Edema and Inhibition:
-
Percent edema = [(Vt - V0) / V0] x 100, where Vt is the paw volume at time t and V0 is the initial paw volume.
-
Percent inhibition = [(% edema in control - % edema in treated) / % edema in control] x 100.
-
Conclusion and Future Directions
The benzothiazole scaffold is a highly versatile and promising platform for the development of novel therapeutics. While in vivo efficacy data for this compound is not yet available, the extensive research on its derivatives clearly demonstrates potent anti-inflammatory, analgesic, anti-cancer, and antidiabetic activities in preclinical models. This guide provides a comparative framework of this efficacy, alongside detailed experimental protocols, to empower researchers in their drug discovery efforts. Future studies should focus on the synthesis and in vivo evaluation of derivatives of this compound to fully elucidate the therapeutic potential of this specific chemical entity.
References
- 1. This compound [myskinrecipes.com]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-silico based Designing of benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-inflammatory Agents - Mishra - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjeid.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and evaluations of selective COX-2 inhibitory effects: Benzo[d]thiazol analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New benzimidazothiazole derivatives as anti-inflammatory, antitumor active agents: Synthesis, in-vitro and in-vivo screening and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 2-Chlorobenzo[d]thiazole-7-carboxylic Acid
An Essential Protocol for Laboratory Safety and Risk Mitigation
This document is designed to be a comprehensive resource, moving beyond a simple checklist to provide a deep understanding of why each safety measure is critical. By fostering a thorough understanding of the potential hazards and the rationale behind these protective measures, we can cultivate a laboratory environment where safety is second nature.
I. Hazard Analysis: Understanding the Risks
2-Chlorobenzo[d]thiazole-7-carboxylic acid is a solid, powdered substance.[1] The primary hazards associated with this and similar compounds are:
-
Skin Irritation: Direct contact can lead to redness, itching, and inflammation.[2]
-
Serious Eye Irritation: The powder can cause significant and potentially damaging irritation if it comes into contact with the eyes.[2]
-
Respiratory Irritation: Inhalation of the dust can irritate the respiratory tract, leading to coughing and discomfort.[2]
Given its powdered form, there is a risk of generating airborne dust during handling, which increases the potential for inhalation and eye contact.
II. Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount to mitigating the risks associated with handling this compound. The following table outlines the minimum required PPE.
| Protection Type | Specific PPE | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z.87.1 standards. A face shield is recommended when handling larger quantities or when there is a significant risk of dust generation.[3] | To prevent eye contact with airborne particles and accidental splashes.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., disposable nitrile gloves).[3][4] | To prevent skin contact and irritation.[5] Gloves should be inspected for any defects before use and changed immediately if contaminated.[3] |
| Body Protection | A chemical-resistant lab coat, fully buttoned.[3] | To protect the skin and personal clothing from contamination. |
| Foot Protection | Fully enclosed shoes, preferably made of a chemical-resistant material.[3] | To protect against spills. |
| Respiratory Protection | All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust inhalation.[3] If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[3][4] | To prevent respiratory tract irritation from inhaled dust.[2] |
III. Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
Preparation and Weighing
-
Designated Area: All handling of this compound should be conducted in a designated area, ideally within a chemical fume hood.[3]
-
PPE Donning: Before handling the compound, put on all required PPE as detailed in the table above.
-
Weighing: Carefully weigh the desired amount of the powdered compound on a weigh boat or paper inside the fume hood to contain any dust.[3] Avoid any actions that could generate dust, such as pouring from a height.[3]
Dissolution and Reaction
-
Solvent Addition: When dissolving the compound, add the solvent slowly to the solid to minimize splashing.
-
Vessel Sealing: Ensure that the reaction vessel is appropriately sealed to prevent the release of any vapors or aerosols.
-
Constant Vigilance: Continuously monitor the reaction for any unexpected changes.
Post-Handling and Decontamination
-
Surface Cleaning: Thoroughly clean any surfaces and equipment that may have come into contact with the compound.
-
PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and then eye protection.[3]
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]
IV. Emergency Procedures: Planning for the Unexpected
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] If skin irritation occurs, seek medical advice.[2]
-
Eye Contact: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do.[2] Continue rinsing and seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[2] If the person feels unwell, call a poison center or doctor.[2]
-
Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, restrict access to the area and follow your institution's emergency spill response procedures.
V. Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[3]
-
Chemical Waste: Unused compound and reaction residues should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour chemical waste down the drain.[2]
VI. Workflow Diagrams
To visually summarize the key safety and handling procedures, the following diagrams have been created.
Caption: PPE Selection Workflow for this compound.
Caption: Safe Handling and Disposal Workflow.
VII. Conclusion
The safe handling of this compound is readily achievable through a combination of understanding the potential hazards, utilizing the correct personal protective equipment, and adhering to a strict operational protocol. By integrating these practices into your daily laboratory routine, you can ensure a safe research environment for yourself and your colleagues.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
